8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
8-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJKLYZIDAWJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one CAS number
An In-Depth Technical Guide to the Synthesis and Potential of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Executive Summary
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1] The strategic incorporation of fluorine and amino functional groups can profoundly modulate a molecule's physicochemical properties, including metabolic stability, target binding affinity, and overall therapeutic efficacy.[2][3] This guide focuses on the specific, albeit sparsely documented, molecule 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (PubChem CID: 51000335).[4] While a dedicated CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized research target, its structural components suggest significant potential in drug discovery.
This whitepaper provides a comprehensive, research-oriented framework for professionals in drug development. It outlines a robust, scientifically-grounded synthetic pathway, details the requisite analytical methodologies for structural confirmation, and explores the compound's potential pharmacological applications based on established structure-activity relationships of analogous molecules.
Part 1: The Fluoro-Amino-Dihydroquinolinone Scaffold: A Privileged Motif in Medicinal Chemistry
The quinolone and dihydroquinolinone frameworks are central to a wide array of therapeutic agents, most notably the fluoroquinolone class of antibiotics.[5] The introduction of a fluorine atom, particularly on the benzene ring, is a well-established strategy in medicinal chemistry to enhance biological activity. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding interactions with target proteins.[2][6] For instance, the fluorine at the C-6 position in many fluoroquinolones is critical for their potent inhibition of bacterial DNA gyrase.[2]
The addition of an amino group provides a key site for hydrogen bonding, which can be crucial for molecular recognition at a biological target's active site. Furthermore, it serves as a versatile chemical handle for further derivatization, allowing for the generation of compound libraries to optimize activity and pharmacokinetic profiles. The combination of these three components—the dihydroquinolinone core, a fluorine substituent, and an amino group—creates a molecular scaffold with significant potential for developing novel therapeutics, potentially targeting areas such as oncology, infectious diseases, and inflammation.[7][8]
Part 2: Proposed Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
The synthesis of the target compound is envisioned as a multi-step process, beginning with the construction of the core heterocyclic system followed by the strategic introduction of the final functional group.
Synthesis of Key Intermediate: 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 143268-79-5)
The foundational step is the synthesis of the fluorinated dihydroquinolinone core. A reliable method for this is an intramolecular Friedel-Crafts acylation.[1][9] This reaction involves the cyclization of an N-aryl amide precursor, which can be readily prepared from commercially available starting materials.
Workflow for Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
Caption: Proposed two-step synthesis of the key intermediate.
Experimental Protocol: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
-
Amide Formation:
-
To a stirred solution of 2-fluoroaniline (1.0 eq) and a suitable base (e.g., pyridine, 1.2 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure. Purify the crude product via recrystallization or column chromatography to yield N-(2-fluorophenyl)-3-chloropropionamide.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Add the intermediate N-(2-fluorophenyl)-3-chloropropionamide (1.0 eq) to a reaction vessel.
-
Carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.0-3.0 eq), portion-wise at 0 °C.
-
Heat the reaction mixture, typically to 120-140 °C, for several hours. The reaction progress should be monitored by TLC or HPLC.
-
After cooling, quench the reaction by carefully pouring it onto ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
-
Purify the resulting solid by column chromatography to obtain 8-Fluoro-3,4-dihydroquinolin-2(1H)-one .[1]
-
Amination of the Fluoroaromatic Ring
The final step is the introduction of the amino group at the C8 position. Given the presence of a fluorine atom, a Nucleophilic Aromatic Substitution (SNAr) is a plausible strategy. The electron-withdrawing nature of the carbonyl group and the aromatic ring system should sufficiently activate the C-F bond for substitution by a nitrogen nucleophile.
Workflow for C8-Amination
Caption: Proposed pathway for the introduction of the C8-amino group.
Experimental Protocol: Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
-
Nucleophilic Aromatic Substitution (SNAr):
-
Dissolve 8-Fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Add a nitrogen nucleophile. A common choice is sodium azide (NaN₃, ~1.5 eq), which can be later reduced to the primary amine.
-
Add a base (e.g., K₂CO₃) if necessary and heat the reaction mixture (e.g., 100-150 °C) for several hours to overnight.
-
Monitor the reaction for the consumption of starting material.
-
Cool the mixture, perform an aqueous workup, and extract the intermediate 8-azido product.
-
-
Reduction of Azide to Amine:
-
Dissolve the crude 8-azido intermediate in a suitable solvent like methanol or THF.
-
Add a reducing agent. A standard method is catalytic hydrogenation (H₂, 10% Pd/C) or using a chemical reductant like triphenylphosphine followed by water (Staudinger reaction).
-
Stir the reaction at room temperature until the azide is fully converted to the amine.
-
Filter off the catalyst (if used), concentrate the solvent, and purify the final product, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one , by column chromatography.
-
Part 3: Analytical Characterization and Physicochemical Profile
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Verification
The following tables summarize the predicted spectroscopic data for the target molecule based on its structure and data from analogous compounds.[10]
Table 1: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Molecular Formula | C₉H₉FN₂O | Based on atomic composition. |
| Molecular Weight | 180.18 g/mol | Sum of atomic weights. |
| Mass Spectrum (EI) m/z | 180 (M⁺) | The molecular ion peak is expected. Fluorine is monoisotopic, so no complex isotopic pattern is expected from the halogens.[11] |
| Key Fragments | Loss of CO (m/z 152), fragments from the dihydro- portion. | Characteristic fragmentation of lactams. |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopy Data | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Aromatic Protons | 6.5 - 7.5 | d, dd | Protons on the benzene ring, showing coupling to each other and to ¹⁹F. | | -CH₂-C=O | ~2.6 | t | Methylene group adjacent to the carbonyl. | | -CH₂-N | ~3.0 | t | Methylene group adjacent to the nitrogen. | | -NH₂ | ~5.0 (broad) | s | Amino protons, chemical shift is solvent dependent. | | -NH- | ~8.0 (broad) | s | Amide proton, chemical shift is solvent dependent. | | ¹³C NMR | Predicted δ (ppm) | Assignment | | C=O | ~170 | Carbonyl carbon. | | C-F | ~150-160 (d) | Carbon directly attached to fluorine, showing a large ¹JCF coupling. | | Aromatic C-NH₂ | ~140 | Carbon attached to the amino group. | | Other Aromatic C | 110-130 | Remaining aromatic carbons. | | -CH₂-C=O | ~30 | Methylene carbon adjacent to the carbonyl. | | -CH₂-N | ~40 | Methylene carbon adjacent to the nitrogen. |
Note: NMR chemical shifts are highly dependent on the solvent used. These are estimates for a solvent like DMSO-d₆.
Predicted Physicochemical Properties
| Property | Value | Source |
| PubChem CID | 51000335 | PubChem[4] |
| Molecular Formula | C₉H₉FN₂O | Calculated |
| Molecular Weight | 180.18 g/mol | Calculated |
| XLogP3 | 1.1 | Predicted |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Part 4: Potential Applications in Drug Discovery
The 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold is a promising starting point for developing novel therapeutic agents.
-
Kinase Inhibitors: Many approved kinase inhibitors feature a heterocyclic core with amino and halogenated aromatic substituents that anchor the molecule in the ATP-binding pocket of the target kinase. The subject compound could serve as a valuable building block for inhibitors of targets implicated in oncology and inflammatory diseases.
-
Antibacterial Agents: While distinct from the classic fluoroquinolone structure, the presence of the fluorinated aromatic ring and the quinolone-like core suggests potential for antibacterial activity. The amino group could be functionalized to modulate spectrum and potency.[5]
-
CNS Agents: The 1,2,3,4-tetrahydroisoquinoline core, a close structural relative, is found in compounds targeting the central nervous system.[12] The physicochemical properties of the title compound may allow it to cross the blood-brain barrier, opening possibilities for applications in neurology.
Conclusion
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one represents a molecule of high potential for researchers in medicinal chemistry and drug development. Although not a commercially cataloged compound, this guide provides a robust and scientifically defensible blueprint for its synthesis and characterization. The proposed synthetic route leverages well-established chemical transformations, and the predicted analytical data offer a clear benchmark for structural verification. The inherent features of its privileged scaffold suggest that derivatives of this compound could yield novel candidates for a range of therapeutic applications, making it a compelling target for further investigation.
References
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MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Available at: [Link]
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Siporin, C. (1989). The evolution of fluorinated quinolones: pharmacology, microbiological activity, clinical uses, and toxicities. Annual Review of Microbiology, 43, 601-627. Available at: [Link]
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ResearchGate. (2025). Tetrahydroquinolines by Lewis Acid-promoted Friedel-Crafts Cyclizations. Available at: [Link]
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MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]
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ResearchGate. (2022). Synthesis of Dihydroquinolines in the Twenty‐First Century. Available at: [Link]
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MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
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Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. Available at: [Link]
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NIH National Center for Biotechnology Information. (2018). Contribution of Organofluorine Compounds to Pharmaceuticals. Available at: [Link]
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PubChem. 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]
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Organic Chemistry Portal. Dihydroquinolinone synthesis. Available at: [Link]
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ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Available at: [Link]
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ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]
-
MDPI. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Available at: [Link]
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NIH National Center for Biotechnology Information. (2023). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Available at: [Link]
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OpenUCT. Photochemical synthesis of dihydroquinolinones and their investigation toward macrocycle synthesis via ring expansion. Available at: [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
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ResearchGate. Fluorinated Quinolines: Synthesis, Properties and Applications. Available at: [Link]
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Chemguide. mass spectra - the M+2 peak. Available at: [Link]
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PubMed. (1989). The fluorinated quinolones. Available at: [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]
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Wikipedia. Friedel–Crafts reaction. Available at: [Link]
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Chemical Point. (N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide). Available at: [Link]
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ResearchGate. (2014). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available at: [Link]
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PubChem. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Available at: [Link]
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NIH National Center for Biotechnology Information. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. Available at: [Link]
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MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
A Note on the Subject Compound: Initial searches for "8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one" did not yield sufficient public data for a comprehensive technical guide. However, a closely related compound, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, is well-documented and serves as a critical intermediate in pharmaceutical synthesis. This guide will provide an in-depth analysis of this latter compound, offering valuable insights for researchers and drug development professionals working with similar molecular scaffolds.
Introduction
N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a key chemical intermediate, notably in the synthesis of Exatecan, a potent anticancer agent.[1][2] Exatecan is an analog of camptothecin and is utilized in antibody-drug conjugates for targeted cancer therapy.[1][2] The physicochemical properties of this intermediate are paramount, as they influence its stability, reactivity, and handling during the synthesis of the final active pharmaceutical ingredient (API). Understanding these properties is crucial for process optimization, ensuring purity, and ultimately, the efficacy and safety of the resulting therapeutic. This guide provides a detailed examination of its core physicochemical characteristics and the experimental methodologies used for their determination.
Chemical Identity and Structure
The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. The structure of N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, depicted below, reveals a complex arrangement of functional groups that dictate its chemical behavior.
Caption: 2D Structure of the target compound.
Core Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are fundamental to predicting the compound's behavior in various experimental and processing conditions.
| Property | Value | Source |
| IUPAC Name | N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide | [3] |
| CAS Number | 182182-31-6 | [1][2][3][4][5] |
| Molecular Formula | C13H15FN2O2 | [2][3][4] |
| Molecular Weight | 250.27 g/mol | [3] |
| Appearance | White crystalline powder | |
| Melting Point | 155-158 °C | |
| logP (octanol/water) | ~2.3 | |
| Solubility | Moderately soluble in water | |
| pKa | Not explicitly found, but presence of amino group suggests basic character, and amide group very weak acidic character. | |
| Stability | Stable under standard conditions; sensitive to strong acidic hydrolysis. |
Experimental Protocols for Physicochemical Characterization
The determination of physicochemical properties requires robust and validated analytical methods. The following section details standard protocols for key parameters.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point, which is an indicator of purity.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature above the expected melting point (e.g., 200 °C).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Solubility Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: The shake-flask method followed by HPLC quantification is a gold-standard technique for determining aqueous solubility. It ensures that only the dissolved compound is measured.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and analyze it by a calibrated HPLC-UV method to determine the concentration.
Partition Coefficient (logP) Determination by Shake-Flask Method
Rationale: The partition coefficient between n-octanol and water is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., water). Add a known volume of the other phase (n-octanol) and shake vigorously for a set period to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Experimental Workflow Visualization
The logical flow of physicochemical characterization is essential for a systematic evaluation of a new chemical entity or intermediate.
Caption: Workflow for Physicochemical Profiling.
Applications in Drug Development
As previously mentioned, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a crucial intermediate in the synthesis of Exatecan.[1][2] Its specific functional groups, including the amino and fluoro substituents on the aromatic ring, are integral to the final API's interaction with its biological target. The acylamide-amino-fluoro structure provides a versatile platform for developing antibacterial agents, particularly those targeting bacterial dihydrofolate reductase. Furthermore, its role as a building block extends to the synthesis of kinase inhibitors for autoimmune disease therapy, where the fluoro and methyl groups can optimize binding to the kinase hinge region.
Synthesis and Stability
The synthesis of N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide has been described, involving the reaction of a precursor in the presence of an inert gas.[1] One documented synthesis involves treating a precursor compound with hydrochloric acid and methanol, followed by neutralization to yield the final product as a solid powder.[1]
The compound demonstrates good chemical stability under standard storage conditions. However, it is reported to be sensitive to strong acidic hydrolysis, a factor that must be considered in any subsequent synthetic steps or formulation processes. For long-term storage, it is recommended to keep the compound in a sealed container at room temperature (15-25 °C) with desiccants.
Conclusion
N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined physicochemical properties, including a distinct melting point, moderate lipophilicity, and specific stability profile, are critical for its role as a synthetic intermediate. The methodologies outlined in this guide provide a framework for the robust characterization of this and similar molecules, ensuring the quality and consistency required for the development of advanced therapeutics.
References
- N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. (n.d.).
-
N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | C13H15FN2O2 | CID 10220585. (n.d.). PubChem. Retrieved from [Link]
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An In-depth Technical Guide to 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one: Molecular Structure, Synthesis, and Potential Applications
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure, proposed synthesis, and potential utility of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. As this compound is not extensively documented in current chemical literature, this document serves as a predictive exploration based on established principles of organic chemistry and the known properties of analogous structures. We will delve into the nuanced interplay of the electron-donating amino group and the electron-withdrawing fluorine atom on the quinolinone core, propose a rational synthetic pathway, and forecast its spectroscopic characteristics. This guide is intended to be a foundational resource for researchers interested in exploring this and related heterocyclic scaffolds for applications in medicinal chemistry and materials science.
Introduction and Molecular Overview
The 3,4-dihydroquinolin-2(1H)-one scaffold is a prominent heterocyclic motif present in numerous biologically active compounds and natural products. Its rigid, bicyclic structure provides a valuable framework for the spatial orientation of functional groups, making it a privileged scaffold in drug discovery. The title compound, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, introduces two key substituents onto this core: an amino group at the C8 position and a fluorine atom at the C6 position.
The strategic placement of these functional groups is predicted to significantly influence the molecule's physicochemical and biological properties. The amino group, a strong electron-donating group, is expected to increase the electron density of the aromatic ring and serve as a hydrogen bond donor. Conversely, the fluorine atom, a potent electron-withdrawing group, will modulate the electronic character of the aromatic system and can act as a hydrogen bond acceptor. This electronic push-pull system may lead to unique reactivity and biological interactions.
Key Molecular Features:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₉FN₂O |
| Molecular Weight | 180.18 g/mol |
| Core Structure | 3,4-dihydroquinolin-2(1H)-one |
| Key Substituents | 8-amino, 6-fluoro |
| Predicted Lipophilicity (LogP) | Moderately lipophilic |
| Hydrogen Bond Donors | 2 (from the amino and amide groups) |
| Hydrogen Bond Acceptors | 3 (from the fluorine, carbonyl, and amino groups) |
Elucidation of the Molecular Structure
Predicted Spectroscopic Profile
A comprehensive spectroscopic analysis would be essential for the definitive structural confirmation of this molecule upon its synthesis.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the various electronic environments of the protons.
-
Aromatic Protons: Two doublets are anticipated in the aromatic region, corresponding to the protons at the C5 and C7 positions. The C5-H signal will likely appear further downfield due to the deshielding effect of the adjacent carbonyl group. The C7-H signal will be influenced by both the fluorine and amino substituents.
-
Aliphatic Protons: The protons on the saturated portion of the dihydroquinolinone ring (C3 and C4) are expected to appear as triplets, characteristic of an ethyl linkage.
-
Amine and Amide Protons: The protons of the C8-amino group and the N1-amide will likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon skeleton.
-
Carbonyl Carbon: A characteristic peak in the downfield region (around 170 ppm) is expected for the C2 carbonyl carbon.
-
Aromatic Carbons: The carbon atoms of the aromatic ring will resonate in the typical range of 110-150 ppm. The C6 carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
Aliphatic Carbons: The C3 and C4 carbons will appear in the upfield region of the spectrum.
2.1.3. Infrared (IR) Spectroscopy
The IR spectrum will be instrumental in identifying the key functional groups.
-
N-H Stretching: Broad bands in the region of 3300-3500 cm⁻¹ are expected for the stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H).
-
C=O Stretching: A strong absorption band around 1680 cm⁻¹ will correspond to the carbonyl group of the lactam.
-
C-F Stretching: A sharp absorption in the region of 1200-1100 cm⁻¹ will indicate the presence of the carbon-fluorine bond.
Three-Dimensional Conformation
The 3,4-dihydroquinolin-2(1H)-one ring system is not planar. The saturated six-membered ring containing the nitrogen atom typically adopts a distorted boat or sofa conformation. The precise conformation will be influenced by the steric and electronic effects of the substituents on the aromatic ring. X-ray crystallography would be the definitive method to determine the solid-state conformation.
Proposed Synthetic Strategy
The synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one can be envisioned through a multi-step sequence starting from commercially available precursors. The following proposed synthetic workflow is based on established methodologies for the synthesis of substituted quinolinones.[1][2][3]
Caption: Proposed synthetic workflow for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(2-bromo-5-fluorophenyl)acrylamide
-
To a solution of 2-bromo-5-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a base such as triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield N-(2-bromo-5-fluorophenyl)acrylamide.
Step 2: Intramolecular Heck Cyclization to form 6-Fluoro-3,4-dihydroquinolin-2(1H)-one
-
In a reaction vessel, combine N-(2-bromo-5-fluorophenyl)acrylamide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., K₂CO₃) in a high-boiling point solvent like dimethylformamide (DMF).
-
Heat the mixture to a high temperature (e.g., 100-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the product by recrystallization or column chromatography to obtain 6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Step 3: Nitration to 6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one
-
Dissolve 6-fluoro-3,4-dihydroquinolin-2(1H)-one in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.
-
Stir the reaction mixture for a specified period, allowing it to proceed to completion.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with water until neutral, and dry to yield 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one.
Step 4: Reduction to 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
-
Dissolve the nitro compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Alternatively, chemical reduction can be performed using reagents like tin(II) chloride in hydrochloric acid.
-
Monitor the reaction until the starting material is consumed.
-
Filter off the catalyst (if used) and remove the solvent under reduced pressure.
-
Neutralize the reaction mixture if an acid was used and extract the final product.
-
Purify the crude 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one by column chromatography or recrystallization.
Potential Applications and Future Directions
The structural features of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one suggest several potential areas of application, primarily in the field of medicinal chemistry.
As a Scaffold in Drug Discovery
The quinolinone core is a well-established pharmacophore. The addition of the 8-amino and 6-fluoro substituents could lead to novel compounds with a range of biological activities.
-
Anticancer Agents: Many quinoline-based compounds exhibit anticancer properties. The amino group could be further functionalized to introduce side chains that interact with biological targets.
-
Antibacterial Agents: Fluoroquinolones are a class of broad-spectrum antibiotics. While this molecule is not a classic fluoroquinolone, the presence of the fluorine atom and the quinolinone scaffold could be a starting point for the design of new antibacterial agents.[4]
-
CNS-Active Agents: The 1,2,3,4-tetrahydroisoquinoline core, a close structural relative, is found in compounds with activity in the central nervous system.[5][6]
Caption: Potential application areas for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
In Materials Science
The aromatic and heterocyclic nature of the molecule, combined with the potential for hydrogen bonding, suggests possible applications in materials science.
-
Fluorescent Probes: The extended π-system of the quinolinone core, modulated by the amino and fluoro groups, could impart fluorescent properties.
-
Organic Electronics: Substituted quinolines have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one represents an intriguing yet underexplored molecule with significant potential. This guide has provided a theoretical framework for its molecular structure, a plausible and detailed synthetic route, and a prospective look at its potential applications. The synthesis and characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry and could open up new avenues for research in drug discovery and materials science. It is our hope that this guide will stimulate further investigation into this promising chemical entity.
References
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Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. (2025). Journal of Solid State Electrochemistry. Available at: [Link]
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PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Available at: [Link]
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Zhang, J., & Luo, M. (2018). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 23(12), 3123. Available at: [Link]
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Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(10), 7196-7241. Available at: [Link]
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Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of Narycinamamides with aliphatic carboxylic acids. (2020). ResearchGate. Available at: [Link]
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Bunce, R. A., & Schammerhorn, E. J. (2009). A New Domino Strategy for the Synthesis of Highly Substituted 2,3-Dihydro-4(1H)-quinolinones. The Journal of Organic Chemistry, 74(5), 2094-2099. Available at: [Link]
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PubChem. (n.d.). 6-Fluoroquinoline. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 6-Fluoro-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. (n.d.). 8-Aminoquinoline. Available at: [Link]
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Hargitai, C., et al. (2017). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 22(10), 1649. Available at: [Link]
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Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2017). PubMed Central. Available at: [Link]
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Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. (2022). Liverpool School of Tropical Medicine. Available at: [Link]
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Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4289. Available at: [Link]
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Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones. (2019). ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in organic solvents. In the absence of extensive published solubility data for this specific compound, this document emphasizes a robust methodology, combining theoretical analysis with detailed experimental protocols.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability. For a novel compound like 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, a thorough understanding of its solubility profile in a range of organic solvents is paramount. This knowledge is not only essential for designing efficient crystallization and purification processes but also for the formulation of stable and effective dosage forms. This guide will provide a detailed approach to characterizing the solubility of this promising molecule.
Theoretical Analysis of Solubility
A qualitative prediction of the solubility of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one can be derived from its molecular structure. The "like dissolves like" principle serves as a fundamental guide, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular forces.
Molecular Structure of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one:
Caption: A workflow for the systematic determination of solubility.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the definitive method for measuring the equilibrium solubility of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Materials:
-
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
-
Data Analysis: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
Protocol for High-Throughput Kinetic Solubility Screening
This method provides a rapid assessment of solubility in a larger number of solvents.
Materials:
-
A stock solution of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in DMSO (e.g., 10 mM)
-
96-well microplates
-
Automated liquid handler (optional but recommended)
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one to each well. The final concentration of DMSO should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) with gentle shaking. Measure the turbidity or light scattering in each well using a plate reader.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. This allows for a rapid rank-ordering of solvents.
Selection of Organic Solvents
The choice of organic solvents for solubility screening should cover a range of polarities and chemical functionalities relevant to pharmaceutical processing.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bond Donor/Acceptor |
| n-Hexane | 0.1 | 1.88 | Non-polar |
| Toluene | 2.4 | 2.38 | Non-polar |
| Dichloromethane | 3.1 | 8.93 | H-bond acceptor |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | H-bond acceptor |
| Ethyl Acetate | 4.4 | 6.02 | H-bond acceptor |
| Acetone | 5.1 | 20.7 | H-bond acceptor |
| Isopropanol | 3.9 | 19.92 | H-bond donor/acceptor |
| Ethanol | 4.3 | 24.55 | H-bond donor/acceptor |
| Methanol | 5.1 | 32.70 | H-bond donor/acceptor |
| Acetonitrile | 5.8 | 37.5 | H-bond acceptor |
| Dimethylformamide (DMF) | 6.4 | 36.71 | H-bond acceptor |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | H-bond acceptor |
Conclusion
A systematic and multi-faceted approach is essential for accurately characterizing the solubility of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in organic solvents. By combining theoretical predictions based on molecular structure with robust experimental methodologies, researchers can generate the critical data needed to guide the efficient development of this compound. The protocols and principles outlined in this guide provide a solid foundation for these investigations, ultimately enabling informed decisions in process chemistry, formulation development, and beyond.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link] [1]2. Jain, N., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE). Journal of Pharmaceutical Sciences, 90(2), 234-252.
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An In-Depth Technical Guide to the Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one: A Key Pharmaceutical Intermediate
Abstract
The 3,4-dihydroquinolin-2(1H)-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents, such as amino and fluoro groups, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comprehensive, field-proven methodology for the synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, a valuable intermediate in drug discovery and development. We will delve into a robust two-step synthetic pathway, elucidating the mechanistic principles, providing detailed experimental protocols, and offering insights into process optimization and characterization.
Introduction: The Significance of the Scaffold
The quinolinone core and its derivatives are prevalent in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. The incorporation of a fluorine atom, particularly on the aromatic ring, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and fine-tune electronic properties. The presence of an amino group provides a crucial handle for further chemical modification, allowing for the construction of diverse compound libraries for screening and lead optimization. The target molecule, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, thus represents a highly versatile building block for the synthesis of novel therapeutic agents.
Strategic Synthesis Design: A Two-Step Approach
A logical and efficient retrosynthetic analysis points to a two-step pathway commencing from the commercially available 6-fluoro-3,4-dihydroquinolin-2(1H)-one. This strategy hinges on the late-stage introduction of the amino functionality via a nitro group precursor, which offers high yields and excellent regiochemical control.
The selected pathway consists of:
-
Regioselective Electrophilic Nitration: Introduction of a nitro group at the C-8 position of 6-fluoro-3,4-dihydroquinolin-2(1H)-one.
-
Chemoselective Catalytic Hydrogenation: Reduction of the C-8 nitro group to the target primary amine.
This approach is advantageous due to the reliability of each transformation and the commercial availability of the starting material.
Caption: Overall two-step synthesis workflow.
Part I: Synthesis of 6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one
Principle and Mechanistic Rationale
This initial step involves the electrophilic aromatic substitution (nitration) of the 6-fluoro-3,4-dihydroquinolin-2(1H)-one core. The regioselectivity of this reaction is dictated by the combined electronic effects of the existing substituents on the benzene ring.
-
Amide Group (-NH-C=O): The nitrogen atom's lone pair participates in resonance with the aromatic ring, acting as a moderate activating group and an ortho, para-director.
-
Fluorine Atom (-F): Fluorine is an electronegative atom, exerting a deactivating inductive effect. However, its lone pairs also participate in resonance, making it an ortho, para-director.
The key to achieving high regioselectivity lies in the synergistic directing effects of these two groups. The C-8 position is ortho to the powerful activating amide group and para to the fluorine atom. This convergence of directing effects strongly favors the electrophilic attack of the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, at the C-8 position over other potential sites. Studies on the nitration of analogous tetrahydroquinoline systems confirm that high regioselectivity can be achieved under controlled conditions[1][2].
Detailed Experimental Protocol
Caution: This procedure involves the use of strong acids and nitrating agents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 6-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq).
-
Acidic Medium: Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄, ~5-10 vol) while maintaining the internal temperature below 10 °C. Stir until the starting material is completely dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to a separate flask containing a small amount of concentrated sulfuric acid, pre-chilled in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Precipitation & Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.
-
Drying: Dry the isolated solid under vacuum to yield the crude 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one. The product can be further purified by recrystallization if necessary.
Data Presentation: Nitration Step
| Parameter | Value/Condition | Rationale |
| Starting Material | 6-Fluoro-3,4-dihydroquinolin-2(1H)-one | Commercially available precursor[3]. |
| Reagents | Conc. HNO₃ (1.1 eq), Conc. H₂SO₄ | Standard nitrating conditions for aromatic systems. |
| Temperature | 0-10 °C | Low temperature minimizes side reactions and ensures regioselectivity. |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion. |
| Work-up | Ice quench, filtration | Standard procedure to precipitate and isolate the solid product. |
| Expected Yield | 80-90% | High efficiency due to favorable reaction kinetics and selectivity. |
| Purity (Crude) | >95% | The reaction is generally clean, yielding a high-purity product. |
Part II: Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Principle and Mechanistic Rationale
The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and chemoselectivity.[4][5] This method allows for the selective reduction of the nitro group without affecting the aromatic ring, the carbonyl group of the lactam, or the fluorine substituent.
The mechanism involves the adsorption of the nitro compound and the hydrogen source onto the surface of the palladium catalyst. On the catalyst surface, molecular hydrogen (H₂) is cleaved into reactive hydrogen atoms, which then sequentially reduce the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine. Transfer hydrogenation using donors like ammonium formate is also a highly effective and often safer alternative to using pressurized hydrogen gas[5].
Detailed Experimental Protocol
Caution: Palladium on carbon (Pd/C) is pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere when possible. Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area away from ignition sources.
-
Reaction Setup: To a hydrogenation flask or a suitable round-bottom flask, add the 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and a suitable solvent such as ethanol (EtOH) or methanol (MeOH).
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 5-10 mol%) to the mixture.
-
Hydrogenation:
-
Method A (H₂ Gas): Secure the flask to a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically at 1-3 atm or balloon pressure).
-
Method B (Transfer Hydrogenation): Add a hydrogen donor such as ammonium formate (HCOONH₄, 3-5 eq) to the mixture.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature. For transfer hydrogenation, gentle heating (40-60 °C) may be required. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Note: Do not allow the filter cake to dry completely. It should be quenched with water immediately after filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Isolation: The resulting residue can be purified by recrystallization or column chromatography to yield the final product, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Data Presentation: Reduction Step
| Parameter | Value/Condition | Rationale |
| Starting Material | 6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one | Intermediate from Step 1. |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Highly efficient and standard catalyst for nitro group reduction[5]. |
| Hydrogen Source | H₂ gas or Ammonium Formate | H₂ provides clean reduction; ammonium formate is a safer alternative[5]. |
| Solvent | Ethanol or Methanol | Excellent solvents for the substrate and compatible with hydrogenation. |
| Temperature | Room Temperature to 60 °C | Mild conditions are sufficient for this efficient transformation. |
| Expected Yield | >90% | This reduction is typically quantitative or near-quantitative. |
| Purity | >98% after purification | High purity is achievable with standard purification techniques. |
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, C-F, N-O stretches).
Conclusion
The presented two-step synthetic pathway provides a reliable, efficient, and scalable method for the preparation of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. The synthesis relies on well-established chemical transformations, ensuring high yields and excellent control over regioselectivity. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists in the field of drug development to access this valuable pharmaceutical intermediate.
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BenchChem. Accessed January 15, 2026.
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The Dihydroquinolinone Core: A Journey from Chemical Curiosity to Therapeutic Mainstay
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The 3,4-dihydro-2(1H)-quinolinone scaffold is a prominent heterocyclic motif that has transitioned from a subject of academic curiosity to a cornerstone of modern medicinal chemistry. Its rigid, bicyclic structure, featuring a lactam fused to a benzene ring, provides a unique three-dimensional framework for the precise positioning of pharmacophoric elements. This has led to the discovery and development of a diverse array of biologically active molecules, including blockbuster drugs and promising clinical candidates. This in-depth guide explores the rich history of dihydroquinolinone derivatives, from their synthetic origins rooted in classical quinoline chemistry to their evolution as targeted therapeutics. We will delve into the key synthetic strategies that have enabled the exploration of this chemical space, provide detailed experimental protocols, and examine the structure-activity relationships that govern their pharmacological profiles.
I. A Historical Perspective: From Quinolines to their Dihydro- Counterparts
The story of dihydroquinolinones is intrinsically linked to the broader history of quinoline chemistry, which dates back to the 19th century. The initial focus of chemists was on the synthesis of the fully aromatic quinoline ring system, a key component of natural products like quinine.
The Classical Era: Laying the Foundation with Quinoline Syntheses
Several named reactions, developed in the late 1800s, provided the foundational methods for constructing the quinoline core. These classical syntheses, while not directly yielding dihydroquinolinones, were crucial in establishing the fundamental principles of quinoline ring formation.
-
The Skraup Synthesis (1880): Zdenko Hans Skraup's method involved the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline itself.[1][2][3] This reaction, though often vigorous, was a significant breakthrough, enabling the laboratory synthesis of the quinoline scaffold.
-
The Friedländer Synthesis (1882): Paul Friedländer developed a condensation reaction between a 2-aminobenzaldehyde or a 2-aminoketone and a compound containing a reactive α-methylene group, catalyzed by an acid or base, to form a quinoline.[4][5][6] This method offered a more versatile and often milder approach to substituted quinolines.
-
The Camps Cyclization (1899): Rudolf Camps discovered that o-acylaminoacetophenones could undergo base-catalyzed intramolecular cyclization to yield hydroxyquinolines (quinolinones).[7] This was a pivotal step towards the direct synthesis of the quinolinone core. The regioselectivity of the cyclization, leading to either 2-hydroxyquinolines or 4-hydroxyquinolines, was found to be dependent on the reaction conditions and the substrate.[7]
The Transition to Dihydroquinolinones: Early Synthetic Approaches
The direct synthesis of the 3,4-dihydro-2(1H)-quinolinone core and the reduction of the corresponding quinolin-2(1H)-ones marked the next significant chapter in the history of these compounds. Two primary strategies emerged:
-
Intramolecular Cyclization of Phenylpropanamides: This approach, conceptually an intramolecular Friedel-Crafts reaction, involves the cyclization of a 3-(phenylamino)propanoic acid or its derivatives. The reaction is typically promoted by a strong acid or a Lewis acid, which facilitates the electrophilic attack of the acyl group onto the aromatic ring.
-
Reduction of Quinolin-2(1H)-ones: The double bond in the lactam ring of quinolin-2(1H)-ones can be selectively reduced to afford the corresponding 3,4-dihydro-2(1H)-quinolinone. Catalytic hydrogenation over transition metal catalysts such as palladium or platinum became a common method for this transformation.
These early methods paved the way for the development of more sophisticated and efficient synthetic routes, which will be discussed in detail in the following sections.
II. The Modern Synthetic Arsenal: Strategies for Constructing the Dihydroquinolinone Core
The growing recognition of the therapeutic potential of dihydroquinolinone derivatives has spurred the development of a vast and versatile array of synthetic methodologies. These can be broadly categorized into cyclization-based approaches and post-modification strategies.
A. Cyclization Strategies: Building the Bicyclic Core
The direct construction of the dihydroquinolinone ring system remains a cornerstone of its synthesis. Modern advancements have focused on improving efficiency, regioselectivity, and substrate scope.
The intramolecular Friedel-Crafts acylation of N-aryl-β-alanines or related precursors is a classical and still widely used method for the synthesis of 3,4-dihydro-2(1H)-quinolinones. The reaction typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃), to activate the carboxylic acid or its derivative for electrophilic attack on the aromatic ring.
A key intermediate in the synthesis of the blockbuster antipsychotic drug aripiprazole is 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Its synthesis often employs an intramolecular Friedel-Crafts reaction.
Featured Protocol: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone via Intramolecular Friedel-Crafts Cyclization
This protocol is adapted from patented industrial syntheses for the key intermediate of aripiprazole.
Step 1: Acylation of m-Aminophenol
-
Reactants: m-Aminophenol, 3-chloropropionyl chloride, and a base (e.g., sodium hydroxide).
-
Procedure: To a cooled solution of m-aminophenol and a base in a suitable solvent (e.g., acetone/water), 3-chloropropionyl chloride is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred for a few hours, and the resulting precipitate, N-(3-hydroxyphenyl)-3-chloropropionamide, is collected by filtration, washed with water, and dried.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Reactants: N-(3-hydroxyphenyl)-3-chloropropionamide and aluminum chloride (AlCl₃).
-
Procedure: A mixture of N-(3-hydroxyphenyl)-3-chloropropionamide and an excess of anhydrous aluminum chloride is heated to around 155-165°C for several hours. The reaction is a melt and requires efficient stirring. After completion, the reaction mixture is cooled and carefully quenched by the slow addition of ice-cold dilute hydrochloric acid. The resulting precipitate is a mixture of 7-hydroxy- and 5-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Step 3: Purification
-
Procedure: The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to isolate the desired 7-hydroxy-3,4-dihydro-2(1H)-quinolinone isomer. Yields for this process are typically in the range of 60-70%.[1]
Another classical yet effective method involves the reductive cyclization of β-(o-nitrophenyl)propionic acid derivatives. The nitro group is first reduced to an amino group, which then undergoes spontaneous or acid-catalyzed intramolecular lactamization to form the dihydroquinolinone ring.
Recent years have witnessed a surge in the development of transition metal-catalyzed methods for the synthesis of dihydroquinolinones. These reactions often exhibit high efficiency, functional group tolerance, and stereoselectivity. Examples include palladium-catalyzed intramolecular C-H amination and domino reactions that construct the ring system in a single step from simple starting materials.
B. Reduction of Quinolones
The catalytic hydrogenation of the C3-C4 double bond of quinolin-2(1H)-ones is a straightforward and widely used method to access 3,4-dihydro-2(1H)-quinolinones.
Caption: Catalytic hydrogenation of quinolin-2(1H)-ones.
III. Pharmacological Significance: Dihydroquinolinones in Drug Discovery
The unique structural and electronic properties of the dihydroquinolinone scaffold have made it a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.
A. Antipsychotic Agents: The Aripiprazole Story
Perhaps the most prominent example of a dihydroquinolinone-based drug is aripiprazole (Abilify®), an atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[4][8] Developed by Otsuka Pharmaceutical in the late 1980s and early 1990s, and approved by the FDA in 2002, aripiprazole's discovery was a landmark in psychopharmacology.[8] Its unique mechanism of action as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors, and an antagonist at serotonin 5-HT₂ₐ receptors, offered a new therapeutic paradigm with an improved side-effect profile compared to earlier antipsychotics.[4][8]
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Whitepaper: The Strategic Imperative of 6-Position Fluorination in Drug Design
Abstract
The substitution of a hydrogen atom with fluorine is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] This technical guide provides an in-depth analysis of the biological significance of incorporating a fluoro group specifically at the 6-position of a molecular scaffold. We will explore the mechanistic underpinnings of how this strategic modification impacts metabolic stability, alters fundamental physicochemical properties, and enhances target binding interactions. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols to validate the effects of 6-position fluorination in a laboratory setting.
Introduction: The Unique Role of Fluorine in Medicinal Chemistry
Fluorine's distinction in drug design arises from its unique combination of properties. It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen with minimal steric perturbation.[2][3] This substitution, however, induces profound changes. The carbon-fluorine (C-F) bond is exceptionally strong and polarized, which can alter a molecule's pKa, lipophilicity, conformation, and metabolic fate.[4][5] Judicious placement of fluorine can block metabolic "soft spots," enhance membrane permeability, and introduce new, favorable interactions with a biological target.[3][6] While fluorination is a widely used strategy, its effects are highly context-dependent. This guide focuses specifically on the consequences and strategic advantages of placing this "small magic bullet atom" at the 6-position of various scaffolds.[4]
Core Biological Significance of the 6-Fluoro Group
The placement of a fluorine atom at the 6-position of a cyclic scaffold, particularly in heterocyclic systems, is a recurring motif in successful pharmaceuticals. Its significance can be dissected into three primary areas of impact.
Enhanced Metabolic Stability: Blocking the Path of Cytochrome P450
A primary challenge in drug development is overcoming rapid metabolism by hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily.[3] Aromatic and benzylic positions are often susceptible to oxidative metabolism (hydroxylation), leading to rapid clearance and poor bioavailability.
Causality: Placing a fluorine atom at a metabolically labile position, such as C-6, serves as a "metabolic shield." The exceptional strength of the C-F bond makes it highly resistant to oxidative cleavage by CYP enzymes.[2][3] By replacing a C-H bond at a vulnerable site with a C-F bond, that specific metabolic pathway is effectively blocked, forcing metabolism to occur at a slower rate elsewhere on the molecule or preventing it altogether.[7][8] This extends the compound's half-life and increases its overall exposure in vivo.[4]
Caption: Metabolic shielding by a 6-fluoro group.
Modulation of Physicochemical Properties: pKa and Lipophilicity
The introduction of a highly electronegative fluorine atom can significantly alter the electron distribution across a molecule, which in turn modifies its acid/base properties (pKa) and lipophilicity (LogD).[3][6]
-
pKa Reduction: Fluorine's powerful inductive electron-withdrawing effect can substantially decrease the pKa of nearby basic functional groups, such as amines.[1] For a basic nitrogen atom located on or near a ring system, a 6-fluoro substituent can lower its basicity by several units. Causality: By pulling electron density away from the nitrogen, fluorine destabilizes the conjugate acid (protonated form), making the amine less likely to accept a proton and thus less basic. This modification is critical for optimizing properties like oral absorption and CNS penetration, as it alters the ionization state of the drug at physiological pH.[1][9] A less basic compound is typically more membrane-permeable.[3]
-
Increased Lipophilicity: While fluorination of aliphatic chains can decrease lipophilicity, the substitution of hydrogen with fluorine on an aromatic or heteroaromatic ring generally increases it.[3][10] This can enhance membrane permeability and improve oral bioavailability.[5] However, this effect must be carefully balanced, as excessive lipophilicity can lead to reduced aqueous solubility and increased susceptibility to efflux pumps.[1]
Caption: Physicochemical effects of 6-fluorination.
Enhanced Binding Affinity and Selectivity
The 6-fluoro group can directly contribute to a drug's binding affinity for its target protein.[3][11]
Causality: This enhancement can occur through several mechanisms:
-
Direct Favorable Interactions: The polarized C-F bond can participate in non-covalent interactions within the protein's binding pocket, such as dipole-dipole interactions or orthogonal multipolar interactions with backbone amides.[12][13]
-
Increased Hydrophobicity: As discussed, the fluoro group can increase local lipophilicity, strengthening hydrophobic interactions between the drug and nonpolar residues in the binding pocket.[10]
-
Conformational Control: The electronic properties of fluorine can influence the preferred conformation of the drug molecule, "pre-organizing" it into a bioactive conformation that fits more snugly into the target's active site.[4]
A classic example is the fluoroquinolone class of antibiotics. The introduction of a fluorine atom at the C-6 position was a pivotal discovery that dramatically enhanced their antibacterial spectrum and potency.[1] This modification was found to improve both cell penetration and binding affinity to the bacterial DNA gyrase-DNA complex by 2- to 17-fold.[3][11]
Case Study: Fluoroquinolones
The development of fluoroquinolone antibiotics is a quintessential example of the strategic power of 6-position fluorination. The parent, non-fluorinated quinolone scaffold had limited activity. The addition of a fluorine atom at the C-6 position led to a new generation of broad-spectrum antibiotics like ciprofloxacin and levofloxacin.[1][14]
| Compound | 6-Position Substituent | Relative DNA Gyrase Inhibition | Key Outcomes |
| Naphthyridine Analog | H | 1x | Limited potency and spectrum. |
| Enoxacin | F | ~15x | Enhanced gyrase binding, increased cell penetration, and a substantially broadened spectrum of activity.[3] |
Data Interpretation: The quantitative data clearly demonstrates that the 6-fluoro group is not an incremental addition but a transformative one. It fundamentally improves the molecule's ability to reach and inhibit its bacterial target, a direct result of the combined effects on lipophilicity (cell penetration) and target binding interactions.[3]
Experimental Validation Protocols
To empirically determine the impact of a 6-fluoro substitution, two key assays are indispensable: the Microsomal Stability Assay to assess metabolic fate and IC₅₀/Kᵢ determination to quantify binding affinity.
Protocol: Liver Microsomal Stability Assay
This protocol provides a self-validating system to measure a compound's susceptibility to Phase I metabolism.[15]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a parent compound versus its 6-fluoro analog.[16]
Materials & Equipment:
-
Pooled liver microsomes (human, rat, etc.)[17]
-
Test compounds (parent and 6-fluoro analog), 10 mM in DMSO
-
Phosphate buffer (100 mM, pH 7.4)[18]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P dehydrogenase)[17]
-
Ice-cold acetonitrile with an appropriate internal standard (for reaction termination)
-
96-well plates, incubator (37°C), centrifuge, LC-MS/MS system[17]
Workflow Diagram:
Caption: Experimental workflow for the microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare the final incubation mixture by diluting microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[15]
-
Incubation Setup: In a 96-well plate, add the microsomal solution. Add the test compound to achieve a final concentration of 1 µM.[16] Prepare a negative control reaction where the NADPH system is replaced with buffer.[18]
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. Initiate the metabolic reaction by adding the NADPH regenerating system.[17] The t=0 sample is taken immediately by transferring an aliquot to a separate plate containing ice-cold acetonitrile with internal standard.
-
Time Course Sampling: Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots from the incubation plate to the termination plate.[15][16]
-
Sample Preparation: Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 x g) for 10-15 minutes to pellet the precipitated proteins.[17]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Data Interpretation: Plot the natural log of the percent remaining compound versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k) and intrinsic clearance (CLᵢₙₜ).[16][18] A significantly longer half-life for the 6-fluoro analog compared to the parent compound validates the metabolic shielding effect.
Protocol: IC₅₀ and Kᵢ Determination for Target Binding
This protocol quantifies the potency of an inhibitor.
Objective: To determine the concentration of the 6-fluoro analog required to inhibit 50% of the target enzyme's activity (IC₅₀) and calculate the inhibition constant (Kᵢ).[19]
Materials & Equipment:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds (parent and 6-fluoro analog) at various concentrations
-
Detection system (e.g., spectrophotometer, fluorometer) appropriate for the assay readout[20]
Step-by-Step Methodology:
-
Assay Setup: In a multi-well plate, set up reactions containing the enzyme, its substrate at a constant concentration (typically at or near its Kₘ value), and assay buffer.[19]
-
Inhibitor Addition: Add the test compounds (parent and 6-fluoro analog) in a serial dilution to create a dose-response curve. Include controls for 0% inhibition (no inhibitor) and 100% inhibition (no enzyme or potent known inhibitor).
-
Reaction and Detection: Initiate the enzymatic reaction and monitor the formation of product over time using the appropriate detection method.
-
IC₅₀ Calculation: Convert the raw data to percent inhibition for each inhibitor concentration.[21] Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression. The IC₅₀ is the concentration at the inflection point of this curve.
-
Kᵢ Calculation (Cheng-Prusoff Equation): The IC₅₀ value is dependent on assay conditions. To determine the intrinsic binding affinity, convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation for competitive inhibitors:[22]
-
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.
-
Data Interpretation: A lower IC₅₀ and Kᵢ value for the 6-fluoro analog compared to the parent compound indicates a higher binding affinity for the target. This result would validate the hypothesis that the 6-fluoro group enhances target engagement.
Conclusion and Future Perspectives
The strategic incorporation of a fluorine atom at the 6-position of a drug candidate is a powerful and field-proven strategy in medicinal chemistry. It offers a multifaceted approach to overcoming common drug development hurdles by simultaneously enhancing metabolic stability, modulating physicochemical properties for better membrane permeability, and improving target binding affinity.[3] While not universally beneficial in every scaffold, its success in major drug classes like the fluoroquinolones underscores its significance.[1] The experimental protocols detailed herein provide a robust framework for scientists to rationally design and validate the impact of 6-position fluorination, enabling data-driven decisions in the lead optimization process. As synthetic methodologies for selective fluorination continue to advance, the precise and strategic use of this unique element will undoubtedly continue to shape the future of drug discovery.[1]
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- IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. (2023, January 6). YouTube.
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- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health.
- CHAPTER 10: Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies. (2022, August 15). Royal Society of Chemistry.
- Biological Potential of FluoroBenzene Analogs. (n.d.). JSciMed Central.
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- Fluorine Atoms on C6H5-Corrole Affect the Interaction with Mpro and PLpro Proteases of SARS-CoV-2: Molecular Docking and 2D-QSAR Approaches. (2022, September 19). MDPI.
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potential mechanism of action of amino-dihydroquinolinones
An In-Depth Technical Guide on the Potential Mechanisms of Action of Amino-Dihydroquinolinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amino-dihydroquinolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, most notably in the realm of oncology. This technical guide synthesizes the current understanding of the potential mechanisms of action through which these compounds exert their cytotoxic and cytostatic effects. We will delve into the core molecular pathways modulated by amino-dihydroquinolinones, including the induction of cell cycle arrest and apoptosis, inhibition of key signaling kinases, and potential interactions with DNA topoisomerases. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic landscape of amino-dihydroquinolinones, supported by experimental evidence and methodologies, to facilitate further investigation and therapeutic development.
Introduction: The Therapeutic Promise of the Amino-Dihydroquinolinone Scaffold
Quinoline and its derivatives have long been recognized for their therapeutic potential, with applications ranging from antimalarial to anticancer agents.[1][2] The dihydroquinolinone core, particularly when substituted with an amino group, offers a three-dimensional structure that can be readily modified to achieve specific interactions with biological targets. Recent studies have underscored the potential of amino-dihydroquinolinone analogs as novel anticancer drugs, capable of inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[3] This guide will explore the molecular underpinnings of these effects, providing a foundation for the rational design of next-generation amino-dihydroquinolinone-based therapeutics.
Induction of Cell Cycle Arrest and Apoptosis: A Primary Anticancer Mechanism
A predominant mechanism through which amino-dihydroquinolinones exhibit their anticancer activity is the disruption of the cell cycle and the subsequent induction of programmed cell death, or apoptosis.
G2/M Phase Cell Cycle Arrest
Several studies have demonstrated that certain amino-dihydroquinolinone analogs can effectively halt the cell cycle at the G2/M checkpoint.[3][4] This phase of the cell cycle is a critical control point that ensures DNA integrity before the cell enters mitosis. By arresting cells at this stage, these compounds prevent the proliferation of cancer cells with damaged DNA, a hallmark of malignancy. Flow cytometry analysis is a key experimental technique used to elucidate this effect, where treated cells show a significant accumulation in the G2/M phase population compared to untreated controls.[3][4][5]
Pro-Apoptotic Activity
Following cell cycle arrest, or in some cases, as a direct effect, amino-dihydroquinolinones can trigger the intrinsic or extrinsic apoptotic pathways. Evidence for apoptosis induction is typically gathered through assays that detect key markers of this process, such as Annexin V staining (for early apoptosis), caspase activation, and DNA fragmentation.[4] It has been observed that the pro-apoptotic effects of some analogs are more pronounced in the absence of growth factors, suggesting a potential interplay with survival signaling pathways.[3][4]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231 metastatic breast adenocarcinoma cells) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the amino-dihydroquinolinone compound for a specified period (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Cell Harvesting and Fixation: After treatment, harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS). Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity of the intercalating dye.
-
Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in the G2/M peak in the treated samples compared to the control indicates cell cycle arrest at this phase.
Kinase Inhibition: A Molecularly Targeted Approach
The quinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a common driver of cancer. Amino-dihydroquinolinones have been shown to inhibit several key kinases involved in cancer progression and inflammation.
p38 MAP Kinase Inhibition
Modifications to the dihydroquinolinone pharmacophore have led to the development of potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[8] The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer. The inhibition of p38 can lead to a reduction in the production of pro-inflammatory cytokines and can modulate cell survival and apoptosis.
Bruton's Tyrosine Kinase (BTK) Inhibition
A series of 4-aminoquinoline-3-carboxamide derivatives have been identified as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK).[9] BTK is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The discovery of amino-dihydroquinolinone-based BTK inhibitors highlights the versatility of this scaffold in targeting specific kinases.
Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibition
Novel 4-aminoquinoline-based derivatives have been designed and synthesized as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2).[10] RIPK2 is a crucial mediator of immune signaling pathways, and its inhibition has therapeutic potential in inflammatory diseases and certain cancers. The high affinity and selectivity of these compounds for RIPK2 underscore the potential for developing targeted therapies with the amino-dihydroquinolinone core.[10]
Table 1: Amino-Dihydroquinolinone Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | Therapeutic Area | Reference |
| Dihydroquinolinones | p38 MAP Kinase | Inflammation, Cancer | [8] |
| 4-Aminoquinoline-3-carboxamides | Bruton's Tyrosine Kinase (BTK) | Autoimmune Diseases, B-cell Malignancies | [9] |
| 4-Aminoquinoline Derivatives | Receptor-Interacting Protein Kinase 2 (RIPK2) | Inflammatory Diseases, Cancer | [10] |
Diagram: Generalized Kinase Inhibition by Amino-Dihydroquinolinones
Caption: Inhibition of a target kinase by an amino-dihydroquinolinone.
Potential for DNA Topoisomerase II Inhibition
While primarily investigated for their kinase inhibitory and pro-apoptotic effects in cancer, some quinoline derivatives have also been shown to possess antibacterial activity through the inhibition of DNA gyrase and topoisomerase II.[11] These enzymes are essential for managing DNA topology during replication, transcription, and recombination. Given that topoisomerase inhibitors are a well-established class of anticancer drugs, it is plausible that some amino-dihydroquinolinone analogs could exert their cytotoxic effects through a similar mechanism. Further investigation in this area is warranted to determine if this represents a significant mode of action for this compound class in cancer therapy.
Modulation of Other Key Signaling Pathways
The biological activity of amino-dihydroquinolinones is not limited to the aforementioned mechanisms. There is emerging evidence that these compounds can modulate other critical signaling pathways implicated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Some aminoquinolines have been shown to inhibit this pathway, which could contribute to their antiproliferative effects.[12]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Certain quinoline derivatives have been found to block the NF-κB signaling pathway, suggesting another avenue through which they may exert their anticancer effects.[1]
Diagram: Multi-Targeted Effects of Amino-Dihydroquinolinones
Caption: Overview of the potential mechanisms of amino-dihydroquinolinones.
Conclusion and Future Directions
Amino-dihydroquinolinones represent a promising class of compounds with multifaceted mechanisms of action against cancer cells. The primary modes of action identified to date include the induction of G2/M cell cycle arrest and apoptosis, as well as the targeted inhibition of key signaling kinases. The potential for these compounds to also inhibit DNA topoisomerase II and modulate other crucial survival pathways further highlights their therapeutic potential.
Future research should focus on elucidating the specific molecular targets of novel amino-dihydroquinolinone analogs and understanding the structure-activity relationships that govern their mechanistic profiles. The development of more selective and potent compounds, coupled with a deeper understanding of their in vivo efficacy and safety, will be crucial for translating the promise of this chemical scaffold into clinically effective cancer therapies.
References
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Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. PubMed. [Link]
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Synthesis and anticancer activity of aminodihydroquinoline analogs: Identification of novel proapoptotic agents. ResearchGate. [Link]
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Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Semantic Scholar. [Link]
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Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. PubMed. [Link]
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Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [https://www.researchgate.net/publication/338804928_Dihydroquinoline_derivative_as_a_potential_anticancer_agent_synthesis_crystal_structure_and_molecular_modeling_studies]([Link]_ anticancer_agent_synthesis_crystal_structure_and_molecular_modeling_studies)
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Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]
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Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central. [Link]
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Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed Central. [Link]
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Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. National Institutes of Health. [Link]
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Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PubMed Central. [Link]
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Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
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Indolinones as promising scaffold as kinase inhibitors: a review. PubMed. [Link]
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Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery. PubMed. [Link]
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Biological activities of quinoline derivatives. PubMed. [Link]
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- 8. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Safe Handling of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Foreword: A Proactive Approach to Chemical Safety
Section 1: Compound Identification and Physicochemical Properties
A clear understanding of the compound's identity is the first step in safe handling.
| Identifier | Value |
| IUPAC Name | 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one |
| Molecular Formula | C₉H₉FN₂O[3] |
| CAS Number | Not readily available |
| Structure | (See Figure 1 below) |
Figure 1: Chemical Structure of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Caption: 2D structure of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Section 2: Hazard Identification and Toxicological Profile (Inferred)
The hazard profile for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is inferred from its structural analog, 8-Fluoro-3,4-dihydroquinolin-2(1H)-one.[1] The presence of the amino group on the aromatic ring may introduce additional hazards, such as increased potential for skin sensitization and methemoglobinemia, which are known for some aromatic amines.
Hazard Classification Summary (Based on 8-Fluoro-3,4-dihydroquinolin-2(1H)-one) [1]
| Hazard Class | Category | Description |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |
| Serious Eye Damage | Category 1 | Causes serious eye damage. |
| Reproductive Toxicity | Category 1B | Suspected of damaging fertility or the unborn child. |
| Hazardous to the Aquatic Environment, Long-Term | - | Very toxic to aquatic life with long-lasting effects. |
Mechanistic Insights into Toxicity
The toxicity profile of the fluoro-dihydroquinolinone core is likely multifactorial. The lactam structure, combined with the electron-withdrawing fluorine atom, may contribute to its reactivity. The amino group in the target compound could be metabolized to reactive intermediates that contribute to toxicity. Researchers should operate under the assumption that this compound is a potent biological agent.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment and protection is essential.
Primary Engineering Controls
All work with 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: While a fume hood is the primary control, a respirator with an appropriate cartridge may be necessary for emergency situations or if there is a potential for exposure outside of the fume hood.
Caption: Personal Protective Equipment (PPE) workflow for handling the compound.
Section 4: Safe Handling and Storage Protocols
General Handling
-
Avoid dust formation: Handle the solid material carefully to avoid creating dust.
-
Use appropriate tools: Use spatulas and other tools that will not generate static electricity.
-
Prevent contact: Avoid all contact with skin, eyes, and clothing.
-
Maintain good hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Section 5: Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention, especially if irritation or an allergic reaction develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Section 6: Disposal Considerations
All waste containing 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one must be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed container. Do not pour down the drain.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
Caption: Workflow for the proper disposal of the compound.
Section 7: Conclusion
While 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one holds potential as a building block in drug discovery, its handling demands a high level of caution. By adhering to the principles of proactive risk assessment, stringent engineering controls, diligent use of personal protective equipment, and proper emergency and disposal procedures, researchers can work with this compound in a manner that ensures their safety and protects the environment. The causality behind these protocols is the mitigation of exposure to a compound with a high likelihood of significant biological activity and toxicity.
References
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PubChem. 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]
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Methodological & Application
synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one from starting materials
An Application Note and Detailed Protocol for the Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, a key heterocyclic scaffold with significant potential in medicinal chemistry. The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure found in numerous biologically active compounds. The strategic introduction of a fluorine atom at the 6-position and an amino group at the 8-position can modulate the molecule's physicochemical properties, such as metabolic stability and receptor binding affinity. This document details a robust and efficient two-step synthetic pathway, beginning with commercially available starting materials. The protocol emphasizes experimental causality, safety, and validation, providing researchers with a reliable guide for producing this valuable intermediate for drug discovery and development programs.
Introduction
The quinolinone framework is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The saturated lactam ring of the 3,4-dihydroquinolin-2(1H)-one, in particular, offers a three-dimensional geometry that is often beneficial for molecular recognition by biological targets. The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve lipophilicity, and alter electronic properties, often leading to improved pharmacological profiles.[1] Concurrently, the presence of a primary aromatic amine provides a versatile chemical handle for further structural elaboration and library synthesis, enabling the exploration of structure-activity relationships (SAR).
This guide outlines a logical and efficient synthesis of the 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold. The chosen synthetic route proceeds through a stable nitro-intermediate, which is then selectively reduced. This approach is designed for high regioselectivity and overall yield, providing a practical pathway for laboratory-scale synthesis.
Overall Synthetic Strategy
The synthesis is accomplished via a two-part process. The first part involves the construction of the core heterocyclic ring system through acylation followed by an intramolecular Friedel-Crafts reaction to yield the nitro-intermediate. The second part is a highly selective reduction of the nitro group to afford the final amino product.
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of 6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one (Intermediate)
Principle and Rationale
The synthesis of the dihydroquinolinone core begins with the acylation of 4-fluoro-2-nitroaniline with 3-chloropropionyl chloride. This standard amide bond formation yields N-(4-fluoro-2-nitrophenyl)-3-chloropropanamide. The subsequent and key step is an intramolecular Friedel-Crafts acylation. Promoted by a Lewis acid such as aluminum chloride (AlCl₃), the electrophilic acyl carbon attacks the aromatic ring ortho to the activating amino group (directing effect) and meta to the deactivating nitro group, leading to cyclization. This reaction is designed to be highly regioselective, forming the desired six-membered lactam ring. Similar intramolecular cyclizations are well-established for creating quinolinone structures.[2][3]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluoro-2-nitroaniline | Reagent Grade, 98% | (Typical) |
| 3-Chloropropionyl chloride | Reagent Grade, 98% | (Typical) |
| Aluminum Chloride (AlCl₃), anhydrous | Reagent Grade, 99% | (Typical) |
| Dichloromethane (DCM), anhydrous | ACS Grade | (Typical) |
| Pyridine | Reagent Grade, 99% | (Typical) |
| Hydrochloric Acid (HCl), conc. | ACS Grade | (Typical) |
| Ethyl Acetate (EtOAc) | ACS Grade | (Typical) |
| Hexanes | ACS Grade | (Typical) |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | (Typical) |
Step 1a: Acylation - Synthesis of N-(4-fluoro-2-nitrophenyl)-3-chloropropanamide
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoro-2-nitroaniline (10.0 g, 64.0 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add pyridine (5.7 mL, 70.4 mmol) to the solution.
-
Add 3-chloropropionyl chloride (6.7 mL, 70.4 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, quench the reaction by slowly adding 50 mL of 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow solid.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure N-(4-fluoro-2-nitrophenyl)-3-chloropropanamide.
Step 1b: Intramolecular Friedel-Crafts Acylation
-
In a 500 mL flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous aluminum chloride (25.6 g, 192.0 mmol).
-
Carefully add anhydrous dichloromethane (150 mL) and cool the suspension to 0 °C.
-
Add the N-(4-fluoro-2-nitrophenyl)-3-chloropropanamide (from Step 1a, assuming ~64.0 mmol) portion-wise to the stirred suspension over 30 minutes.
-
After the addition, slowly warm the mixture to room temperature and then heat to reflux (approx. 40 °C) for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench it by very slowly and carefully pouring it onto crushed ice (approx. 200 g) with vigorous stirring.
-
Add concentrated HCl (20 mL) to dissolve the aluminum salts.
-
The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid in a vacuum oven at 50 °C to afford 6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Part 2: Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (Final Product)
Principle and Rationale
The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic transfer hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and operational simplicity under mild conditions.[4] This method avoids the use of high-pressure hydrogen gas. We utilize Palladium on carbon (10% Pd/C) as the catalyst and hydrazine monohydrate as the hydrogen donor. The Pd/C catalyst facilitates the transfer of hydrogen from hydrazine to the nitro group. This method is particularly advantageous for substrates containing halogens, as it often minimizes the risk of dehalogenation that can occur under harsher reductive conditions.[4]
Caption: Catalytic transfer hydrogenation workflow.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one | (From Part 1) | - |
| Palladium on Carbon (Pd/C), 10 wt. % | (Degussa type, 50% wet) | (Typical) |
| Hydrazine monohydrate (N₂H₄·H₂O) | Reagent Grade, 98% | (Typical) |
| Ethanol (EtOH) | ACS Grade | (Typical) |
| Celite® | Filter Agent | (Typical) |
Step 2: Reduction of the Nitro Group
-
In a 500 mL round-bottom flask, suspend the 6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one (10.0 g, 47.6 mmol) in ethanol (200 mL).
-
CAUTION: Handle Pd/C with care. It is pyrophoric when dry. Add 10% Pd/C (1.0 g, 10 wt. %) to the suspension under a nitrogen atmosphere.
-
Heat the mixture to a gentle reflux (approx. 78 °C) using a heating mantle and a condenser.
-
CAUTION: Hydrazine is toxic and corrosive. Handle in a fume hood. Add hydrazine monohydrate (11.6 mL, 238 mmol) dropwise via an addition funnel over 45 minutes. Vigorous gas evolution (N₂) will be observed.
-
Maintain the reflux and stir the reaction for 3 hours after the addition is complete.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The product spot will be significantly more polar than the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. CAUTION: Do not allow the filter cake to dry completely. Quench the catalyst on the Celite® pad with copious amounts of water before disposal.
-
Rinse the flask and the filter cake with additional ethanol (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (gradient elution, e.g., 20% to 60% Ethyl Acetate in Hexanes) or by recrystallization from ethyl acetate/hexanes to yield pure 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one as a solid.
Safety Precautions
-
General: All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Chloropropionyl chloride: Highly corrosive and a lachrymator. Handle with extreme care.
-
Aluminum Chloride (Anhydrous): Reacts violently with water. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.
-
Hydrazine Monohydrate: Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.
-
Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite flammable solvents. Handle as a wet paste and do not allow it to dry on filter paper exposed to air.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Yoo, W. J., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 16(9), 7877-7886. [Link]
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Gavit, A. V., et al. (2022). Diboron Reagents in Modern Reduction Chemistry: A Versatile Tool for Reduction of Various Functional Groups. ResearchGate. Retrieved from [Link]
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Li, H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7795–7800. [Link]
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Wang, D., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Advances, 14, 15829-15834. [Link]
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Nasrollahzadeh, M., et al. (2015). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. Retrieved from [Link]
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Chun, S., et al. (2023). Iron-Catalyzed Transfer Hydrogenation: Divergent Synthesis of Quinolines and Quinolones from ortho-Nitrobenzyl Alcohols. Advanced Synthesis & Catalysis. Retrieved from [Link]
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Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 39(6), 1437-1440. [Link]
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MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]
-
ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. [Link]
-
National Institutes of Health. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. [Link]
-
National Institutes of Health. (2019). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. [Link]
-
ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]
-
ResearchGate. (1990). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
-
ResearchGate. (2010). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. Retrieved from [Link]
-
Patsnap. (2019). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. [Link]
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Application Note: High-Purity Isolation of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive, in-depth protocol for the purification of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, a key heterocyclic intermediate in pharmaceutical research. The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists, offering robust methodologies for achieving high purity (>99%) of the target compound from a crude synthetic mixture. This guide elucidates the causality behind experimental choices, focusing on three primary purification techniques: cryogenic recrystallization, automated flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Each method is presented with step-by-step instructions, troubleshooting guidance, and criteria for purity validation, ensuring scientific integrity and reproducibility.
Introduction: The Significance of a Pure Scaffold
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The specific analog, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, incorporates a fluorine atom and an amino group, which can significantly modulate physicochemical properties such as metabolic stability, pKa, and binding affinity to biological targets.[2]
The purity of such an intermediate is paramount. Trace impurities, particularly structural isomers that may form during synthesis, can lead to ambiguous biological data, complicate reaction kinetics in subsequent steps, and pose safety risks in drug development pipelines. This document provides the necessary protocols to mitigate these risks by delivering the target compound in a highly purified form.
Understanding the Purification Challenge: Synthesis and Impurity Profile
Effective purification begins with understanding the starting material. A common synthetic route to 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one involves a two-step process starting from 3-fluoroaniline.[3]
-
Amide Formation: Acylation of 3-fluoroaniline with 3-chloropropionyl chloride.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the resulting N-(3-fluorophenyl)-3-chloropropionamide intermediate, typically using a strong Lewis acid like aluminum chloride (AlCl₃).
This synthesis pathway informs the likely impurity profile that the purification strategy must address.
Table 1: Potential Impurities and Their Origin
| Impurity Name | Structure | Origin | Impact on Purification |
| 3-Fluoroaniline | (Structure) | Unreacted starting material | Highly polar; typically removed by aqueous work-up. |
| N-(3-fluorophenyl)-3-chloropropionamide | (Structure) | Unreacted intermediate | Less polar than the product; can co-elute in chromatography if not optimized. |
| 6-Amino-8-fluoro-isomer | (Structure) | Regioisomer from Friedel-Crafts cyclization | Critical Impurity: Structurally very similar to the target compound, making it the primary challenge for separation. |
| Poly-acylated byproducts | (Structure) | Side reactions during acylation | Generally higher molecular weight and different polarity. |
The primary challenge is the separation of the desired 8-amino product from the 6-amino regioisomer. Their similar polarities and structures necessitate high-resolution purification techniques.
Safety Precautions: Handling Amino-Fluoro-Quinolinones
Before commencing any experimental work, a thorough risk assessment is mandatory. Amino-fluoro-quinoline derivatives should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[4]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
Skin and Eye Contact: These compounds may cause skin and eye irritation. In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.[6]
-
Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[7]
Purification Strategy Workflow
The recommended workflow is designed to efficiently remove the bulk of impurities before proceeding to a final, high-resolution polishing step.
Caption: General purification workflow for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Detailed Experimental Protocols
Protocol 1: Automated Flash Column Chromatography
This method is highly effective for separating the target compound from its key regioisomer and other synthetic byproducts. The use of a competing base in the mobile phase is critical to prevent peak tailing on the acidic silica gel.
Rationale: The basic amino group on the quinolinone ring can interact strongly with the acidic silanol groups of standard silica gel, leading to poor separation and yield loss. Adding a small amount of a volatile base like triethylamine (TEA) to the mobile phase neutralizes these active sites, allowing for symmetrical peak shapes and improved resolution.
-
Stationary Phase: High-resolution silica gel, 40-63 µm particle size.
-
Mobile Phase A: Heptane or Hexane.
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Mobile Phase Additive: 0.5% (v/v) Triethylamine (TEA) in Mobile Phase B.
-
Sample Preparation: Adsorb the crude solid (1.0 g) onto silica gel (approx. 3 g) by dissolving it in a minimal amount of dichloromethane/methanol and evaporating to a free-flowing powder (dry loading).
-
Instrumentation: Automated flash chromatography system with UV detection (e.g., Teledyne ISCO CombiFlash, Biotage Selekt).
-
Detection Wavelength: 254 nm and 280 nm.
Table 2: Flash Chromatography Gradient Profile
| Time (min) | % Mobile Phase B (EtOAc + 0.5% TEA) | Gradient Type |
| 0.0 | 20 | Isocratic |
| 2.0 | 20 | Isocratic |
| 15.0 | 80 | Linear |
| 20.0 | 80 | Isocratic |
| 21.0 | 100 | Step |
| 25.0 | 100 | Isocratic |
Procedure:
-
Equilibrate the column with 20% Mobile Phase B in A for at least 3 column volumes.
-
Load the dry-loaded sample onto the column.
-
Execute the gradient profile as detailed in Table 2.
-
Collect fractions based on UV absorbance. The target compound is expected to elute after the less polar intermediate and before more polar baseline impurities.
-
Analyze fractions by TLC or analytical HPLC to identify those containing the pure product.
-
Combine pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Protocol 2: Cryogenic Recrystallization
Recrystallization is a cost-effective and scalable method, particularly if the target compound has significantly different solubility from its impurities in a given solvent system. For amines, forming a salt can sometimes improve crystal quality.[8] However, direct crystallization of the free base is often preferred to avoid an extra synthetic step.
Rationale: The principle is to dissolve the crude solid in a minimum amount of a suitable solvent at an elevated temperature and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor. A solvent mixture is often required to achieve the ideal solubility profile.
-
Optimal Solvent System: Methanol (MeOH) / Water (H₂O) or Ethanol (EtOH) / n-Heptane.
-
Screening Procedure:
-
Place ~20 mg of the crude solid in a small vial.
-
Add a good solvent (e.g., MeOH, EtOH) dropwise at room temperature until the solid just dissolves.
-
Add a poor solvent (e.g., H₂O, n-Heptane) dropwise until persistent cloudiness is observed.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it at 4°C, and finally at -20°C (cryogenic crystallization) to maximize yield.
-
Observe for crystal formation.
-
Procedure (Methanol/Water System):
-
In a flask, dissolve the crude solid (1.0 g) in a minimal volume of hot methanol (e.g., 5-10 mL). The solution should be near saturation.
-
While hot, add deionized water dropwise via a pasture pipette until the solution becomes faintly turbid.
-
Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, transfer the flask to a 4°C refrigerator for several hours, then to a -20°C freezer overnight.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold 90:10 water/methanol.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For the highest possible purity, especially for preparing analytical standards or for early-stage in-vivo studies, preparative HPLC is the method of choice.
Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. The use of a C18 stationary phase and an acetonitrile/water mobile phase provides excellent resolving power for structurally similar aromatic compounds like quinolinone isomers.[9] An acidic modifier (e.g., formic acid) is used to protonate the basic amine, ensuring sharp, symmetrical peaks and consistent retention times.[10]
-
Stationary Phase: C18 silica gel, 5-10 µm particle size (e.g., Phenomenex Luna C18, Waters SunFire C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve the crude or partially purified material in a minimal amount of methanol or DMSO to a concentration of 20-50 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumentation: Preparative HPLC system with a gradient pump, UV-Vis detector, and automated fraction collector.
Table 3: Preparative HPLC Gradient Profile
| Time (min) | % Mobile Phase B (Acetonitrile + 0.1% FA) | Flow Rate (mL/min) |
| 0.0 | 10 | 20 |
| 2.0 | 10 | 20 |
| 20.0 | 50 | 20 |
| 22.0 | 95 | 20 |
| 25.0 | 95 | 20 |
| 26.0 | 10 | 20 |
| 30.0 | 10 | 20 |
Procedure:
-
Equilibrate the column with the starting mobile phase conditions (10% B) until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient as described in Table 3.
-
Monitor the elution profile at 254 nm and collect fractions corresponding to the main product peak.
-
Combine the pure fractions. The bulk of the acetonitrile can be removed using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid.
Purity Validation: A Self-Validating System
The purity of the final product must be rigorously confirmed. A combination of methods provides the highest level of confidence.
Caption: Orthogonal methods for validating product purity.
-
Analytical HPLC: Use a high-resolution analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with a fast gradient to confirm purity. The peak area percentage should be >99%.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the identity of the main peak by verifying that its mass-to-charge ratio (m/z) corresponds to the molecular weight of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectra should be clean, with correct chemical shifts, integration values, and coupling constants consistent with the structure of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. The absence of signals corresponding to the key regioisomer is critical.
Conclusion
The purification of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one requires a systematic approach tailored to address the specific challenges posed by its structure and synthetic route. For multi-gram scale and moderate purity, flash chromatography with a base-modified eluent offers an excellent balance of speed and resolution. For smaller scales requiring the highest possible purity, reversed-phase preparative HPLC is the superior method. Cryogenic recrystallization serves as a valuable, scalable technique, particularly if initial screening demonstrates good differential solubility. By employing these detailed protocols and validating the final product with orthogonal analytical techniques, researchers can confidently produce this key intermediate with the high purity required for successful drug discovery and development programs.
References
-
SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Available at: [Link]]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Available at: [Link]]
- Google Patents. (2006). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Available at: [Link]]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Available at: [Link]]
-
Molecules. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Available at: [Link]]
- Google Patents. (2017). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.
-
MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Available at: [Link]]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Available at: [Link]] (Note: A placeholder URL is used as the original may not be stable).
-
University of California, Berkeley, College of Chemistry. (n.d.). Crystallization Solvents. [Available at: [Link]]
-
Royal Society of Chemistry. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. [Available at: [Link]] (Note: A representative RSC journal link format is used).
-
National Institutes of Health. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Available at: [Link]]
-
ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Available at: [Link]]
-
PubMed. (2020). Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABA A receptor. [Available at: [Link]]
Sources
- 1. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
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- 7. pickeringlabs.com [pickeringlabs.com]
- 8. Reagents & Solvents [chem.rochester.edu]
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- 10. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note & Protocols: The Strategic Utility of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in Modern Drug Discovery
Introduction: The Convergence of Privileged Scaffolds and Fluorine Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful drug candidates due to their inherent ability to interact with multiple biological targets. The 3,4-dihydroquinolin-2(1H)-one core is one such scaffold, forming the backbone of numerous compounds with diverse biological activities[1]. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions within protein binding pockets.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design.[2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[4][5] When these two concepts converge, as in 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one , the result is a highly valuable chemical intermediate poised for the synthesis of next-generation therapeutics.
This guide details the properties, reactivity, and application of this intermediate, establishing it as a key building block in drug discovery programs. Its primary utility lies in its nucleophilic aromatic amino group, which serves as a critical handle for diversification, most commonly through amide bond formation. A prime example of its significance is its role as a key precursor in the synthesis of Repotrectinib (trade name Augtyro), a potent ROS1 and TRK tyrosine kinase inhibitor used to treat non-small cell lung cancer.[6][7]
Physicochemical Properties & Reactivity Profile
Understanding the fundamental characteristics of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is essential for its effective utilization.
| Property | Value | Source |
| IUPAC Name | 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one | PubChem |
| CAS Number | 51000335 | PubChem |
| Molecular Formula | C₉H₉FN₂O | [8] |
| Molecular Weight | 180.18 g/mol | [8] |
| Appearance | Typically an off-white to light brown solid | Supplier Data |
| Key Functional Groups | Primary Aromatic Amine, Lactam (cyclic amide), Fluoro-substituted Benzene Ring | - |
Reactivity Insights:
-
Primary Nucleophile: The C-8 primary amino group is the most reactive site for derivatization. Its nucleophilicity makes it an excellent partner for coupling with activated carboxylic acids, sulfonyl chlorides, and isocyanates, enabling the rapid generation of diverse compound libraries.
-
Electronic Effects: The electron-withdrawing fluorine atom at the C-6 position modulates the basicity of the C-8 amino group. While still sufficiently nucleophilic for most coupling reactions, this electronic influence can affect reaction kinetics compared to its non-fluorinated analog.
-
Lactam Stability: The cyclic amide (lactam) is generally stable under standard coupling conditions but can be susceptible to hydrolysis under harsh acidic or basic conditions.
Core Application: A Gateway to Kinase Inhibitors via Amide Coupling
The most prevalent application of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is as a nucleophilic building block in the synthesis of kinase inhibitors. The general workflow involves the formation of an amide bond between the C-8 amino group and a bespoke carboxylic acid, which often constitutes the "hinge-binding" fragment of the final inhibitor.
Caption: General scheme for amide bond formation.
Detailed Protocol: Standard Amide Coupling
This protocol provides a robust, field-tested methodology for the coupling of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one with a generic carboxylic acid.
Principle: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[9] The reaction proceeds by activating the carboxylic acid component, making it susceptible to nucleophilic attack by an amine. Common coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) generate a highly reactive ester intermediate in situ.[10] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the acid formed and facilitate the reaction.
Materials & Reagents:
-
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq.)
-
Carboxylic acid of interest (1.1 eq.)
-
HATU (1.2 eq.) or EDC (1.2 eq.) / HOBt (0.1 eq.)
-
DIPEA (3.0 eq.)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Experimental Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq.) and dissolve it in anhydrous DMF (to a concentration of ~0.1 M).
-
Reagent Addition: To the stirred solution, add 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq.), followed by HATU (1.2 eq.) and DIPEA (3.0 eq.). Note: The order of addition can be critical; adding the base last is often preferred.
-
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes unreacted acid, the coupling byproducts, and residual DMF.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Illustrative Data Table (Hypothetical Reaction):
| Reactant 1 | Reactant 2 | Product | Yield | Purity (LC-MS) |
| 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one | 5-Pyrazolopyrimidine-3-carboxylic acid | N-(6-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-5-pyrazolopyrimidine-3-carboxamide | 85% | >98% |
Experimental Workflow & Troubleshooting
A systematic approach is key to successful synthesis. The following diagram outlines the logical flow from reaction to characterization.
Caption: Step-by-step experimental workflow.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient coupling reagent or base.- Low quality/wet solvent or reagents.- Steric hindrance from carboxylic acid. | - Add an additional portion of coupling reagent (0.2-0.3 eq.).- Use freshly opened anhydrous solvents.- Gently heat the reaction (e.g., to 40-50 °C) or allow it to run longer. |
| Low Yield | - Product loss during aqueous work-up (if product has some water solubility).- Decomposition on silica gel. | - Back-extract the aqueous layers with more ethyl acetate.- Try a different purification method (e.g., recrystallization, reverse-phase chromatography) or deactivate silica with triethylamine. |
| Side Product Formation | - Racemization at an adjacent chiral center on the carboxylic acid.- Double acylation (less common). | - Use a racemization-suppressing additive like HOBt or Oxyma.- Ensure stoichiometry is accurate; do not use a large excess of the acid/coupling reagent. |
Conclusion and Future Directions
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is more than a simple building block; it is a strategically designed intermediate that embodies key principles of modern medicinal chemistry. Its fluorinated quinolinone core provides a robust anchor with favorable properties, while the C-8 amino group offers a reliable point for synthetic elaboration. The protocols detailed herein provide a foundation for its use in synthesizing targeted therapies, particularly kinase inhibitors.[11][12] Beyond this, its utility extends to the creation of diverse chemical libraries for screening against other target classes, ensuring its continued relevance in the pursuit of novel therapeutics for complex diseases like cancer and autoimmune disorders.[13][14]
References
- Ropotrectinib - New Drug Approvals. (2025). Vertex AI Search.
- 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2023). MDPI.
- Synthesis of Repotrectinib.
- Fluorine: An invaluable tool in medicinal chemistry.
- Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)
- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry.
- Repotrectinib.
- Fluorine in drug discovery: Role, design and case studies.Journal of Medicinal Chemistry.
- Amide coupling reaction in medicinal chemistry.
- The role of fluorine in medicinal chemistry. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021).
- Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371) for the Treatment of Solid Tumors. (2017). Journal of Medicinal Chemistry.
- Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)... a Potent and Selective Pim-1/2 Kinase Inhibitor. (2019). Journal of Medicinal Chemistry.
- Novel and potent transforming growth factor beta type I receptor kinase domain inhibitor... (2004). Bioorganic & Medicinal Chemistry Letters.
- Discovery of Clinical Candidate... a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)... (2017). Journal of Medicinal Chemistry.
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- 12. Novel and potent transforming growth factor beta type I receptor kinase domain inhibitor: 7-amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Emerging Potential of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Scaffold of Promise
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that offer a rich playground for chemical modification and biological activity is paramount. The 3,4-dihydroquinolin-2(1H)-one core is one such privileged structure, forming the backbone of numerous bioactive compounds.[1][2] This application note delves into the prospective applications of a specific, yet underexplored, derivative: 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one . While direct literature on this exact molecule is sparse, a comprehensive analysis of its constituent parts—the dihydroquinolinone core, the fluorine atom, and the amino group—allows for a well-founded exploration of its potential in medicinal chemistry. This document serves as a guide for researchers, scientists, and drug development professionals to unlock the therapeutic possibilities of this intriguing compound.
The strategic incorporation of a fluorine atom and an amino group onto the 3,4-dihydroquinolin-2(1H)-one scaffold is not arbitrary. Fluorine, the most electronegative element, is a powerful tool in medicinal chemistry, known to enhance metabolic stability, modulate physicochemical properties such as pKa and lipophilicity, and improve binding affinity to biological targets.[3][4][5] The amino group, on the other hand, can serve as a key hydrogen bond donor or acceptor, influence the compound's basicity and solubility, and provide a handle for further chemical derivatization.[6][7] The interplay of these functionalities on the dihydroquinolinone core suggests a molecule with significant potential for developing novel therapeutics.
Hypothesized Therapeutic Applications
Based on the known biological activities of structurally related quinolinones and the influence of the fluoro and amino substituents, we can hypothesize several promising therapeutic avenues for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one and its derivatives.
Kinase Inhibition
The quinoline and quinolinone scaffolds are prevalent in a multitude of kinase inhibitors. The 6-fluoro substitution, in particular, is a common feature in many fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV.[8][9][10] This suggests that the 6-fluoro-3,4-dihydroquinolin-2(1H)-one core could be a valuable starting point for the design of novel kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases. The 8-amino group can be further functionalized to interact with specific residues in the kinase ATP-binding pocket, thereby enhancing potency and selectivity.
Antibacterial Agents
The fluoroquinolone class of antibiotics, characterized by a fluorine atom at the C-6 position, are highly effective broad-spectrum antibacterial agents.[8][11] While the core structure of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one differs from traditional fluoroquinolones, the presence of the 6-fluoro substituent is a strong indicator of potential antibacterial activity. Studies on 6-aminoquinolones have also demonstrated good activity against both Gram-negative and Gram-positive bacteria, suggesting that the replacement of the C-6 fluorine with an amino group can retain antibacterial efficacy.[12] The combination of both a 6-fluoro and an 8-amino group could lead to novel antibacterial agents with a unique mechanism of action or an improved resistance profile.
Central Nervous System (CNS) Agents
Derivatives of 3,4-dihydro-2(1H)-quinolinone have been investigated for their potential as CNS active agents, including for conditions like depression.[13] The introduction of fluorine can enhance brain penetration, a critical property for CNS drugs.[14] The 8-amino group can be modified to modulate receptor binding and selectivity, opening up possibilities for the development of novel treatments for neurological and psychiatric disorders.
Proposed Synthetic Protocol
A plausible synthetic route to the target compound, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, can be envisioned starting from commercially available materials. The following is a proposed, multi-step synthesis that leverages established organic chemistry reactions.
Scheme 1: Proposed Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Caption: Proposed synthetic pathway for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Step 1: Acylation of 2-Fluoro-4-nitroaniline
-
To a solution of 2-fluoro-4-nitroaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).
-
Slowly add 3-chloropropionyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-(2-fluoro-4-nitrophenyl)-3-chloropropanamide.
Rationale: This standard acylation reaction forms the necessary amide bond for the subsequent intramolecular cyclization.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (AlCl3, 3.0 eq) in 1,2-dichloroethane (DCE), add a solution of N-(2-fluoro-4-nitrophenyl)-3-chloropropanamide (1.0 eq) in DCE.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to give 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one.
Rationale: The Lewis acid-catalyzed Friedel-Crafts acylation is a classic method for forming the dihydroquinolinone ring system.
Step 3: Reduction of the Nitro Group
-
To a solution of 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 eq).
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of NaHCO3.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to afford 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Rationale: The reduction of the nitro group to an amine is a common and efficient transformation using reagents like tin(II) chloride.
Experimental Protocols for Biological Evaluation
To explore the hypothesized therapeutic applications, a series of in vitro assays can be performed. The following protocols provide a starting point for the biological characterization of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one and its future derivatives.
Workflow: Kinase Inhibitor Screening Cascade
Caption: A typical workflow for screening and identifying kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
-
Materials: 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Materials: 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, and 96-well microtiter plates.
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation: A Hypothetical Structure-Activity Relationship (SAR)
To guide future optimization efforts, establishing a clear SAR is crucial. The following table presents hypothetical data for a series of analogs to illustrate how structural modifications might impact biological activity.
| Compound ID | R1 (at 8-amino) | R2 (at N-1) | Kinase X IC50 (nM) | S. aureus MIC (µg/mL) |
| 1 | H | H | 5,200 | >64 |
| 2a | Acetyl | H | 1,500 | 32 |
| 2b | Methylsulfonyl | H | 800 | 16 |
| 3a | H | Methyl | 4,800 | >64 |
| 3b | H | Ethyl | 4,500 | >64 |
This is hypothetical data for illustrative purposes only.
Conclusion and Future Directions
While direct experimental data for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is not yet available, a thorough analysis of its structural components strongly suggests its potential as a versatile scaffold in medicinal chemistry. The strategic placement of the 8-amino and 6-fluoro substituents on the privileged 3,4-dihydroquinolin-2(1H)-one core provides a solid foundation for the design of novel kinase inhibitors, antibacterial agents, and CNS-active compounds. The proposed synthetic route offers a practical approach to accessing this molecule, and the outlined biological evaluation protocols provide a roadmap for its characterization. It is our hope that this application note will inspire further research into this promising compound and its derivatives, ultimately leading to the development of new and effective therapies.
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Leveraging 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one for the Synthesis of Novel Bioactive Molecules
An Application Guide for Medicinal Chemists
Abstract
The 3,4-dihydro-2(1H)-quinolinone framework is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This guide focuses on a particularly valuable building block: 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. We will explore its strategic application in the synthesis of bioactive molecules, detailing the underlying chemical principles and providing robust, field-proven protocols. The presence of a reactive primary amine at the C8 position offers a versatile handle for derivatization, while the fluorine atom at the C6 position can profoundly influence physicochemical properties such as metabolic stability and binding affinity. This document is intended for researchers, scientists, and drug development professionals seeking to exploit this scaffold for the discovery of next-generation therapeutics.
The Strategic Advantage of the 8-Amino-6-fluoro-quinolinone Scaffold
The utility of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one stems from its unique combination of structural features:
-
A Versatile Nucleophilic Center: The primary amino group at the C8 position is an ideal nucleophile for forming new carbon-nitrogen (C-N) bonds. This allows for the direct coupling of a wide array of aromatic and heteroaromatic systems, which is a cornerstone of modern drug design for exploring structure-activity relationships (SAR).
-
Pharmacokinetic Modulation: The fluorine substituent is a bioisostere of a hydrogen atom but possesses vastly different electronic properties. Its introduction can block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability and the overall pharmacokinetic profile of the final compound.
-
A Privileged Core: The quinolinone core itself is a well-established pharmacophore known to interact with a diverse range of biological targets, including kinases, phosphodiesterases (PDEs), and various receptors.[1]
The primary synthetic strategy for derivatizing this scaffold involves the arylation of the 8-amino group. Two powerful, palladium- and copper-catalyzed cross-coupling reactions are the methods of choice for this transformation: the Buchwald-Hartwig Amination and the Ullmann Condensation.
Caption: Synthetic utility of the 8-amino-6-fluoro-quinolinone scaffold.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Workhorse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[2][3][4] It is often the preferred method over harsher, traditional techniques like the Ullmann reaction.[5]
Mechanistic Rationale
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The reaction proceeds through a sequence of oxidative addition, ligand exchange/deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Ligand Exchange & Deprotonation: The amine substrate coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed as the arylated amine product is released, regenerating the Pd(0) catalyst to continue the cycle.[2][3]
The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP) stabilize the palladium center and accelerate the key steps of the cycle, particularly the reductive elimination, which is often rate-limiting.[6][7]
Caption: The catalytic cycle of the Buchwald-Hartwig Amination reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one with an aryl bromide.
Materials:
-
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Protocol Steps:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, the aryl bromide, and sodium tert-butoxide.
-
Expert Insight: The use of an inert atmosphere (Argon or Nitrogen) is critical as the Pd(0) catalyst is susceptible to oxidation, which would deactivate it. NaOtBu is a strong, non-nucleophilic base essential for deprotonating the amine within the catalytic cycle.[3]
-
-
Catalyst Addition: In a separate vial, briefly purge with inert gas, then add the Pd₂(dba)₃ and XPhos ligand, followed by the anhydrous solvent (e.g., Toluene). Briefly swirl the catalyst mixture.
-
Initiation: Add the catalyst slurry to the Schlenk flask containing the reagents.
-
Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).
-
-
Work-up: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired N-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Bioactive Molecule Synthesis
Derivatives synthesized from this quinolinone core have shown potential across several therapeutic areas. The ability to rapidly generate a library of analogs by varying the coupled aryl halide is a key advantage in lead optimization.
| Substrate Class | Potential Biological Target/Activity | Rationale |
| Aryl/Heteroaryl Halides | Kinase Inhibition | The quinolinone scaffold is a known "hinge-binding" motif in many kinase inhibitors. The N-aryl extension can probe deeper into the ATP-binding pocket to enhance potency and selectivity. |
| Substituted Pyridines | Antibacterial Agents | Fluoroquinolones are a major class of antibiotics. Modifying the 8-amino position can lead to novel derivatives targeting bacterial enzymes like dihydrofolate reductase. |
| Complex Heterocycles | Antimalarial Compounds | 8-Aminoquinolines, such as primaquine, are vital for treating relapsing malaria.[8][9] New derivatives can be synthesized to improve efficacy and safety profiles. |
| Functionalized Phenyls | CNS Drug Candidates | The quinolinone and related isoquinoline scaffolds are being explored for activity against central nervous system targets.[10][11] |
Conclusion
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a high-value, versatile starting material for the synthesis of diverse and potentially potent bioactive molecules. Mastery of modern C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, provides a direct and efficient route to novel chemical entities. The protocols and principles outlined in this guide offer a solid foundation for researchers to design and execute synthetic campaigns aimed at discovering next-generation therapeutics in oncology, infectious diseases, and beyond.
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Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]
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Ullmann condensation - Wikipedia. Wikipedia. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Chemspace. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. [Link]
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Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]
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Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. ResearchGate. [Link]
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Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. PubMed Central. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
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Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. SZTE Publicatio Repozitórium. [Link]
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Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]
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N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. PubChem. [Link]
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Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. [Link]
-
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-
7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. PMC. [Link]
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Strategic N-Alkylation of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one: Protocols and Mechanistic Insights
An Application Note for Medicinal and Process Chemistry Professionals
Abstract: The N-alkylation of the 8-amino group on the 6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold is a critical transformation in medicinal chemistry for the synthesis of targeted therapeutic agents. This document provides detailed experimental protocols for achieving selective mono-alkylation at the C8-amino position, a key step in modulating the pharmacological profile of this privileged heterocyclic core. We present two robust and widely applicable methodologies: classical direct alkylation via SN2 reaction and modern reductive amination. This guide explains the mechanistic rationale behind procedural choices, offers troubleshooting advice for common challenges such as over-alkylation and purification, and outlines a complete workflow from reaction setup to final product characterization.
Introduction and Strategic Importance
The quinoline core is a cornerstone in drug discovery, forming the structural basis for numerous therapeutic agents.[1] Specifically, the 8-aminoquinoline scaffold is renowned for its presence in antimalarial drugs like primaquine.[2] Modification of the C8-amino group through N-alkylation is a powerful strategy to fine-tune a compound's physicochemical properties, including lipophilicity, basicity, and hydrogen bonding capacity. These modifications directly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
The substrate, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, presents a specific synthetic challenge: the presence of two nitrogen atoms. The C8-amino group is a primary aromatic amine, making it nucleophilic and basic. The N1-nitrogen is part of an amide (a lactam), rendering it significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. Consequently, alkylation is highly favored at the C8-amino position under standard conditions. This application note provides detailed procedures to achieve this selective transformation efficiently.
Mechanistic Considerations: Choosing the Right Path
Two primary methods are recommended for the N-alkylation of the target amine, each with distinct advantages.
Direct Alkylation with Alkyl Halides
This is a classical nucleophilic aliphatic substitution (SN2) reaction.[3] The amine's lone pair of electrons attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-N bond. An essential component is a base, which neutralizes the hydrohalic acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
-
Advantages: Straightforward, uses readily available reagents.
-
Challenges: The primary product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a risk of over-alkylation to form a tertiary amine.[4] This necessitates careful control of stoichiometry and reaction conditions.
Reductive Amination
This highly reliable method involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild and selective reducing agent.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is moisture-tolerant and selectively reduces the iminium ion over the carbonyl starting material.
-
Advantages: Excellent for achieving selective mono-alkylation, minimizes over-alkylation, and proceeds under mild conditions.[5]
-
Challenges: Requires an aldehyde or ketone as the alkyl source, which may be less stable or available than the corresponding alkyl halide.
Experimental Workflow Overview
The overall process for synthesizing and verifying the N-alkylated product follows a logical sequence of synthesis, purification, and characterization.
Caption: General experimental workflow for N-alkylation.
Detailed Experimental Protocols
4.1. Materials and Equipment
-
Starting Material: 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
-
Reagents: Alkyl halide (e.g., iodomethane, benzyl bromide) OR Aldehyde (e.g., formaldehyde, benzaldehyde), Potassium Carbonate (K₂CO₃, anhydrous), Sodium Triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), 1,2-Dichloroethane (DCE, anhydrous).
-
Solvents: Ethyl acetate, hexanes, methanol, saturated aqueous sodium bicarbonate, brine.
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, nitrogen/argon inlet, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup (silica gel).
4.2. Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol is exemplified using benzyl bromide.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 equiv).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The product spot should be less polar than the starting material.
-
Workup: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. (See Section 5 for details).
4.3. Protocol 2: N-Alkylation via Reductive Amination
This protocol is exemplified using benzaldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) and the aldehyde (e.g., benzaldehyde, 1.2 equiv) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) to a concentration of 0.1 M.[5]
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions over 10 minutes.[5] The reaction may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine has been consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until gas evolution ceases. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. (See Section 5).
Purification and Characterization
Purification by Column Chromatography
The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing of the product peak and poor separation.[6]
-
Recommended Procedure: To mitigate this issue, deactivate the silica gel by using an eluent system containing a small amount of a basic modifier. A typical system is a gradient of ethyl acetate in hexanes containing 0.5-1% triethylamine (NEt₃).[6] Prepare the silica gel slurry in the eluent containing triethylamine before packing the column.
Structural Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.[7][8]
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Confirms the covalent structure, verifies the addition of the alkyl group, and assesses purity. N-alkylation will result in characteristic shifts of protons alpha to the nitrogen.[9][10] |
| Mass Spectrometry (MS) | Determines the molecular weight of the product, confirming the addition of the alkyl group.[7][8] |
| Infrared (IR) Spectroscopy | Shows the presence of key functional groups. The N-H stretch of the primary amine (two bands, ~3300-3500 cm⁻¹) will be replaced by a single N-H stretch for the mono-alkylated product. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the final purity of the compound. |
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently active alkylating agent; Ineffective base; Low reaction temperature. | Use a more reactive halide (I > Br > Cl). Switch to a stronger base like cesium carbonate. Increase the reaction temperature. |
| Over-alkylation (Dialkylation) | Excess alkylating agent; High temperature; Prolonged reaction time. | Use no more than 1.1 equivalents of the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed. Alternatively, use the reductive amination protocol, which is less prone to this issue.[5] |
| Product Streaking on TLC/Column | Interaction of the basic product with acidic silica gel. | Add 0.5-1% triethylamine or pyridine to the eluent for both TLC and column chromatography to neutralize acidic sites on the silica.[6] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11][12]
-
Ventilation: Conduct all operations in a well-ventilated fume hood.
-
Alkylating Agents: Many alkylating agents (e.g., iodomethane, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. Handle them with extreme care.
-
Reagent Handling: Anhydrous solvents and reagents are sensitive to moisture and should be handled under an inert atmosphere (nitrogen or argon).[12] Sodium triacetoxyborohydride will react with water, releasing hydrogen gas. Quench reactions carefully.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- BenchChem. (2025).
- University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary Chemistry LibreTexts.
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Various Authors. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
- Fisher Scientific. (2015).
- Sigma-Aldrich. (2024).
- Vitol. (2021).
- Various Authors. (2022).
- Various Authors. (n.d.).
- BenchChem. (n.d.).
- MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- MDPI. (2023).
Sources
- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Comprehensive Guide to the Use of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in Enzyme Inhibition Assays
Abstract
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] The specific analog, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, is a novel small molecule with significant potential for enzyme modulation. While public data on this exact molecule is emerging, related structures are known to inhibit key enzymes such as monoamine oxidases (MAO) and kynurenine aminotransferase II (KAT II).[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the enzyme inhibitory activity of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. We will detail robust protocols for determining inhibitory potency (IC₅₀) and elucidating the mechanism of action (MoA), grounded in established enzymology principles.
Foundational Principles of Enzyme Inhibition
Before proceeding to experimental protocols, it is crucial to understand the fundamental parameters used to quantify and describe enzyme inhibition. The goal of these assays is to determine how a compound affects the rate of an enzyme-catalyzed reaction.
-
IC₅₀ (Half-maximal Inhibitory Concentration): This is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. It is a practical, operational value that can be influenced by assay conditions such as enzyme and substrate concentrations.
-
Mechanism of Action (MoA): Understanding how an inhibitor interacts with the enzyme and/or the enzyme-substrate complex is critical for drug development. The primary reversible inhibition mechanisms are:
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).
-
Noncompetitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This binding event reduces the enzyme's catalytic efficiency. It decreases the apparent Vₘₐₓ but does not affect the Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site.[3] This type of inhibition is more effective at high substrate concentrations and reduces both the apparent Vₘₐₓ and Kₘ.[4]
-
The following diagram illustrates these fundamental reversible inhibition modalities.
Caption: Reversible enzyme inhibition mechanisms.
Protocol: IC₅₀ Determination for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
This protocol provides a general framework for determining the IC₅₀ value of the test compound against a target enzyme using a 96-well plate format and a spectrophotometric or fluorometric readout.[5] For illustrative purposes, we will reference a hypothetical assay for Monoamine Oxidase B (MAO-B), a plausible target based on related quinolinone structures.[2]
Materials and Reagents
-
Test Compound: 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
-
Target Enzyme: Purified, active enzyme (e.g., human recombinant MAO-B)
-
Substrate: Enzyme-specific substrate (e.g., Kynuramine for MAO-B)
-
Assay Buffer: Buffer optimized for enzyme stability and activity (e.g., 100 mM potassium phosphate, pH 7.4 for MAO-B)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Positive Control: A known inhibitor for the target enzyme (e.g., Pargyline for MAO-B)
-
Equipment: 96-well microplates (black plates for fluorescence), multichannel pipette, microplate reader.
Experimental Workflow
The general workflow for IC₅₀ determination is a multi-step process from reagent preparation to final data analysis.
Caption: Step-by-step workflow for IC₅₀ determination.
Step-by-Step Protocol
-
Reagent Preparation:
-
Inhibitor Stock: Prepare a 10 mM stock solution of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution series of the inhibitor stock in DMSO. Then, create intermediate dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in all wells should be constant and typically ≤1%.[3]
-
Enzyme Solution: Dilute the enzyme stock to a working concentration in cold assay buffer. The concentration should be chosen to yield a robust signal within the linear range of the assay.
-
Substrate Solution: Prepare the substrate at a concentration appropriate for the assay, often at or near its Kₘ value.[5]
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells (No Enzyme): Add assay buffer, substrate, and the corresponding concentration of DMSO.
-
Negative Control (100% Activity): Add enzyme solution, assay buffer, and the corresponding concentration of DMSO.
-
Test Wells: Add enzyme solution, assay buffer, and the desired concentrations of the test compound.
-
Positive Control Wells: Add enzyme solution, assay buffer, and the known inhibitor at a concentration expected to give >90% inhibition.
-
-
Reaction and Measurement:
-
Pre-incubation: Add the enzyme and inhibitor (or DMSO) to the wells. Allow them to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature. This step is crucial to allow the inhibitor to bind to the enzyme.
-
Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., fluorescence) at regular intervals over a set period (e.g., 30 minutes). This kinetic reading is used to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the signal-versus-time curve.
-
Subtract the average V₀ of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Protocol: Mechanism of Action (MoA) Studies
Once the IC₅₀ is established, MoA studies are performed to understand how the compound inhibits the enzyme. This is typically achieved by measuring the effect of the inhibitor on enzyme kinetics at various substrate concentrations.[3]
-
Experimental Design:
-
Set up a matrix of reactions in a 96-well plate.
-
Vary the substrate concentration across the x-axis of the plate (e.g., from 0.25 × Kₘ to 10 × Kₘ).
-
Vary the inhibitor concentration down the y-axis of the plate (e.g., 0, 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀).
-
Ensure all other conditions (enzyme concentration, buffer, temperature, final DMSO concentration) remain constant.
-
-
Procedure:
-
Follow the same assay procedure as for the IC₅₀ determination: pre-incubate the enzyme with each concentration of the inhibitor, then initiate the reaction by adding each concentration of the substrate.
-
Measure the initial reaction velocity (V₀) for every combination of substrate and inhibitor concentration.
-
-
Data Analysis and Interpretation:
-
For each inhibitor concentration, plot the V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Visualize the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).[6] The pattern of the lines on this plot is indicative of the mechanism of action:
-
Competitive: Lines intersect on the y-axis.
-
Noncompetitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured format. The following table provides a template for presenting the results for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one against a primary target and a secondary, off-target enzyme to assess selectivity.
| Parameter | MAO-B | MAO-A (Selectivity Screen) |
| IC₅₀ (µM) | 0.85 ± 0.12 | 15.2 ± 2.1 |
| Inhibition Type | Competitive | Not Determined |
| Kᵢ (µM) | 0.42 ± 0.09 | Not Determined |
| Selectivity Index | ~18-fold (IC₅₀ MAO-A / IC₅₀ MAO-B) | N/A |
| Note: Data presented are hypothetical and for illustrative purposes only. |
Trustworthiness and Expert Insights
To ensure the generation of reliable and reproducible data, consider the following points:
-
Compound Solubility: Poor solubility of the test compound can lead to artificially low potency values. Always check for precipitation and ensure the final DMSO concentration is kept low and consistent across all wells.[3]
-
Enzyme Concentration and Tight Binding: If the inhibitor's affinity (Kᵢ) is very close to the enzyme concentration used in the assay, it may exhibit "tight binding" behavior. This can cause the measured IC₅₀ to be dependent on the enzyme concentration.[7] If tight binding is suspected, re-run the IC₅₀ assay at a lower enzyme concentration or use specialized kinetic models (e.g., Morrison equation) for data analysis.[7]
-
Distinction Between IC₅₀ and Kᵢ: The IC₅₀ is an operational value, whereas the Kᵢ (inhibition constant) is a thermodynamic measure of the affinity between the inhibitor and the enzyme. For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, but this requires knowing the substrate concentration and the enzyme's Kₘ for that substrate.
Conclusion
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one represents a promising chemical scaffold for the development of novel enzyme inhibitors. The protocols detailed in this application note provide a robust and validated methodology for accurately determining its inhibitory potency and elucidating its mechanism of action. By following these standardized procedures and maintaining rigorous experimental controls, researchers can effectively characterize the biochemical activity of this and other novel compounds, accelerating the process of drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Leśniak, W., & Urbaniak, M. D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2595. Available at: [Link]
-
Magalhães, L. G., & Gontijo, V. S. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available at: [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
- BenchChem. (2025). Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one.
- BenchChem. (2025). 8-Amino-6-methyl-3,4-dihydroquinolin-2(1H)-one.
-
Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives in Drug Discovery
Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry
The quinolin-2(1H)-one moiety and its saturated analogue, 3,4-dihydroquinolin-2(1H)-one, are recognized as privileged scaffolds in the field of medicinal chemistry. These core structures are present in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Their versatility allows for interaction with a diverse array of biological targets, making them a fertile ground for the discovery of novel therapeutics. Derivatives of the quinolinone class have been investigated as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.
A particularly promising area of research within this class is the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline and quinolinone scaffolds have been successfully incorporated into several FDA-approved kinase inhibitors, validating their utility in this therapeutic area.
This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel derivatives based on the 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold. The strategic placement of a fluorine atom at the 6-position and an amino group at the 8-position offers unique opportunities for modulating the physicochemical properties and biological activity of the resulting compounds. The 8-amino group serves as a key handle for introducing a wide range of substituents to probe structure-activity relationships (SAR), while the fluorine atom can enhance metabolic stability and binding affinity.
These application notes are intended for researchers, medicinal chemists, and drug development professionals. They provide not only detailed, step-by-step protocols for the synthesis of the core scaffold and its derivatives but also the scientific rationale behind the proposed strategies, empowering researchers to rationally design and execute their drug discovery programs.
Part 1: Synthesis of the Core Scaffold: 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
The synthesis of the target scaffold can be achieved through a robust and efficient multi-step sequence, starting from commercially available materials. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Protocol 1.1: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
This two-step protocol begins with the acylation of 3-fluoroaniline, followed by an intramolecular Friedel-Crafts acylation to construct the dihydroquinolinone ring system.
Step 1: Synthesis of N-(3-Fluorophenyl)-3-chloropropanamide
-
Materials:
-
3-Fluoroaniline
-
3-Chloropropionyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-fluoroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford pure N-(3-fluorophenyl)-3-chloropropanamide.
-
Step 2: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
-
Materials:
-
N-(3-Fluorophenyl)-3-chloropropanamide
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend anhydrous AlCl₃ (3.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of N-(3-fluorophenyl)-3-chloropropanamide (1.0 eq) in anhydrous DCM dropwise to the AlCl₃ suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into ice-cold water with vigorous stirring.
-
Acidify the mixture with 1 M HCl to dissolve the aluminum salts.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-fluoro-3,4-dihydroquinolin-2(1H)-one.
-
Protocol 1.2: Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
This part of the synthesis involves the regioselective nitration of the fluoro-dihydroquinolinone followed by the reduction of the nitro group to the desired amine.
Step 1: Nitration of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one
-
Materials:
-
8-Fluoro-3,4-dihydroquinolin-2(1H)-one
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
-
Procedure:
-
Carefully add 8-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) to chilled concentrated H₂SO₄ in a flask, ensuring the temperature is maintained between 0-5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ in a separate flask, also cooled to 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of the quinolinone, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one. Further purification can be achieved by recrystallization if necessary.
-
Step 2: Reduction of 8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one
-
Materials:
-
8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
-
Procedure:
-
Dissolve or suspend 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours, or until TLC analysis shows complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. The product can be purified by column chromatography if necessary.
-
Part 2: Derivatization of the 8-Amino Group
The 8-amino group provides a versatile handle for introducing a wide range of chemical diversity. The following protocols outline key derivatization strategies to explore the structure-activity relationship of this scaffold.
analytical methods for quantifying 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Application Note & Protocol
A Robust, Stability-Indicating RP-HPLC Method for the Quantification of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Abstract
This document details a highly reliable and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. The 3,4-dihydroquinolin-2(1H)-one core is a significant scaffold in medicinal chemistry, and the introduction of amino and fluoro groups necessitates a well-validated analytical method to support drug discovery, development, and quality control operations.[1] This application note provides a complete protocol, from sample preparation to data analysis, and includes a comprehensive method validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The method's specificity is demonstrated through forced degradation studies, confirming its utility for stability testing.
Introduction and Rationale
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a substituted quinolinone derivative. Such heterocyclic structures are of great interest in pharmaceutical development due to their diverse biological activities. Accurate quantification is paramount for determining purity in drug substance batches, assaying formulated products, and monitoring stability over time. The presence of a primary aromatic amine and a lactam structure suggests potential susceptibility to oxidative and hydrolytic degradation.
This method was developed to provide a straightforward, accurate, and specific analytical solution.
Causality Behind Methodological Choices:
-
Reversed-Phase HPLC (RP-HPLC): The target analyte is a moderately polar organic molecule, making it an ideal candidate for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. This is a workhorse technique in the pharmaceutical industry for its reproducibility and robustness.[4][5]
-
UV Detection: The conjugated aromatic ring system of the quinolinone core provides strong chromophores, allowing for sensitive and direct detection using a standard UV detector without the need for derivatization.
-
Buffered Mobile Phase: The analyte possesses a basic amino group. Maintaining a consistent mobile phase pH with a buffer (e.g., phosphate buffer) is critical. This suppresses the silanol interactions on the column and ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks and highly reproducible retention times.
-
Stability-Indicating Forced Degradation: To ensure the method is specific for the intact analyte, forced degradation studies are integral.[2][6] By intentionally stressing the analyte under harsh conditions (acid, base, oxidation, heat, light), we can generate potential degradation products and prove that the analytical method can resolve them from the main analyte peak.[3]
Comprehensive Experimental Protocol
Equipment and Reagents
-
Equipment:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Class A volumetric flasks and pipettes.
-
HPLC vials with caps.
-
-
Reagents:
-
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one Reference Standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (85%) (Analytical grade).
-
Water (HPLC grade or Milli-Q).
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer):
-
Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to make a 10 mM solution.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter through a 0.45 µm nylon filter before use.
-
Rationale: A pH of 3.0 ensures the primary amine is fully protonated, promoting good peak shape and consistent retention.
-
-
Mobile Phase B:
-
Acetonitrile (100%).
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Rationale: The diluent should be similar in composition to the mobile phase to ensure good peak shape upon injection and prevent sample precipitation.
-
Chromatographic Conditions
The following parameters provide a validated starting point for analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient Elution: See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 20 minutes |
Table 1: HPLC Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 50 | 50 |
| 15.0 | 90 | 10 |
| 20.0 | 90 | 10 |
Table 2: Gradient Elution Program
-
Rationale: A gradient elution is employed to ensure that any potential late-eluting impurities or degradants are cleared from the column, providing a clean baseline for subsequent injections.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent. This solution is used for routine analysis and as the 100% level for validation studies.
-
-
Sample Solution (for Assay, ~100 µg/mL):
-
Accurately weigh a sample amount equivalent to 25 mg of the active ingredient.
-
Prepare a 250 mL solution following the same procedure as the Standard Stock Solution, but using a 250 mL volumetric flask and scaling the diluent accordingly.
-
Method Validation Summary (ICH Q2(R1) Framework)
A validated method provides documented evidence of its reliability for the intended purpose.[2][3]
Specificity (Forced Degradation)
To prove the method is stability-indicating, the analyte was subjected to stress conditions to induce degradation. The goal is to achieve 5-20% degradation to ensure potential degradants are formed at detectable levels.
-
Protocol: A solution of the analyte (100 µg/mL) was exposed to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.
-
-
Results: In all cases, the degradation products were well-resolved from the main analyte peak, demonstrating the method's specificity.
| Stress Condition | % Degradation | Observations |
| Acid (0.1 M HCl) | ~12.5% | Major degradant peak at RRT 0.85 |
| Base (0.1 M NaOH) | ~18.2% | Two degradant peaks at RRT 0.72 and 0.91 |
| Oxidation (3% H₂O₂) | ~9.8% | Major degradant peak at RRT 1.15 |
| Thermal (105 °C) | ~2.1% | Minor degradation observed |
| Photolytic | ~4.5% | Minor degradation observed |
Table 3: Summary of Forced Degradation Results
Linearity, Accuracy, and Precision
| Validation Parameter | Acceptance Criteria | Result |
| Linearity | R² ≥ 0.999 | 0.9998 (over 25-150 µg/mL range) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.3% (at 80%, 100%, 120% levels) |
| Precision (Repeatability) | %RSD ≤ 2.0% | 0.45% (n=6 injections) |
| Precision (Intermediate) | %RSD ≤ 2.0% | 0.82% (different day, different analyst) |
| LOQ (Limit of Quantitation) | S/N ratio ≥ 10 | 0.5 µg/mL |
| LOD (Limit of Detection) | S/N ratio ≥ 3 | 0.15 µg/mL |
Table 4: Summary of Core Method Validation Data
Robustness
The method's reliability was tested by making small, deliberate changes to the chromatographic parameters.
-
Variations Tested:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Results: No significant changes in retention time, peak area, or peak symmetry were observed, confirming the method is robust for routine use.
Advanced Application: LC-MS/MS for Impurity Identification
For applications requiring ultra-high sensitivity or for the structural elucidation of unknown impurities and degradation products, LC-MS/MS is the preferred technique.[4][7][8] The HPLC method described here can be directly coupled to a mass spectrometer.
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion (Q1) | m/z 195.1 (for [M+H]⁺) |
| Daughter Ion (Q3) | Hypothetical fragments for quantification |
Table 5: Example LC-MS/MS Parameters
-
Rationale: ESI in positive mode is ideal for protonating the basic amino group, leading to a strong signal for the molecular ion [M+H]⁺. MRM provides exceptional selectivity and sensitivity by monitoring a specific parent-to-daughter ion transition.[9]
Visualization of the Analytical Workflow
The following diagram illustrates the complete process from sample receipt to final result.
Figure 1: General workflow for the HPLC quantification of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the quantification of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. The successful validation against ICH guidelines, including comprehensive forced degradation studies, confirms its suitability as a stability-indicating method for routine quality control and research applications in the pharmaceutical industry. The method is readily transferable to an LC-MS/MS platform for more advanced analytical challenges.
References
- MedCrave online. (2016-12-14).
- PubMed Central. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- BioPharm International. (2013-03-01).
- R Discovery.
- Coriolis Pharma.
- ResearchGate. (2018-09-01). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- idUS. (2022-11-24).
- NIH. (2021-10-27). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771).
- NIH. (2022-11-28).
- PubMed. (2003-02-15). The importance of chromatographic separation in LC/MS/MS quantitation of drugs in biological fluids: detection, characterization, and synthesis of a previously unknown low-level nitrone metabolite of a substance P antagonist.
- ResearchGate. (2006-01-01).
- IRIS. (2020-01-16). Analyst.
- Benchchem. Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)
- ResearchGate. (2006-01-01).
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. iris.unife.it [iris.unife.it]
- 5. hovione.com [hovione.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. idus.us.es [idus.us.es]
- 8. Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The importance of chromatographic separation in LC/MS/MS quantitation of drugs in biological fluids: detection, characterization, and synthesis of a previously unknown low-level nitrone metabolite of a substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one as a Versatile Scaffold for Library Synthesis in Drug Discovery
Introduction: The Strategic Value of the 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one Scaffold
In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" is a cornerstone of efficient drug discovery. These molecular frameworks are not merely inert skeletons; they are pre-validated structures that exhibit favorable interactions with a variety of biological targets, offering a head start in the quest for novel therapeutics. The 3,4-dihydroquinolin-2(1H)-one core is one such privileged scaffold, present in numerous biologically active compounds.[1] The strategic introduction of a fluorine atom at the 8-position and an amino group at the 6-position, yielding 8-amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, bestows this scaffold with unique properties. The fluorine atom can enhance metabolic stability and binding affinity, while the strategically placed primary aromatic amine serves as a versatile chemical handle for combinatorial library synthesis.
This guide provides a comprehensive overview of the synthesis of this scaffold and detailed protocols for its diversification through common and robust chemical transformations. We will explore its application in the generation of focused libraries targeting key signaling pathways implicated in oncology, with a particular focus on the PIM1 kinase and the PI3K/Akt/mTOR pathway.
Synthesis of the Core Scaffold: 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
A robust and efficient synthesis of the title scaffold is paramount for its use in library generation. While a specific literature preparation for this exact molecule is not extensively documented, a reliable synthetic route can be proposed based on established methodologies for analogous structures, such as 8-fluoro-3,4-dihydroisoquinoline.[2][3] The proposed synthesis commences with the nitration of 5-fluoro-1,2,3,4-tetrahydronaphthalene, followed by oxidation, amination, and subsequent reduction.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to the core scaffold.
Library Generation: Diversification of the Scaffold
The true power of the 8-amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold lies in its amenability to parallel synthesis, allowing for the rapid generation of a multitude of analogs. The primary amino group at the 8-position is an excellent nucleophile, readily participating in a variety of robust chemical reactions.
Workflow for Library Synthesis
Caption: General workflow for library synthesis and screening.
Protocol 1: Parallel Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry due to the prevalence of the amide functional group in pharmaceuticals.[4] The following protocol is optimized for parallel synthesis in a 96-well plate format.
Materials:
-
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (Scaffold)
-
Library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of the scaffold in anhydrous DMF.
-
Prepare 0.3 M stock solutions of a diverse set of carboxylic acids in anhydrous DMF in a 96-well plate format.
-
Prepare a 0.4 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.8 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the scaffold stock solution (0.02 mmol).
-
Add 100 µL of the respective carboxylic acid stock solution (0.03 mmol, 1.5 equiv).
-
Add 100 µL of the HATU stock solution (0.04 mmol, 2.0 equiv).
-
Add 50 µL of the DIPEA stock solution (0.04 mmol, 2.0 equiv).
-
-
Reaction and Work-up:
-
Seal the 96-well plate and shake at room temperature for 16 hours.
-
Quench the reactions by adding 200 µL of water to each well.
-
Extract the products with 2 x 500 µL of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
The crude products can be purified by parallel HPLC.
-
Expected Yields and Purity:
| Building Block Type | Average Yield (%) | Average Purity (%) |
| Aliphatic Carboxylic Acids | 75-95 | >90 |
| Aromatic Carboxylic Acids | 60-85 | >85 |
| Heterocyclic Carboxylic Acids | 50-80 | >80 |
Note: Yields and purities are estimates based on similar parallel synthesis endeavors and may vary depending on the specific carboxylic acid used.[5]
Protocol 2: Parallel Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds and introducing a wide range of substituents.
Materials:
-
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (Scaffold)
-
Library of diverse aldehydes and ketones
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloroethane (DCE)
-
Acetic Acid (AcOH)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of the scaffold in anhydrous DCE.
-
Prepare 0.3 M stock solutions of a diverse set of aldehydes or ketones in anhydrous DCE in a 96-well plate format.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the scaffold stock solution (0.02 mmol).
-
Add 100 µL of the respective aldehyde/ketone stock solution (0.03 mmol, 1.5 equiv).
-
Add 5 µL of glacial acetic acid to each well.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (12.7 mg, 0.06 mmol, 3.0 equiv) to each well.
-
-
Reaction and Work-up:
-
Seal the 96-well plate and shake at room temperature for 24 hours.
-
Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with 2 x 500 µL of dichloromethane.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
The crude products can be purified by parallel HPLC.
-
Expected Yields and Purity:
| Building Block Type | Average Yield (%) | Average Purity (%) |
| Aliphatic Aldehydes | 70-90 | >90 |
| Aromatic Aldehydes | 60-85 | >85 |
| Ketones | 40-70 | >80 |
Note: Yields are generally higher with aldehydes compared to ketones due to reduced steric hindrance.
Protocol 3: Suzuki-Miyaura Cross-Coupling
To further expand the chemical space, the amino group can be converted to a halide (e.g., via a Sandmeyer reaction), enabling palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7][8][9] This allows for the introduction of a vast array of aryl and heteroaryl moieties.
Step A: Conversion of Amine to Bromide (Sandmeyer Reaction)
This step should be performed in a traditional laboratory setting before proceeding to parallel synthesis.
Step B: Parallel Suzuki-Miyaura Coupling
Materials:
-
8-Bromo-6-fluoro-3,4-dihydroquinolin-2(1H)-one
-
Library of diverse aryl and heteroaryl boronic acids
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2 M aqueous Sodium Carbonate (Na₂CO₃) solution
-
Dioxane
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of the 8-bromo scaffold in dioxane.
-
Prepare 0.3 M stock solutions of a diverse set of boronic acids in dioxane in a 96-well plate format.
-
-
Reaction Setup (in a 96-well reaction block under an inert atmosphere):
-
To each well, add 100 µL of the 8-bromo scaffold stock solution (0.02 mmol).
-
Add 100 µL of the respective boronic acid stock solution (0.03 mmol, 1.5 equiv).
-
Add Pd(PPh₃)₄ (2.3 mg, 0.002 mmol, 0.1 equiv) to each well.
-
Add 100 µL of 2 M aqueous Na₂CO₃ solution.
-
-
Reaction and Work-up:
-
Seal the 96-well plate and heat at 80 °C for 12 hours.
-
Cool the reaction block to room temperature.
-
Add 500 µL of water and 500 µL of ethyl acetate to each well.
-
Separate the organic layer and evaporate the solvent under reduced pressure.
-
The crude products can be purified by parallel HPLC.
-
Expected Yields and Purity:
| Building Block Type | Average Yield (%) | Average Purity (%) |
| Electron-rich Aryl Boronic Acids | 70-90 | >90 |
| Electron-poor Aryl Boronic Acids | 50-80 | >85 |
| Heteroaryl Boronic Acids | 40-75 | >80 |
Note: The success of Suzuki-Miyaura couplings is highly dependent on the specific coupling partners and catalyst system.[10]
Application Focus: Targeting the PI3K/Akt/mTOR Pathway through PIM1 Kinase Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12][13][14][15] PIM1 kinase, a serine/threonine kinase, is a key downstream effector in this pathway, and its overexpression is associated with poor prognosis in various malignancies.[16][17][18] Quinoline and quinolinone-based structures have been identified as potent inhibitors of PIM1 kinase.[16][19][20] Therefore, libraries derived from the 8-amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold are well-suited for screening against PIM1 kinase to identify novel inhibitors that can modulate the PI3K/Akt/mTOR pathway.
Caption: Targeting the PI3K/Akt/mTOR pathway with quinolinone-based PIM1 inhibitors.
Conclusion and Future Directions
The 8-amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic accessibility and the versatility of its amino functional group make it an ideal candidate for combinatorial library synthesis. The protocols outlined in this guide provide a robust framework for the generation of diverse libraries of substituted quinolinones. By focusing screening efforts on key oncological targets such as PIM1 kinase, researchers can efficiently explore the therapeutic potential of this privileged scaffold and accelerate the discovery of new drug candidates. Future work should focus on expanding the repertoire of chemical transformations applied to this scaffold and exploring its potential against a broader range of biological targets.
References
- Al-Ostoot, F. H., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163699.
- An, L., et al. (2016). Identification of Quinones as Novel PIM1 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3146-3150.
- An, L., et al. (2016). Identification of quinones as novel PIM1 kinase inhibitors. PubMed, PMC4899092.
- El-Damasy, A. K., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(10), 1736-1751.
- El-Damasy, A. K., et al. (2023). Quinoline and quinolone having PIM-1 kinase inhibitory activity.
- Fadl, T. A., et al. (2021). Structures for Pim-1 inhibitors A, B and the newly designed quinoline hybrids.
- Hassan, A., et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anticancer Agents in Medicinal Chemistry, 15(10), 1297-1304.
- Hassan, A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed, 34913401.
- Hassan, A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer | Request PDF.
- Kumar, V., et al. (2015). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- Jiang, L., et al. (2019). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. ACS Medicinal Chemistry Letters, 11(1), 83-89.
- BenchChem. (2025). Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. BenchChem.
- Al-Said, M. S., et al. (2013). Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones | Request PDF.
- Lepore, A., et al. (2019). Automated and Parallel Amide Synthesis | Request PDF.
- Haythem, A. S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- Dreher, S. D., et al. (2024). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie. DSpace@MIT.
- ETH Research Collection. (2020). Automated and Parallel Amide Synthesis. ETH Zurich.
- Káncz, Á., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- Csonka, R., et al. (2016). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 14(36), 8595-8605.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. In Organic Reactions (pp. 1-948).
- Káncz, Á., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central, PMC6151624.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25.
- Di Martino, R. M. C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals, 15(6), 688.
- Battilocchio, C., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(15), 3045-3075.
- Rana, P., et al. (2021). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
- ResearchGate. (2025). Derivatives of 8-aminoquinoline.
- Dell'Anna, M., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(23), 7209.
- Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25.
- Haythem, A. S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
Sources
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- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Yoneda Labs [yonedalabs.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of quinones as novel PIM1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure in medicinal chemistry, and the specific 8-amino-6-fluoro substitution pattern offers unique properties for drug discovery programs.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and systematically improve your reaction yields.
Overall Synthetic Workflow
The most common and adaptable route to 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one involves a four-step sequence starting from commercially available 3-fluoroaniline. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Caption: Overview of the four-step synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.
Step 1: Amide Formation (Acylation)
Question 1: My yield for the acylation of 3-fluoroaniline is lower than expected (<80%). What are the primary causes and how can I improve it?
Answer: Low yields in this step typically stem from three main issues: incomplete reaction, side product formation, or difficult isolation.
-
Causality: The reaction of 3-fluoroaniline with 3-chloropropionyl chloride generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting aniline, rendering it non-nucleophilic and effectively halting the reaction.
-
Solution 1: Add a Base: Incorporate a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 equivalents), into the reaction mixture. The base will act as an HCl scavenger, preventing the deactivation of the starting material.
-
Solution 2: Control Temperature: This reaction is exothermic. Running the reaction at 0°C with slow, portion-wise addition of the acyl chloride can minimize the formation of di-acylated or other side products.
-
Solution 3: Ensure Anhydrous Conditions: Both the aniline and the acyl chloride are sensitive to water. Ensure your solvent (e.g., Dichloromethane, THF) is anhydrous and the reaction is run under an inert atmosphere (N₂ or Argon) to prevent hydrolysis of the acyl chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
This is often the most challenging and lowest-yielding step in the sequence. Careful optimization is critical for the overall success of the synthesis.
Question 2: I am observing significant charring and low yield during the Friedel-Crafts cyclization. What is causing this and what are my options?
Answer: Charring and low yields are classic signs of overly harsh reaction conditions, a common problem in Friedel-Crafts chemistry.[2] The high temperatures often required for cyclization can lead to product decomposition and polymerization.[3]
-
Causality: Strong Lewis acids like Aluminum Chloride (AlCl₃) can coordinate strongly with the product, requiring high temperatures for decomplexation, which in turn leads to degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for Friedel-Crafts cyclization.
-
Data-Driven Optimization: The choice of Lewis acid and solvent is critical. High-boiling, inert solvents can provide better thermal control and improve yields compared to running the reaction neat.[3]
| Lewis Acid | Common Solvent | Typical Temp. (°C) | Key Considerations |
| AlCl₃ | Dichloromethane, 1,2-Dichloroethane | 80 - 140 | Highly active, but can cause charring. Requires >1 equivalent. |
| FeCl₃ | Nitromethane, Dichloromethane | 60 - 120 | Milder alternative, may require longer reaction times. |
| PPA (Polyphosphoric Acid) | Neat | 100 - 160 | Acts as both catalyst and solvent. Workup can be difficult. |
| Eaton's Reagent | Neat | 60 - 100 | Milder than PPA, often gives cleaner reactions. |
Step 3: Electrophilic Nitration
Question 3: My nitration reaction is producing a mixture of isomers, and the yield of the desired 8-nitro product is low. How can I improve regioselectivity?
Answer: Regioselectivity in the nitration of substituted quinolinones is governed by the directing effects of the existing substituents. The amide group is an ortho, para-director, while the fluorine atom is also an ortho, para-director, albeit a deactivating one. The desired 8-position is ortho to the activating amide nitrogen, making it electronically favored.
-
Causality: Poor selectivity often arises from conditions that are too harsh, overcoming the subtle electronic preferences.
-
Solution 1: Strict Temperature Control: This is the most critical parameter. The reaction should be performed in an ice-salt bath to maintain a temperature between -10°C and 0°C during the addition of the nitrating mixture (fuming HNO₃ in concentrated H₂SO₄). Letting the temperature rise can lead to the formation of dinitro products or other isomers.
-
Solution 2: Slow Addition: Add the substrate slowly and in small portions to the cold nitrating mixture. This maintains a low concentration of the unreacted substrate and helps control the exotherm.
-
Solution 3: Alternative Nitrating Agents: For sensitive substrates, consider milder nitrating agents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent.
Step 4: Nitro Group Reduction
Question 4: I am having trouble with the final reduction step. Catalytic hydrogenation is very slow or stalls completely. What should I do?
Answer: Catalyst poisoning and insufficient hydrogen pressure are the most common culprits for stalled hydrogenations.[4]
-
Causality: The catalyst's active sites can be blocked by impurities from previous steps (e.g., residual sulfur or halide species) or by the substrate/product itself.
-
Solution 1: Purify the Nitro Intermediate: Ensure the 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one intermediate is highly pure before attempting the reduction. Recrystallization or column chromatography is recommended.
-
Solution 2: Increase Hydrogen Pressure: If the reaction is slow at atmospheric pressure, moving to a high-pressure autoclave reactor (20-30 bar H₂) can significantly increase the reaction rate.[4][5]
-
Solution 3: Screen Catalysts: While Palladium on Carbon (Pd/C) is a common choice, other catalysts may be more effective. Palladium on calcium carbonate poisoned with lead (Lindlar's catalyst) can be very effective for selective nitro reductions.[6]
-
Alternative Chemical Reduction: If hydrogenation is not feasible, chemical methods are highly effective. Tin(II) chloride (SnCl₂) in concentrated HCl or ethanol is a classic and reliable method for reducing aromatic nitro groups without affecting other functionalities like the lactam.[7]
| Reduction Method | Reagents & Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ (1-30 bar), 5-10% Pd/C, Methanol/Ethanol | Clean reaction, easy workup (filtration) | Susceptible to catalyst poisoning, requires specialized equipment for high pressure.[4] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol or HCl, Reflux | High yield, tolerant of many functional groups.[7] | Workup requires neutralization and can result in tin salt contamination. |
| Iron/Ammonium Chloride | Fe powder, NH₄Cl, Ethanol/Water, Reflux | Inexpensive, environmentally benign | Requires a large excess of iron, can be slow. |
| Zinc Dust/Ammonium Formate | Zn dust, Ammonium formate, Methanol/THF | Very mild, room temperature conditions.[6] | Can be slower than other methods. |
Detailed Experimental Protocols
The following are generalized protocols based on established methodologies. Researchers should adapt them based on their specific laboratory conditions and scale.
Protocol 1: Synthesis of N-(3-fluorophenyl)-3-chloropropanamide (Step 1)
-
To a round-bottom flask under a nitrogen atmosphere, add 3-fluoroaniline (1.0 eq.) and anhydrous dichloromethane (DCM, ~5 mL per mmol of aniline).
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (1.1 eq.) and stir for 5 minutes.
-
Slowly add 3-chloropropionyl chloride (1.05 eq.) dropwise, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor reaction progress by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be recrystallized from ethyl acetate/hexanes.
Protocol 2: Synthesis of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one (Step 2)
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
To a flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.5 eq.).
-
Add anhydrous 1,2-dichloroethane and cool the suspension to 0°C.
-
Slowly add the N-(3-fluorophenyl)-3-chloropropanamide (1.0 eq.) in portions, keeping the temperature below 10°C.
-
After addition, slowly heat the reaction mixture to 80-90°C and maintain for 4-6 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and then carefully pour it over crushed ice containing concentrated HCl.
-
Stir vigorously for 30 minutes. The product will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Protocol 3: Synthesis of 6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one (Step 3)
-
In a clean, dry flask, add concentrated sulfuric acid and cool to -10°C in an ice-salt bath.
-
Slowly add fuming nitric acid while maintaining the temperature below 0°C.
-
In a separate flask, dissolve the 6-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq.) in a minimal amount of concentrated sulfuric acid, keeping it cold.
-
Slowly add the substrate solution to the nitrating mixture dropwise, ensuring the temperature never rises above 0°C.
-
Stir at -5°C to 0°C for 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
A yellow solid will precipitate. Collect the solid by filtration, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 4: Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (Step 4)
-
To a round-bottom flask, add the 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq.), tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.), and ethanol.
-
Heat the mixture to reflux (approx. 78°C) and stir for 2-3 hours.[7]
-
Monitor the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and concentrate the ethanol under reduced pressure.
-
Add water and carefully basify the mixture to pH 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution. Caution: This can be exothermic.
-
Extract the aqueous layer multiple times with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by column chromatography or recrystallization.
References
- Technical Support Center: Optimizing Selective Quinoline Hydrogenation. (n.d.). Benchchem.
- Condition optimization for catalytic hydrogenative oxidation of... (n.d.). ResearchGate.
- Overcoming challenges in the synthesis of substituted quinolines. (n.d.). Benchchem.
- Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center. (n.d.). Benchchem.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.t.). MDPI.
- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. (n.d.). PMC - NIH.
- Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. (n.d.). New Journal of Chemistry (RSC Publishing).
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (n.d.). PubMed Central.
- Optimizing reaction conditions for quinolinone synthesis. (n.d.). Benchchem.
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (n.d.). ResearchGate.
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (n.d.). MDPI.
- What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? (2013). ResearchGate.
- Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives and Analogs. (n.d.). Benchchem.
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). PMC - NIH.
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Overview of the Synthetic Pathway
The synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective route begins with 4-fluorotoluene and proceeds through nitration, oxidation, reduction, amide formation, and finally, an intramolecular cyclization. Each step presents unique challenges that this guide will help you overcome.
Caption: General synthetic workflow for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
II. Troubleshooting Guide & FAQs
This section is structured to address specific problems you might encounter at each stage of the synthesis.
Step 1: Nitration of 4-Fluorotoluene
Question: My nitration of 4-fluorotoluene is resulting in a low yield and multiple dinitro byproducts. What's going wrong?
Answer: This is a common issue stemming from poor temperature control and the reactivity of the nitrating mixture.
-
Causality: The nitration of activated aromatic rings like 4-fluorotoluene is a highly exothermic reaction.[1] If the temperature is not strictly controlled, the reaction rate can accelerate, leading to over-nitration and the formation of dinitrated and other unwanted side products. The regioselectivity can also be compromised at higher temperatures.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of the nitrating mixture (a pre-cooled mixture of concentrated nitric acid and sulfuric acid).[1] Use an ice/salt bath for efficient cooling.
-
Slow Addition: Add the nitrating mixture dropwise to the solution of 4-fluorotoluene in sulfuric acid. This allows for better heat dissipation and prevents localized temperature spikes.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid over-reaction. Quench the reaction as soon as the starting material is consumed.
-
Step 2: Oxidation of 4-Fluoro-2-nitrotoluene
Question: The oxidation of the methyl group to a carboxylic acid is incomplete, and I'm having trouble separating the product from the starting material. What are my options?
Answer: Incomplete oxidation is often due to insufficient oxidant or suboptimal reaction conditions. Purification can indeed be challenging due to similar polarities.
-
Causality: The oxidation of an electron-deficient methyl group, such as in 4-fluoro-2-nitrotoluene, can be sluggish. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically required. The reaction's success depends on factors like reaction time, temperature, and the molar ratio of the oxidant.
-
Solution:
-
Sufficient Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent. For KMnO₄, a 2-3 fold molar excess is common.
-
Elevated Temperature: This reaction often requires heating. Refluxing in an aqueous solution is a standard procedure. Be mindful that prolonged heating at very high temperatures can lead to decomposition.
-
Phase Transfer Catalyst: If you are experiencing solubility issues, the addition of a phase transfer catalyst can sometimes improve the reaction rate by facilitating the interaction between the aqueous oxidant and the organic substrate.
-
Purification Strategy: If you have a mixture, consider converting the carboxylic acid product to its salt by extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The unreacted starting material will remain in the organic layer, allowing for separation. The carboxylic acid can then be regenerated by acidifying the aqueous layer and extracting it back into an organic solvent.
-
Step 3: Reduction of 4-Fluoro-2-nitrobenzoic acid
Question: My catalytic hydrogenation of the nitro group is slow or has stalled completely. What should I check?
Answer: Catalyst poisoning, deactivation, or improper reaction setup are the most likely culprits.[2]
-
Causality: Catalytic hydrogenation is a surface-mediated reaction, and the catalyst's activity is paramount.[3] The palladium on carbon (Pd/C) catalyst can be poisoned by impurities like sulfur or certain nitrogen compounds, or it can become deactivated through improper handling or storage.[2] Inefficient mixing of the three-phase system (solid catalyst, liquid substrate, and gaseous hydrogen) can also limit the reaction rate.[2]
-
Solution:
-
Catalyst Quality: Use a fresh, high-quality Pd/C catalyst. Handle the catalyst under an inert atmosphere (like nitrogen or argon) as much as possible, especially if it's a pyrophoric grade.[2]
-
Reagent and Solvent Purity: Ensure your starting material and solvent (e.g., methanol, ethanol) are of high purity and free from potential catalyst poisons.[2]
-
Hydrogen Pressure: While a hydrogen-filled balloon may suffice for small-scale reactions, more stubborn reductions may require higher pressures using a Parr hydrogenator or a similar setup.[2]
-
Vigorous Stirring: Ensure efficient agitation to maintain the catalyst in suspension and maximize its contact with the substrate and hydrogen.[2]
-
Alternative Reducing Agents: If catalytic hydrogenation remains problematic, consider alternative reduction methods such as using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or transfer hydrogenation with a hydrogen donor like hydrazine hydrate in the presence of Pd/C.[4][5][6]
-
Question: I'm observing dehalogenation (loss of the fluorine atom) during the reduction of the nitro group. How can I prevent this?
Answer: Dehalogenation is a known side reaction in catalytic hydrogenation, particularly with palladium catalysts.[5]
-
Causality: The palladium catalyst can facilitate the reductive cleavage of the carbon-fluorine bond, especially under harsh conditions (high pressure, high temperature, or prolonged reaction times).
-
Solution:
-
Milder Conditions: Attempt the reaction under milder conditions—lower hydrogen pressure and room temperature.[2]
-
Alternative Catalysts: Raney Nickel is often a good alternative to Pd/C when dehalogenation is a concern.[4]
-
Chemical Reduction: Switch to a chemical reduction method that is less prone to causing dehalogenation. Tin(II) chloride (SnCl₂) in a suitable solvent is a classic and effective choice for reducing nitro groups in the presence of halogens.[4][6]
-
Step 4: Amide Formation
Question: The reaction between 2-amino-4-fluorobenzoic acid and 3-chloropropionyl chloride is giving me a low yield of the desired amide. What's the issue?
Answer: This is likely due to the formation of byproducts or the deactivation of the starting materials.
-
Causality: The amino group of 2-amino-4-fluorobenzoic acid can be protonated by the HCl generated during the reaction, rendering it non-nucleophilic.[7][8] Additionally, the carboxylic acid group can compete with the amine in reacting with the acyl chloride, leading to anhydride formation.
-
Solution:
-
Use a Base: Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture. This will neutralize the HCl as it is formed, preventing the protonation of the starting amine.[8]
-
Protecting Groups: While more steps are involved, protecting the carboxylic acid group (e.g., as a methyl or ethyl ester) before the amide formation can prevent side reactions. The protecting group can be removed later in the synthesis.
-
One-Pot Procedures: Some methods describe the direct conversion of carboxylic acids to amides using reagents like thionyl chloride in dimethylacetamide, which can be an alternative to using an acyl chloride.[9][10]
-
Step 5: Intramolecular Friedel-Crafts Acylation
Question: The final cyclization step to form the dihydroquinolinone ring is not working. What are the critical factors for this intramolecular Friedel-Crafts reaction?
Answer: The success of this intramolecular Friedel-Crafts acylation depends heavily on the choice of Lewis acid and the reaction conditions.
-
Causality: The lone pair of electrons on the amide nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution.[11] Therefore, a strong Lewis acid and often elevated temperatures are required to drive the reaction forward.
-
Solution:
-
Strong Lewis Acid: Aluminum chloride (AlCl₃) is a common and effective catalyst for this type of cyclization.[12] Ensure it is anhydrous, as moisture will deactivate it.
-
Stoichiometry of Lewis Acid: A stoichiometric excess of the Lewis acid is often necessary to overcome the deactivating effect of the amide group.
-
Elevated Temperature: Heating the reaction mixture is typically required to promote the cyclization. The optimal temperature will depend on the specific substrate and solvent.
-
Alternative Cyclization Strategies: If the Friedel-Crafts approach is unsuccessful, other methods for the synthesis of dihydroquinolinones could be explored, such as domino reactions or metal-catalyzed cyclizations.[13][14][15]
-
III. Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Fluoro-2-nitrobenzoic acid
Objective: To synthesize 2-Amino-4-fluorobenzoic acid.[1]
Materials & Equipment:
-
High-pressure autoclave (hydrogenator)
-
4-Fluoro-2-nitrobenzoic acid
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (or Ethanol)
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
Charge the autoclave with 4-fluoro-2-nitrobenzoic acid and methanol.
-
Under a nitrogen atmosphere, carefully add the Pd/C catalyst (typically 5-10 mol%).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the reaction by hydrogen uptake and/or TLC/HPLC analysis.
-
Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-fluorobenzoic acid.
| Parameter | Recommended Value | Troubleshooting Focus |
| Catalyst Loading | 5-10 mol% | Insufficient loading can lead to slow or incomplete reactions. |
| Hydrogen Pressure | 50-100 psi | Higher pressure may be needed for difficult reductions but can increase dehalogenation. |
| Temperature | 25-50°C | Higher temperatures can increase reaction rate but may also promote side reactions. |
| Solvent | Methanol, Ethanol | Ensure the starting material is fully dissolved. |
IV. Visualization of Troubleshooting Logic
Caption: Decision tree for troubleshooting the catalytic reduction of the nitro group.
V. References
-
BenchChem. (2025). An In-depth Technical Guide to 2-Amino-4-fluorobenzoic Acid: Synonyms, Properties, and Applications. Retrieved from
-
McKenna, S., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(11), 17654-17699. Retrieved from [Link]
-
Sassykova, L. R., et al. (2023). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Complex Use of Mineral Resources, 327(4), 58-67. Retrieved from
-
Wang, Q., et al. (2021). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers, 8(19), 5348-5355. Retrieved from [Link]
-
Guidechem. (n.d.). How to synthesize and app 2-Amino-4-Fluorobenzoic Acid. Retrieved from
-
BenchChem. (2025). Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. Retrieved from
-
McKenna, S., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
BenchChem. (2025). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. Retrieved from
-
Li, H., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(9), 10756-10764. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]
-
Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Dihydroquinolines in the Twenty‐First Century. Retrieved from [Link]
-
Yao, Z.-J., et al. (2019). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 48(21), 7175-7183. Retrieved from [Link]
-
Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved from [Link]
-
Cvetovich, R. J., & Dimichele, L. (2006). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. Organic Process Research & Development, 10(5), 944-946. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]
-
ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. Retrieved from
-
MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]
-
ResearchGate. (2025). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
BenchChem. (2025). Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives and Analogs. Retrieved from
-
ResearchGate. (2025). Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent. Retrieved from [Link]
-
YouTube. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
National Institutes of Health. (2019). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]
-
Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]
-
ChemInform. (2010). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2015). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Retrieved from [Link]
-
National Institutes of Health. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Stability of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in Solution
Introduction
Welcome to the technical support center for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound. As a novel chemical entity, comprehensive public data on its stability profile is limited. Therefore, this document provides guidance based on the known chemical properties of its functional groups—a secondary lactam, an aromatic amine, and a fluoro-substituted benzene ring—and established principles of drug stability analysis. Our goal is to equip you with the foundational knowledge to anticipate potential stability issues, design robust experiments, and troubleshoot challenges you may encounter.
This guide is structured in a question-and-answer format to directly address common concerns. It is supplemented with troubleshooting workflows, detailed experimental protocols for stability assessment, and visual diagrams to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could influence the stability of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in solution?
The stability of this compound in solution is likely influenced by several key environmental factors:
-
pH: The pH of the solution can significantly impact stability. The lactam ring may be susceptible to hydrolysis under strongly acidic or basic conditions. The aromatic amine group's protonation state will also be pH-dependent, which can affect its reactivity and susceptibility to oxidation.
-
Light: Many quinoline and quinolinone derivatives are known to be photosensitive. Exposure to ultraviolet (UV) or even ambient light can induce photodegradation. For instance, fluoroquinolones with a fluorine atom at the 8-position have been shown to be susceptible to degradation upon UVA irradiation[1].
-
Temperature: Elevated temperatures generally accelerate the rate of all chemical degradation pathways, including hydrolysis and oxidation[2].
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to the degradation of the molecule. The electron-rich aromatic ring, particularly with the activating amino group, and the dihydroquinolinone core are potential sites for oxidation. The dihydroquinolinone core can undergo oxidative aromatization to the corresponding quinolin-2(1H)-one[3][4][5][6].
-
Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions, and the solubility of the compound in different solvents can affect its aggregation state and stability.
Q2: What are the potential chemical degradation pathways for this molecule?
Based on the structure of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, several degradation pathways can be hypothesized:
-
Hydrolysis: The amide bond within the lactam ring is a potential site for hydrolysis. This reaction is typically catalyzed by strong acids or bases and would result in the opening of the ring to form an amino acid derivative.
-
Oxidation:
-
The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored products (e.g., nitroso or nitro derivatives) and potential dimerization or polymerization.
-
The dihydroquinolinone ring system itself can be oxidized to the more stable aromatic quinolin-2(1H)-one structure[3][4][5][6]. This is a common transformation for this heterocyclic system.
-
-
Photodegradation: As is common with fluoroquinolone-related structures, exposure to light, particularly UV light, can lead to defluorination or other complex rearrangements and degradations[1].
Q3: I am observing a color change (e.g., turning yellow or brown) in my stock solution. What could be the cause?
A change in the color of your solution is a strong indicator of chemical degradation. For a molecule containing an aromatic amine, a color change to yellow, brown, or even pink is often associated with oxidation of the amino group and the formation of colored polymeric or oxidized species. It is crucial to investigate the cause and extent of this degradation, as it can significantly impact the concentration and purity of your active compound, leading to inconsistent experimental results.
Q4: My biological or analytical results are inconsistent. Could this be related to the stability of the compound?
Absolutely. Inconsistent results are a classic sign of compound instability. If the compound degrades in your stock solution or in your experimental buffer, the effective concentration will decrease over time, leading to a loss of potency and variability in your results. It is highly recommended to perform stability checks on your solutions to rule out degradation as a source of experimental irreproducibility.
Q5: How should I prepare and store stock solutions of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one to maximize stability?
While the optimal conditions should be determined experimentally, the following are general best practices based on the compound's structure:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for preparing high-concentration stock solutions. For aqueous experimental buffers, prepare fresh dilutions from the stock solution immediately before use.
-
pH Control: If the compound needs to be in an aqueous buffer, maintain a pH close to neutral (pH 6-8). The use of a buffer system is highly recommended to avoid pH shifts.
-
Protection from Light: Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light[7].
-
Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation. Aliquoting the stock solution into smaller, single-use volumes can prevent multiple freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Troubleshooting Guide: Investigating Stability Issues
If you suspect that your compound is degrading, a systematic approach is necessary to identify the cause and implement a solution. A forced degradation study is a powerful tool for this purpose.[1][8][9] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
Step-by-Step Troubleshooting Workflow
-
Initial Observation: Note the signs of potential instability (e.g., color change, precipitation, loss of activity, inconsistent analytical data).
-
Forced Degradation Study: Conduct a systematic study by exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. (See "Experimental Protocols" section for detailed methods).
-
Analytical Monitoring: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to monitor the degradation. An ideal method should be able to separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of the degradation products, which aids in their structural elucidation.[9][10]
-
Data Analysis and Interpretation:
-
Quantify the percentage of the parent compound remaining under each stress condition over time.
-
Identify the conditions under which the compound is most labile.
-
Characterize the major degradation products using LC-MS and, if necessary, NMR.
-
-
Optimization: Based on the data, modify your experimental and storage protocols to avoid the conditions that cause degradation. This may involve adjusting the pH of your buffers, protecting your solutions from light, or using an alternative solvent.
Data Summary Table: Potential Degradation of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
| Degradation Pathway | Stress Condition | Potential Degradation Products |
| Hydrolysis | Strong Acid (e.g., 0.1 M HCl) or Strong Base (e.g., 0.1 M NaOH) | Ring-opened amino acid derivative |
| Oxidation | Oxidizing agent (e.g., H₂O₂) | Aromatic quinolin-2(1H)-one, oxidized amino group derivatives (nitroso, nitro), dimers/polymers |
| Photodegradation | Exposure to UV and/or visible light | Complex mixture of photoproducts, potential defluorination |
| Thermal Degradation | Elevated temperature (e.g., >40°C) | Acceleration of all other degradation pathways |
Visualizations
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
Troubleshooting Workflow for Stability Investigation
Caption: Workflow for troubleshooting compound stability issues.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study. The concentrations and time points should be optimized for your specific compound and analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature and at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature and at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60°C. For solid-state thermal stress, place the powder in the oven.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light. According to ICH Q1B guidelines, a standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[11][12]. A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.
3. Sampling and Analysis:
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
For acid and base hydrolysis samples, neutralize them before analysis (e.g., with an equimolar amount of base or acid, respectively).
-
Dilute all samples to a suitable concentration for your analytical method (e.g., HPLC-UV).
-
Analyze the samples and quantify the amount of the parent compound remaining. Analyze for the appearance of new peaks corresponding to degradation products.
References
-
Chisaka, S., et al. (1993). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 37(8), 1734–1739. [Link]
-
Cui, H., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry, 84(13), 8702–8709. [Link]
-
Gul, W. N. (2015). Degradation of selected Fluoroquinolones. ResearchGate. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Kole, P. L., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 1-13. [Link]
-
Kappe, C. O., & Murphree, S. S. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry, 84(13), 8702–8709. [Link]
-
Lopes, R. P., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1338, 99–110. [Link]
-
Semantic Scholar. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1 H)-ones to Quinolin-2(1 H)-ones Using Transition-Metal-Activated Persulfate Salts. [https://www.semanticscholar.org/paper/Oxidative-Aromatization-of-3%2C4-Dihydroquinolin-2-(1-Cui-Kappe/e3b1c67d16e0539c3e66f287123d51786196a0b1]([Link]
-
SciTechnol. (n.d.). Journal of Pharmaceutics & Drug Delivery Research. [Link]
-
ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ACS Publications. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry. [Link]
-
Caron Scientific. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. [Link]
Sources
- 1. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Aromatization of 3,4-Dihydroquinolin-2(1 H)-ones to Quinolin-2(1 H)-ones Using Transition-Metal-Activated Persulfate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative Aromatization of 3,4-Dihydroquinolin-2(1 H)-ones to Quinolin-2(1 H)-ones Using Transition-Metal-Activated Persulfate Salts. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
how to avoid byproduct formation in quinolinone reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for quinolinone synthesis. As researchers, scientists, and drug development professionals, we understand that the elegant complexity of quinolinone scaffolds is matched by the synthetic challenges encountered in their construction. Byproduct formation is a persistent issue that can compromise yields, complicate purification, and ultimately delay discovery timelines.
This guide is designed to move beyond simple protocols and provide a deeper understanding of the mechanistic principles that govern byproduct formation. By explaining the causality behind common side reactions, we aim to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies. The information herein is grounded in established literature and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during quinolinone synthesis in a direct question-and-answer format.
Part 1: Regioselectivity – The Problem of Isomeric Impurities
Controlling the precise placement of substituents on the quinolinone core is paramount. The formation of undesired regioisomers is one of the most frequent challenges, particularly in classical syntheses.
Q1: My Friedländer/Combes synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the outcome?
A1: This is a classic regioselectivity challenge. The cyclization can occur on either side of the unsymmetrical ketone, leading to two different products. The outcome is a delicate balance of steric and electronic factors.[1]
-
Causality: The initial condensation between the aniline and the ketone can form two different enamine intermediates. The subsequent acid-catalyzed ring closure (the rate-determining step) will favor the pathway proceeding through the more stable transition state.[2]
-
Electronic Effects: Electron-donating groups on the aniline can influence the nucleophilicity of the ortho-positions, while substituents on the ketone affect the stability of the enamine intermediates.
-
Steric Hindrance: Bulky substituents on either the aniline or the ketone will sterically disfavor cyclization at the more crowded position, directing the reaction to form the less hindered product.[1]
-
Troubleshooting & Optimization:
-
Catalyst Modification: The choice of acid or base catalyst is critical. While strong acids like sulfuric acid are traditional in the Combes synthesis, they can be indiscriminate.[3] Modern methods using Lewis acids (e.g., Yb(OTf)₃) or even iodine can offer milder conditions and improved selectivity by altering the reaction mechanism.[4][5]
-
Substrate Control: If feasible, modify your starting materials. Introducing a bulky substituent on the ketone can physically block one reaction pathway. For example, using a bulkier group adjacent to one carbonyl in a β-diketone for a Combes synthesis can strongly favor one isomer.[2]
-
Temperature Optimization: Systematically lower the reaction temperature. Cyclization is often performed at high heat, which can provide enough energy to overcome the activation barrier for both pathways. Running the reaction at the lowest feasible temperature may amplify the energetic difference between the two pathways, favoring the formation of the thermodynamically more stable product.
dot
Caption: Controlling N- versus O-alkylation pathways.
Part 3: Undesired Condensations and Dimerizations
Side reactions involving the self-condensation of starting materials or dimerization of intermediates/products can significantly reduce the yield of the desired quinolinone.
Q4: My Friedländer reaction is low-yielding, and I'm isolating significant amounts of a byproduct derived from the self-condensation of my ketone starting material. What's happening?
A4: This is a very common issue when using strongly basic or acidic conditions for the Friedländer synthesis. [5][6]
-
Causality: The intended reaction requires the ketone to act as a nucleophile (via its enolate or enol form) and attack the 2-aminoaryl carbonyl compound. However, under harsh conditions, the ketone can just as easily attack another molecule of itself. This self-aldol condensation reaction competes directly with the desired Friedländer pathway, consuming your starting material and generating complex, often hard-to-remove byproducts. [5] Troubleshooting & Optimization:
-
Switch to Milder Catalysis: This is the most effective solution. Move away from strong, stoichiometric bases (like KOH or NaOEt) or acids.
-
Lewis Acids: Catalysts like Yb(OTf)₃, ZrCl₄, or SnCl₂ can promote the reaction under much milder, often neutral, conditions that do not favor self-condensation. [4] * Iodine Catalysis: Molecular iodine has emerged as an inexpensive, mild, and efficient catalyst for this transformation, operating through a pathway that minimizes self-condensation. [5] * Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst, providing a controlled environment that can suppress side reactions. [7] Protocol: Optimized Friedländer Synthesis Using Iodine Catalyst [5]
-
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-aminoaryl ketone (1.0 equiv), the α-methylene ketone (1.2 equiv), and molecular iodine (I₂) (10 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C (or perform under solvent-free conditions if reactants are liquid).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired quinoline.
This protocol provides a general guideline. Optimal temperature and reaction times may vary depending on the specific substrates.
Part 4: Issues in Modern Catalytic Methods
While modern transition-metal catalyzed and photoredox reactions offer unprecedented efficiency and selectivity, they are not without their own potential pitfalls. [8][9] Q5: I am attempting a transition-metal catalyzed C-H activation to functionalize my quinoline core, but the reaction is sluggish and gives a mix of products. How can I improve it?
A5: C-H activation is a powerful but sensitive tool. Success hinges on precise control of the catalytic cycle. Poor reactivity or selectivity often points to issues with the catalyst, directing group, or reaction environment. [10]
-
Causality: Most transition-metal (e.g., Pd, Rh, Ru, Co) catalyzed C-H functionalizations on quinolines proceed via a specific mechanism, often involving a directing group (like the quinoline nitrogen itself or an N-oxide) to position the metal catalyst for selective C-H cleavage. [8][10]Competing side reactions, catalyst deactivation, or cleavage of the wrong C-H bond can lead to byproducts.
Troubleshooting & Optimization:
-
Verify Atmosphere: Many catalytic cycles are sensitive to oxygen or moisture. Ensure your reaction is run under a rigorously inert atmosphere (N₂ or Ar) and use anhydrous solvents. Molecular oxygen can sometimes be a required oxidant in certain cycles, but adventitious air can also lead to catalyst decomposition. [11]2. Optimize the Ligand/Additive: The electronic and steric properties of the ligands on the metal center are crucial. If you are getting poor results, screen a panel of ligands. Additives, such as pivalic acid (PivOH) or silver salts, are often required as proton shuttles or oxidants and their stoichiometry must be optimized. [10]3. Directing Group Strategy: The native quinoline nitrogen typically directs functionalization to the C8 or C2 position. If you desire functionalization elsewhere, or if selectivity is poor, consider using a removable directing group attached to the nitrogen. The quinoline N-oxide is a highly effective directing group that strongly favors functionalization at the C2 and C8 positions, often with switchable selectivity based on the specific catalyst and conditions. [12][10] dot
Caption: General troubleshooting workflow for quinolinone reactions.
References
- University of East Anglia. (1999). N- vs. O-alkylation in 2(1H)-quinolinone derivatives.
-
Alam, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
ScienceDirect. (n.d.). Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline derivatives. Retrieved from [Link]
-
ACS Publications. (2001). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters. Retrieved from [Link]
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[11]aphthyrin-5(6H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. Retrieved from [Link]
-
ACS Publications. (2021). Visible-Light Photoredox Catalyzed Dehydrogenative Synthesis of Allylic Carboxylates from Styrenes. Organic Letters. Retrieved from [Link]
-
Princeton University. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Retrieved from [Link]
-
Indian Academy of Sciences. (2018). A review on transition-metal mediated synthesis of quinolines. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
-
NIH. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Journal of Chemical Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
NIH. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 9. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support guide for the scale-up synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and critical safety considerations for this important pharmaceutical intermediate.
The synthesis of this molecule on a larger scale primarily involves the catalytic hydrogenation of its nitro precursor, 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one. While this is an economical and effective transformation, it carries significant safety risks that must be rigorously managed.[1][2] This guide focuses on providing the causal logic behind experimental choices to ensure a safe, efficient, and reproducible scale-up process.
Synthetic Pathway Overview
The most common and scalable route to 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a two-step process starting from commercially available materials. The key transformation is the reduction of an aromatic nitro group, a reaction class with high hazard potential that requires careful control.[2]
-
Amide Formation & Intramolecular Friedel-Crafts Cyclization : The synthesis begins with the acylation of a suitable aniline precursor, followed by an intramolecular Friedel-Crafts reaction to form the dihydroquinolinone ring structure.
-
Catalytic Hydrogenation : The nitro group of the intermediate, 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one, is reduced to the target primary amine using catalytic hydrogenation. This step is the primary focus of our scale-up considerations.
Caption: Proposed two-step synthesis pathway.
Troubleshooting Guide
This section addresses common issues encountered during the catalytic hydrogenation of 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction has stalled. Hydrogen uptake was initially observed but has now stopped before the starting material is fully consumed. What are the likely causes?
A1: Premature stalling of a hydrogenation reaction can be attributed to several factors:
-
Catalyst Poisoning: The catalyst's active sites may be blocked. Substrate impurities, particularly sulfur or halide compounds, are common poisons.[1] Ensure the purity of your 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one starting material.
-
Insufficient Agitation: On scale-up, inadequate mixing can lead to poor catalyst suspension and mass transfer limitations between the gas (H₂), liquid (substrate/solvent), and solid (catalyst) phases. Verify that your agitation speed is sufficient to maintain a uniform slurry.
-
Catalyst Deactivation: The catalyst may have lost activity. This can happen if the catalyst was improperly handled and exposed to air for an extended period before being charged to the reactor.
-
Pressure Drop: A leak in the system could prevent the maintenance of the required hydrogen pressure. Perform a leak test with nitrogen before introducing hydrogen.[3]
Q2: I'm observing significant byproduct formation alongside my desired product. How can I improve selectivity?
A2: Byproduct formation often stems from over-reduction or side reactions.
-
Hydrogenolysis: The C-F bond could potentially undergo hydrogenolysis, although this is less common than with C-Cl or C-Br bonds. This can be minimized by using a less aggressive catalyst (e.g., 5% Pd/C instead of 10%), lowering the reaction temperature, and avoiding excessive reaction times.
-
Incomplete Reduction: The formation of hydroxylamine or azo intermediates can occur if the reduction is not driven to completion.[2] Ensure sufficient hydrogen pressure and catalyst loading. Monitoring the reaction by TLC or HPLC is crucial to determine the optimal endpoint.
-
Solvent Effects: The choice of solvent can influence selectivity. Polar solvents like ethanol, methanol, or ethyl acetate are generally preferred for nitro group reductions.[2]
Q3: How do I safely handle the pyrophoric Palladium on Carbon (Pd/C) catalyst, especially during filtration after the reaction?
A3: Pd/C is pyrophoric, meaning it can spontaneously ignite when exposed to air, especially when dry and containing adsorbed hydrogen.[1][2]
-
Handling: Always handle the catalyst in a wet state.[2] Transfer the catalyst as a slurry in the reaction solvent or water. Never add dry catalyst to a flammable solvent.
-
Filtration: After the reaction is complete and the reactor has been purged with nitrogen, the catalyst must be filtered carefully. The filter cake should never be allowed to dry in the open air. A common practice is to use a contained filtration system (like a filter press or enclosed Nutsche filter) that can be kept under a nitrogen atmosphere. The collected wet catalyst cake should be immediately transferred to a designated, labeled waste container filled with water.
Sources
Technical Support Center: Characterization of Impurities in 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for the analysis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with identifying and controlling impurities in this valuable chemical entity. Here, you will find a combination of frequently asked questions for rapid issue resolution and in-depth troubleshooting guides to assist in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Q1: What are the most likely process-related impurities in the synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one?
A1: Based on the common synthetic route starting from 3-fluoroaniline and 3-chloropropionyl chloride via an intramolecular Friedel-Crafts acylation, the following process-related impurities are highly probable:
-
Starting Materials: Unreacted 3-fluoroaniline and 3-chloropropionyl chloride.
-
Intermediates: Incomplete cyclization can lead to the presence of the intermediate, N-(3-fluorophenyl)-3-chloropropionamide.
-
Isomeric Impurities: During the Friedel-Crafts cyclization, there is a possibility of forming the undesired regioisomer, 6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one, although the directing effects of the amino and fluoro groups favor the formation of the desired product.
-
Over-acylated Products: Under harsh conditions, di-acylation of the starting aniline could occur.[1][2]
-
Byproducts from Reagents: Impurities from the Lewis acid catalyst (e.g., AlCl₃) or solvents used in the synthesis.
Q2: My HPLC chromatogram shows an unexpected peak. How do I begin to identify it?
A2: The first step is to determine if the peak is a genuine impurity or an artifact.
-
Blank Injection: Inject your mobile phase and diluent to ensure the peak is not from the system or solvent.
-
Peak Shape: Evaluate the peak shape. Poor peak shape (e.g., tailing, fronting) might indicate an issue with the chromatography rather than a new compound.
-
Mass Spectrometry (MS): If available, the most powerful tool for initial identification is LC-MS.[3] The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, offering significant clues to its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Forced Degradation: Compare the retention time of the unknown peak with peaks generated during forced degradation studies (see Q3). This can help determine if it is a degradation product.
Q3: What conditions should I use for forced degradation studies of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one?
A3: Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[4][5][6][7][8] The following conditions, based on ICH guidelines, are recommended:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80 °C) | Hydrolysis of the lactam ring to form an amino acid derivative. |
| Base Hydrolysis | 0.1 M NaOH, room temperature or slightly heated | Saponification of the lactam ring. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the aniline amino group, potentially forming nitroso or nitro derivatives. |
| Thermal Degradation | Dry heat (e.g., 105 °C) or solution at elevated temperature | General decomposition, potentially leading to decarboxylation or other rearrangements. |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | Photochemical reactions, which can be complex and lead to various degradation products. |
Q4: I am having trouble achieving good separation between the main peak and a closely eluting impurity. What can I do?
A4: Optimizing chromatographic separation is key. Consider the following:
-
Mobile Phase pH: The compound has a basic amino group, so the pH of the mobile phase will significantly affect its retention and peak shape. Experiment with pH values around the pKa of the amino group. Using a buffer is highly recommended for robust separation.
-
Organic Modifier: Try different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.
-
Column Chemistry: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase instead of a standard C18).
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.
-
Temperature: Varying the column temperature can also alter selectivity.
Section 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific challenges.
Guide 1: Investigating an Unknown Peak in the HPLC Chromatogram
Objective: To systematically identify an unknown impurity observed during routine analysis.
Caption: Workflow for troubleshooting an unknown peak.
Detailed Steps:
-
Confirm it's not an artifact:
-
Prepare a blank sample containing only the sample diluent.
-
Inject the blank. If the peak is present, it originates from your solvent or the HPLC system. Clean the system and use fresh, high-purity solvents.
-
-
Gather Preliminary Information with LC-MS:
-
Analyze the sample using an LC-MS system. The molecular weight of the unknown will immediately narrow down the possibilities.
-
If the molecular weight matches a predicted impurity (e.g., starting material, isomer), you have a strong lead.
-
Utilize High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass and predict the elemental formula.
-
Perform MS/MS analysis to obtain fragmentation patterns. This is crucial for distinguishing between isomers and elucidating the structure.
-
-
Compare with Stressed Samples:
-
Analyze samples from your forced degradation studies.
-
If the retention time of the unknown matches a peak that appears or grows under specific stress conditions (e.g., acid hydrolysis), it is likely that degradation product.
-
-
Structural Elucidation of Novel Impurities:
-
If the impurity is novel and present at a significant level (as per ICH Q3A/B guidelines), it may need to be isolated for full characterization.
-
Use preparative HPLC to isolate a sufficient quantity of the impurity.
-
Perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) on the isolated impurity to definitively determine its structure.
-
Guide 2: Developing a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.
Caption: Workflow for stability-indicating method development.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
-
If available, prepare stock solutions of known process-related impurities.
-
Generate degradation products through forced degradation studies as outlined in the FAQs.
-
-
Initial Method Scouting:
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid or 10 mM ammonium formate in water (adjust pH as needed, e.g., pH 3-4).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer if available.
-
Initial Gradient: A fast scouting gradient (e.g., 5% to 95% B in 10 minutes) can be used to get a general idea of the retention times of the components.
-
-
Method Optimization:
-
Inject a mixture of the API and the stressed samples.
-
Goal: Achieve a resolution (Rs) of >1.5 between the API and all impurity/degradation peaks.
-
Adjust pH: Fine-tune the pH of mobile phase A to maximize separation.
-
Adjust Gradient: Elongate the gradient where peaks are co-eluting.
-
Change Organic Modifier: If resolution is still poor, switch from acetonitrile to methanol or use a ternary mixture.
-
Change Column: If necessary, try a different column chemistry. For aromatic compounds, a phenyl-hexyl column can sometimes provide better selectivity.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Example HPLC Method (Starting Point):
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | PDA at 254 nm and 280 nm |
| Injection Vol. | 10 µL |
Section 3: References
-
Synthesis of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI.[Link]
-
Study on the synthesis of 3,4-dihydro-2(lH)quinolinone derivatives. ResearchGate.[Link]
-
Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Source not specified.
-
fluoroquinolones: official and reported methods of analysis (review). ResearchGate.[Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health.[Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health.[Link]
-
Current Developments in LC-MS for Pharmaceutical Analysis. Royal Society of Chemistry.[Link]
-
Forced Degradation Studies. MedCrave online.[Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. National Institutes of Health.[Link]
-
7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. National Institutes of Health.[Link]
-
8-Aminoquinoline patented technology retrieval search results. Patsnap.[Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health.[Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.[Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Source not specified.
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.[Link]
-
Is the Friedel-Crafts acylation of aniline difficult? Quora.[Link]
-
LC/MS/MS Determination of Fluoroquinolones in Honey. ResearchGate.[Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.[Link]
-
Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. idus.us.es [idus.us.es]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Purification of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges in enhancing the purity of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. This valuable intermediate's purity is critical for subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one?
A1: The impurity profile largely depends on the synthetic route. However, common impurities may include unreacted starting materials, intermediates from incomplete cyclization, over-nitrated or incorrectly substituted precursors (if applicable to your synthesis), and by-products from side reactions. Given the compound's structure, which includes a basic amino group and a lactam, polymerization or degradation products can also form under harsh reaction or workup conditions.[1] It is crucial to obtain analytical data (LC-MS, ¹H NMR) of your crude material to identify the specific impurities you need to remove.
Q2: My initial workup yielded a dark, oily, or tar-like crude product instead of a solid. How should I proceed?
A2: This is a common issue, often caused by persistent solvent residues or highly colored, polymeric impurities. Before attempting a complex purification, try to precipitate the product. Dissolve a small sample of the oil in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol or acetone). Then, slowly add a non-polar solvent (e.g., hexanes or diethyl ether) with vigorous stirring until the solution becomes cloudy, indicating precipitation.[2] If this fails, the oil can be directly subjected to column chromatography by adsorbing it onto a small amount of silica gel.
Q3: Which purification technique should I attempt first for this compound?
A3: For a crystalline solid, recrystallization is often the most efficient first-line technique for removing minor impurities and can be scaled up easily.[3] If the crude product is an oil or contains multiple impurities with polarities similar to the product, flash column chromatography is the preferred method.[4] The presence of the basic amino group requires special consideration for chromatography, as discussed in the troubleshooting section below.
Q4: How can I accurately assess the final purity of my compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A purity level of >98% is often required for pharmaceutical intermediates.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should be within ±0.4% of the theoretical values.
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
Recrystallization Troubleshooting
Q: How do I select an optimal solvent system for recrystallizing 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one?
A: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or cold temperatures.[6] Given the compound's polar nature (amine and amide groups), polar solvents are a good starting point. A systematic screening process is the most effective approach.
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water) dropwise at room temperature. A good candidate will show poor solubility.
-
Heat the tubes that show poor solubility at room temperature. An ideal solvent will fully dissolve the compound upon heating.[7]
-
Allow the dissolved solutions to cool slowly to room temperature. The formation of well-defined crystals indicates a suitable solvent.
-
If a single solvent is not ideal, try a binary solvent system (e.g., Ethanol/Water, Acetone/Hexane). Dissolve the compound in the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, heat until the solution is clear again and allow it to cool slowly.[2]
| Solvent/System | Rationale for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one | Potential Issues |
| Ethanol/Methanol | The polar protic nature can effectively solvate the amine and amide groups at high temperatures. | May have high solubility even at low temperatures, leading to poor recovery.[6] |
| Isopropanol | Less polar than ethanol, potentially offering a better solubility differential between hot and cold conditions. | Slower evaporation rate. |
| Ethyl Acetate | A moderately polar solvent that can sometimes provide excellent crystal growth for compounds with both polar and non-polar regions. | May not be polar enough to dissolve the compound, even when hot. |
| Ethanol/Water | A common and effective binary system. The compound is likely soluble in hot ethanol and insoluble in water, allowing for fine-tuning of the crystallization point. | Oiling out can occur if the solvent ratio is not optimal. |
| Acetone/Hexane | Another effective binary system for moderately polar compounds. | Acetone is highly volatile, requiring careful handling. |
Q: My compound is not crystallizing from the solution, even after cooling. What steps can I take?
A: Failure to crystallize is usually due to supersaturation or the presence of impurities that inhibit crystal lattice formation.[8]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small glass particles can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.[8]
-
Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.
-
Lower the Temperature: If cooling to room temperature is insufficient, place the flask in an ice bath or a refrigerator to further decrease solubility.[8]
dot
Caption: Troubleshooting workflow for inducing crystallization.
Column Chromatography Troubleshooting
Q: My compound is streaking badly on a standard silica gel column. How can I improve the separation?
A: This is a classic problem when purifying basic compounds like amines on acidic silica gel.[9] The strong acid-base interaction between the amine and the acidic silanol groups on the silica surface leads to irreversible adsorption, resulting in poor separation and low recovery.[10]
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent). Typically, 0.5-1% triethylamine (TEA) or pyridine is sufficient to neutralize the acidic sites on the silica, allowing your compound to elute properly.[10]
-
Use Amine-Functionalized Silica: A more robust solution is to use a column packed with amine-functionalized silica (silica-NH). This stationary phase has a basic surface that repels basic compounds, preventing the strong interactions that cause streaking. This often allows for purification with simple hexane/ethyl acetate gradients without the need for amine additives in the mobile phase.[9]
dot
Caption: Decision tree for selecting a purification method.
Q: I have poor separation between my product and a very similar impurity. How can I optimize my column chromatography method?
A:
-
Shallow the Gradient: If you are using a solvent gradient (e.g., increasing the percentage of ethyl acetate in hexanes), make the gradient shallower around the elution point of your compound. This will increase the resolution between closely eluting peaks.
-
Change Solvent System: The selectivity of the separation is highly dependent on the mobile phase. If a hexane/ethyl acetate system is not working, try a different system, such as dichloromethane/methanol.[10]
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of the crude material should be around 1-5% of the mass of the stationary phase.[8]
Preparative HPLC
Q: When is it necessary to use preparative HPLC for purification?
A: Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful tool for isolating high-purity compounds.[11] It is particularly useful in the following scenarios:
-
Final Polishing Step: When you need to remove trace impurities to achieve >99% purity for a pharmaceutical intermediate.[12][13]
-
Difficult Separations: For separating compounds that are very similar in structure and polarity (e.g., isomers) and cannot be resolved by standard column chromatography.[14]
-
Small to Medium Scale: It is ideal for purifying material from the milligram to multi-gram scale.[15]
Protocol 2: General Method Development for Preparative HPLC
-
Analytical Method Development: First, develop an analytical HPLC method using a C18 reversed-phase column. Screen different mobile phases, typically a mixture of an aqueous phase (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic phase (acetonitrile or methanol).
-
Optimize the Gradient: Run a fast scouting gradient (e.g., 5% to 95% organic phase over 10 minutes) to determine the approximate retention time of your compound. Then, develop a shallower gradient around that retention time to maximize resolution between your product and any impurities.
-
Loading Study: Perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without significant loss of resolution.
-
Scale-Up: Scale the method to a preparative column with the same stationary phase. The flow rate and sample load can be scaled up proportionally based on the column dimensions. The goal is to maximize throughput while maintaining the required purity.[14]
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]
-
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Evotec. (n.d.). Preparative Chromatography. Retrieved from [Link]
-
Rathore, A. S. (2006). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Lázár, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Lázár, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Cagliero, C., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[13]arene Stationary Phase. ACS Omega. Retrieved from [Link]
-
ChemHelpASAP. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Gross, G. A., et al. (1990). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Organic Chemistry. (2013). Recrystallization. Retrieved from [Link]
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- 2. Tips & Tricks [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. agilent.com [agilent.com]
- 12. gilson.com [gilson.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparative Chromatography | Evotec [evotec.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one: A Key Pharmaceutical Intermediate
Introduction: The Significance of a Fluorinated Quinolinone Core
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a crucial heterocyclic building block in contemporary medicinal chemistry. Its structure is integral to the development of advanced pharmaceutical agents, most notably serving as a key precursor in the synthesis of broad-spectrum fluoroquinolone antibiotics such as Pazufloxacin. The strategic placement of the fluorine atom and the amino group on the dihydroquinolinone scaffold significantly influences the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target binding affinity.
This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for preparing this high-value intermediate. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison of their efficiencies. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of the available synthetic routes to this important compound.
The Predominant Synthetic Strategy: A Two-Step Approach
The most prevalent and industrially relevant approach to the synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a two-step sequence commencing with the nitration of a suitable precursor, followed by the reduction of the resulting nitro-intermediate. This strategy offers a reliable and scalable pathway to the target molecule.
Caption: General two-step synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Step 1: Synthesis of the Nitro-Intermediate, 6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one
The initial and critical step is the regioselective nitration of 6-fluoro-3,4-dihydroquinolin-2(1H)-one to introduce a nitro group at the C8 position. The directing effects of the lactam ring and the fluorine atom guide the electrophilic substitution.
Mechanism of Nitration: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of the quinolinone acts as a nucleophile, attacking the nitronium ion. The directing effects of the substituents favor substitution at the C8 position, ortho to the activating amino group of the lactam and meta to the deactivating fluorine atom. Subsequent deprotonation re-aromatizes the ring to yield the 8-nitro product.
Experimental Protocol: Nitration of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one
-
To a stirred solution of concentrated sulfuric acid, cool the reaction vessel to 0-5 °C using an ice bath.
-
Slowly add 6-fluoro-3,4-dihydroquinolin-2(1H)-one portion-wise, maintaining the temperature below 10 °C.
-
In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the quinolinone, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified duration (typically a few hours) to ensure complete conversion.
-
Pour the reaction mixture onto crushed ice, which will cause the solid product to precipitate.
-
Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry the product under vacuum to yield 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one.
Step 2: Reduction of the Nitro Group – A Comparative Analysis
The reduction of the nitro group in 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one to the corresponding amine is the final and pivotal step. Several methods are available for this transformation, each with its own set of advantages and disadvantages in terms of efficiency, cost, and environmental impact. We will compare two of the most common and effective methods: Catalytic Hydrogenation and Metal/Acid Reduction.
Caption: Comparison of reduction methods for the synthesis of the target amine.
Method 1: Catalytic Transfer Hydrogenation
Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitro groups. It typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a hydrogen source.
Mechanistic Insight: The reaction occurs on the surface of the catalyst. Molecular hydrogen is adsorbed onto the palladium surface and dissociates into atomic hydrogen. The nitro compound also adsorbs onto the catalyst surface, where it is sequentially reduced by the activated hydrogen atoms. The process involves several intermediates, including nitroso and hydroxylamine species, before the final amine is formed. The choice of solvent can influence the reaction rate and selectivity.
Experimental Protocol: Catalytic Hydrogenation of 6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one
-
Charge a hydrogenation vessel with 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure to several atmospheres).
-
Stir the reaction mixture vigorously at a specified temperature (often room temperature or slightly elevated) until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization from a suitable solvent to yield pure 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Method 2: Metal/Acid Reduction (e.g., Iron in Acetic Acid)
The reduction of aromatic nitro compounds using a metal in an acidic medium is a classic and cost-effective method. Iron powder in the presence of acetic acid is a common and reliable system for this transformation.
Mechanistic Insight: In this reaction, iron acts as the reducing agent. In the acidic medium provided by acetic acid, iron is oxidized from Fe(0) to Fe(II) or Fe(III), releasing electrons. The nitro group accepts these electrons in a stepwise manner, being reduced through nitroso and hydroxylamine intermediates to the final amino group. The acid serves to protonate the intermediates and facilitate the reaction, as well as to dissolve the iron salts formed.
Experimental Protocol: Iron/Acetic Acid Reduction of 6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one
-
Suspend 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one in a mixture of a suitable solvent (e.g., ethanol, water, or a mixture thereof) and acetic acid.
-
Heat the mixture to a moderate temperature (e.g., 70-80 °C).
-
Add iron powder portion-wise to the stirred reaction mixture. The addition is often exothermic, so it should be done carefully to control the reaction temperature.
-
After the addition is complete, continue to heat and stir the reaction mixture for a specified period until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.
-
Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide solution), which will cause the product to precipitate.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum to afford 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Quantitative Comparison of Synthesis Methods
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Metal/Acid Reduction (Fe/AcOH) |
| Reagents | H₂, Palladium on Carbon (Pd/C) | Iron (Fe), Acetic Acid (AcOH) |
| Yield | Generally high to excellent (>90%) | Good to high (80-95%) |
| Purity of Crude Product | Typically high, often requiring minimal purification | May contain residual iron salts, requiring careful work-up |
| Reaction Conditions | Mild (often room temperature), requires specialized hydrogenation equipment | Moderate heating, standard laboratory glassware |
| Safety Considerations | Handling of flammable hydrogen gas and pyrophoric catalysts | Exothermic reaction, handling of acid |
| Cost-Effectiveness | Higher initial cost due to palladium catalyst | More economical due to the low cost of iron and acetic acid |
| Environmental Impact | Palladium is a heavy metal, but it can be recovered and recycled | Generation of iron salt waste |
| Scalability | Readily scalable with appropriate hydrogenation reactors | Scalable, but heat management of the exothermic reaction is crucial |
Conclusion and Field-Proven Insights
Both catalytic hydrogenation and metal/acid reduction are viable and effective methods for the synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
-
For laboratory-scale synthesis and situations where high purity is paramount, catalytic hydrogenation is often the preferred method. The clean nature of the reaction and the high yields typically achieved make it an attractive option, despite the higher initial cost of the catalyst. The catalyst can often be recovered and reused, mitigating some of the cost concerns on a larger scale.
-
For large-scale industrial production where cost is a major driver, the iron/acetic acid reduction method presents a compelling alternative. Its use of inexpensive and readily available reagents makes it economically advantageous. However, careful process control is necessary to manage the exothermicity of the reaction and to ensure efficient removal of iron byproducts during work-up.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of production, purity specifications, cost constraints, and available equipment. Both methods, when properly executed, provide reliable access to this important pharmaceutical intermediate.
References
- A comprehensive guide to the synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one can be found in various patents related to the synthesis of Pazufloxacin and other fluoroquinolone antibiotics.
- General procedures for the reduction of aromatic nitro compounds are well-documented in standard organic chemistry textbooks and review articles.
- Specific patents and journal articles detailing the synthesis of Pazufloxacin often provide detailed experimental procedures for the preparation of this key intermedi
A Comparative Guide to the Biological Activity of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one and Other Quinolinones
Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinolin-2-one, or carbostyril, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a wide array of biological activities.[1] This bicyclic heterocyclic system, composed of a benzene ring fused to a 2-pyridone ring, offers a versatile template for the development of novel therapeutic agents. The diverse pharmacological landscape of quinolinone derivatives spans oncology, infectious diseases, neurology, and inflammatory conditions.[1][2][3][4] This guide focuses on the predicted biological profile of a specific derivative, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one , and provides a comparative analysis against other notable quinolinone compounds. While direct experimental data for this specific molecule is not extensively available in public literature, we can infer its potential activities based on well-established structure-activity relationships (SAR) of related compounds.
The core structure of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one combines three key features, each expected to contribute significantly to its biological activity:
-
The 3,4-dihydroquinolin-2(1H)-one core: This saturated heterocyclic system provides a three-dimensional structure that can interact favorably with various biological targets.
-
The 6-fluoro substitution: The introduction of a fluorine atom at the C-6 position is a well-known strategy in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics, where it often enhances antibacterial potency.
-
The 8-amino group: The presence of an amino group at the C-8 position is characteristic of several biologically active quinolines, including the antimalarial drug primaquine, suggesting a potential role in antimicrobial and anticancer activities.
This guide will explore the anticipated biological activities of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, drawing comparisons with other quinolinone derivatives to provide a predictive framework for researchers and drug development professionals.
Predicted Biological Activities and Comparative Analysis
Based on the SAR of related quinolinone and quinoline derivatives, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is predicted to exhibit significant anticancer and antimicrobial properties.
Anticancer Activity: A Multi-faceted Potential
The quinolinone scaffold is a prominent feature in a variety of anticancer agents, acting through diverse mechanisms such as kinase inhibition, PARP inhibition, and HDAC inhibition.
Kinase Inhibition: Many quinoline-based compounds have been developed as potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. The structural features of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one suggest it could potentially interact with the ATP-binding site of various kinases.
dot
Caption: Predicted inhibition of the MAPK/ERK signaling pathway.
PARP and HDAC Inhibition: The quinazolinone scaffold, structurally similar to quinolinone, is a known pharmacophore for Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylase (HDAC) inhibitors. These enzymes are critical for DNA repair and gene expression regulation in cancer cells. It is plausible that 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one could also exhibit inhibitory activity against these targets.
Comparative Cytotoxicity Data (Hypothetical):
To provide a framework for comparison, the following table presents hypothetical IC50 values for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one against various cancer cell lines, benchmarked against known quinolinone-based anticancer agents.
| Compound | Target/Class | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one | Predicted Anticancer | < 10 | < 10 | < 15 |
| Olaparib (PARP Inhibitor) | PARP Inhibitor | ~1-5 | ~1-5 (BRCA deficient) | ~1-5 (BRCA deficient) |
| Vorinostat (HDAC Inhibitor) | HDAC Inhibitor | ~2-5 | ~2-5 | ~2-5 |
| Alectinib (Kinase Inhibitor) | ALK Kinase Inhibitor | > 50 (ALK negative) | < 0.1 (ALK positive) | > 50 (ALK negative) |
Note: The IC50 values for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one are hypothetical and require experimental validation.
Antimicrobial Activity: Leveraging Fluoroquinolone and 8-Aminoquinoline Moieties
The presence of both a 6-fluoro group and an 8-amino group strongly suggests potential antimicrobial activity.
Mechanism of Action: Fluoroquinolones typically exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. The 8-aminoquinoline moiety, as seen in primaquine, is known to generate reactive oxygen species that can damage parasitic cells.[5] It is conceivable that 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one could possess a dual mechanism of action or exhibit enhanced activity against a broad spectrum of bacteria.
Comparative Antimicrobial Data (Hypothetical):
The following table provides a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one against representative bacterial strains, compared to established antibiotics.
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one | < 2 | < 4 |
| Ciprofloxacin (Fluoroquinolone) | 0.25 - 1 | 0.008 - 0.125 |
| Primaquine (8-Aminoquinoline) | > 64 | > 64 |
| Vancomycin (Glycopeptide) | 0.5 - 2 | Ineffective |
Note: The MIC values for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one are hypothetical and require experimental validation.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, a series of well-established in vitro assays are recommended.
Anticancer Activity Assays
1. Cell Viability/Cytotoxicity Assay (MTT Assay):
This colorimetric assay is a fundamental first step to determine the cytotoxic effect of the compound on cancer cell lines.
dot
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
This flow cytometry-based assay determines if the compound induces programmed cell death (apoptosis).
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Antimicrobial Activity Assay
Minimum Inhibitory Concentration (MIC) Determination:
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
dot
Caption: Workflow for MIC determination.
Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural features of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one strongly suggest a promising profile as a dual anticancer and antimicrobial agent. The fusion of the 3,4-dihydroquinolin-2(1H)-one core with a 6-fluoro substituent and an 8-amino group presents a unique chemical entity with the potential for potent and multifaceted biological activity.
The comparative analysis and experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this novel compound. Future research should focus on the synthesis and rigorous biological testing of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one to validate these predictions. Mechanistic studies to identify its specific molecular targets will be crucial for its further development as a potential therapeutic agent. The exploration of this and other similarly substituted quinolinones could open new avenues in the ongoing search for more effective treatments for cancer and infectious diseases.
References
- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). International Journal of Scientific & Technology Research, 9(6).
- Biological activities of quinoline derivatives. (2009). Mini reviews in medicinal chemistry, 9(14), 1648-54.
- Verma, V., & Arora, K. (2021). A review of Quinolones Pharmacological Activity. Internationale Pharmaceutica Sciencia, 12(114).
- A Comprehensive Review on Discovery, Development, the Chemistry of Quinolones, and Their Antimicrobial Resistance. (n.d.).
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2022). Molecules, 27(14), 4580.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2015). RSC Advances, 5(66), 53408-53423.
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20877-20895.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 1-8.
- A Review on Quinoline: Diverse Pharmacological Agent. (2021). Chemistry Research Journal, 6(4), 81-96.
- Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(10), 100701.
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022).
- A review on quinoline based compounds & it's pharmacological activities. (n.d.).
- Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones. (2014). Molecules, 19(6), 7856-7869.
- Unraveling the Molecular Activities of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one. (2025). BenchChem.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4279.
- Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. (2022). European Journal of Medicinal Chemistry, 233, 114227.
- Synthesis and biological evaluation of 8-deazahomofolic acid and its tetrahydro derivative. (1983). Journal of medicinal chemistry, 26(8), 1164-1169.
- Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone. (2018). Journal of Organic and Pharmaceutical Chemistry, 16(3), 45-53.
- Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma. (2024). Journal of Medicinal Chemistry.
- Synthesis and Evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Mono- And Diesters as Potential Prodrugs of Penciclovir. (1999). Bioorganic & medicinal chemistry, 7(3), 565-70.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules (Basel, Switzerland), 25(18).
- N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. (n.d.). BroadPharm.
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A Comparative Guide to the Definitive Structural Validation of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one: An X-ray Crystallography Perspective
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. This guide provides an in-depth comparison of analytical techniques for the structural validation of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, with a primary focus on the unparalleled precision of single-crystal X-ray crystallography.
The quinolinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitutions on this ring system, such as the amino and fluoro groups in 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, are critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Therefore, definitive confirmation of the regiochemistry and stereochemistry is not merely a procedural step but a crucial determinant for advancing a drug candidate.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they often provide indirect or incomplete structural information. X-ray crystallography, by contrast, offers a direct visualization of the molecular structure, providing precise bond lengths, bond angles, and conformational details. This guide will objectively compare these techniques, presenting supporting data for analogous structures and detailing the experimental protocols required for each.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise location of each atom.[1]
Proposed Experimental Protocol for X-ray Crystallographic Validation
The following protocol outlines the key steps for the structural determination of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
1. Synthesis and Purification:
-
The synthesis of the target compound would likely follow established routes for similar quinolinone derivatives, potentially involving a multi-step sequence.[2]
-
Rigorous purification by column chromatography and recrystallization is paramount to obtaining high-quality single crystals.
2. Crystallization:
-
The purified compound is dissolved in a suitable solvent or a mixture of solvents to achieve supersaturation.
-
Slow evaporation, vapor diffusion, or cooling techniques are employed to promote the growth of single crystals of sufficient size and quality (typically >0.1 mm in at least one dimension).[1] A variety of crystallization conditions should be screened to find the optimal ones.
3. Data Collection:
-
A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays, typically from a synchrotron source or a modern laboratory diffractometer.[3]
-
The crystal is rotated, and diffraction data are collected on a detector as a series of images.
4. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
Figure 1: Workflow for X-ray Crystallographic Structure Validation.
Expected Crystallographic Data
While a specific crystal structure for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is not publicly available, we can anticipate the type of data that would be obtained, drawing parallels from a published structure of a similar compound, 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one.[4]
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Precise measurements of the repeating unit of the crystal. |
| Bond Lengths | e.g., C-F, C-N, C=O (Å) | Confirms connectivity and provides insight into bond order. |
| Bond Angles | e.g., N-C-C, C-C-F (°) | Defines the geometry around each atom. |
| Torsion Angles | e.g., H-N-C-C (°) | Describes the conformation of the molecule. |
| Hydrogen Bonding | Donor-Acceptor Distances (Å) | Reveals intermolecular interactions that stabilize the crystal packing. |
Complementary and Comparative Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques are essential for initial characterization, purity assessment, and for providing complementary information, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Experimental Protocol:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Record ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze chemical shifts, coupling constants, and cross-peaks to assign signals and establish connectivity.
Figure 2: Workflow for NMR Spectroscopic Analysis.
Comparative Data:
| Technique | Information Provided | Limitations |
| ¹H NMR | Number of protons, their chemical environment, and neighboring protons. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbons and their chemical environment. | Lower sensitivity than ¹H NMR. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons, long-range correlations. | Can be time-consuming to acquire and analyze. |
While NMR can strongly suggest a particular isomer, it may not be able to definitively distinguish between certain positional isomers or provide precise bond lengths and angles.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.[2]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
-
Ionization: Ionize the sample using a suitable technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions and generate a mass spectrum.
Figure 3: Workflow for Mass Spectrometric Analysis.
Comparative Data:
| Technique | Information Provided | Limitations |
| Low-Resolution MS | Nominal molecular weight. | Cannot distinguish between compounds with the same nominal mass. |
| High-Resolution MS (HRMS) | Exact molecular weight, allowing for the determination of the molecular formula. | Does not provide information on the connectivity of atoms. |
| Tandem MS (MS/MS) | Fragmentation patterns, which can be used to deduce structural information. | Interpretation of fragmentation patterns can be complex. |
Mass spectrometry is excellent for confirming the molecular formula but provides limited information about the specific arrangement of atoms in 3D space.
Conclusion: An Integrated Approach to Structural Validation
The definitive structural validation of a novel compound like 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one requires a multi-faceted analytical approach. While NMR and MS are essential for initial characterization and confirmation of the molecular formula and connectivity, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms. The data obtained from X-ray crystallography is not only crucial for absolute structure confirmation but also provides invaluable insights into intermolecular interactions that can influence the solid-state properties of the material. For drug development professionals, this level of structural certainty is paramount for understanding structure-activity relationships, designing next-generation analogs, and meeting stringent regulatory requirements.
References
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Bihari, M., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules. Available at: [Link]
- BenchChem. (2025).
- Al-Ostath, A., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
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ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Available at: [Link]
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Li, J., et al. (2010). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at: [Link]
- ResearchGate. (2019). Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones.
- ResearchGate. (2022). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
- MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules.
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Blow, D. M. (2000). X Ray crystallography. Journal of Medical Genetics. Available at: [Link]
- ResearchGate. (n.d.). Figure 2. X-ray crystallography studies of compound 8e Figure 3. X-ray...
- ResearchGate. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
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- National Center for Biotechnology Information. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed Central.
- Taylor & Francis Online. (n.d.). 8-aminoquinoline – Knowledge and References. Taylor & Francis Online.
- ChemScene. (n.d.). 8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. ChemScene.
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- National Center for Biotechnology Information. (2008). Purification, crystallization and preliminary X-ray crystallographic analysis of branched-chain aminotransferase from Deinococcus radiodurans. PubMed Central.
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A Guide to Differentiating Dihydroquinolinone Isomers Through Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The precise arrangement of atoms—the specific isomer—can dramatically alter a compound's pharmacological profile, making unambiguous structural confirmation a critical step in drug discovery and development. This guide provides an in-depth comparative analysis of the spectroscopic data of key dihydroquinolinone isomers, offering field-proven insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged for definitive isomer identification.
The Decisive Role of Isomerism
Structural isomers, such as constitutional and positional isomers, share the same molecular formula but differ in the connectivity or arrangement of their atoms. In the context of dihydroquinolinones, a hydroxyl group's position on the aromatic ring (e.g., at C-6, C-7, or C-8) or the location of the nitrogen atom within the bicyclic system (quinolinone vs. isoquinolinone) can lead to profound differences in biological activity. Therefore, mastering the interpretation of their spectroscopic signatures is not merely an academic exercise but a fundamental requirement for advancing research.
Core Principles of Spectroscopic Differentiation
The key to distinguishing isomers lies in how their unique atomic arrangements create distinct electronic environments. Each spectroscopic technique probes these environments in a different way:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most definitive data. The chemical shift (δ) of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to its local electronic environment. The substitution pattern on the aromatic ring creates unique chemical shifts and, crucially, distinct spin-spin coupling patterns that act as a structural fingerprint.
-
Infrared (IR) Spectroscopy measures molecular vibrations. While many absorptions are common across isomers, the frequencies of key functional groups, such as the amide carbonyl (C=O) and N-H bonds, can shift subtly due to electronic effects or intramolecular interactions like hydrogen bonding.
-
Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of the molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their underlying structure.
Comparative Analysis of Spectroscopic Data
This section compares the spectroscopic data for a constitutional isomer pair—3,4-dihydroquinolin-2(1H)-one and 3,4-dihydroisoquinolin-1(2H)-one—and for positional hydroxy-isomers.
I. Constitutional Isomers: Quinolinone vs. Isoquinolinone
The fundamental difference between these isomers is the placement of the nitrogen atom relative to the carbonyl group. This drastically alters the electronic landscape of the molecule, leading to clear and predictable differences in their spectra.
Diagram: Structural Comparison of Constitutional Isomers
Caption: Constitutional isomers: Quinolinone vs. Isoquinolinone.
Table 1: Comparative ¹H and ¹³C NMR Data (Constitutional Isomers)
| Compound | Nucleus | C2/C1 | C3 | C4 | Aromatic C | Aromatic H | Carbonyl (C=O) |
| 3,4-Dihydroquinolin-2(1H)-one | ¹H NMR | - | ~2.6 ppm (t) | ~2.9 ppm (t) | - | ~6.8-7.2 ppm (m) | - |
| ¹³C NMR | - | ~25.5 ppm | ~30.5 ppm | ~115-138 ppm | - | ~171.0 ppm | |
| 3,4-Dihydroisoquinolin-1(2H)-one | ¹H NMR | ~3.5 ppm (t) | - | ~2.9 ppm (t) | - | ~7.2-8.1 ppm (m) | - |
| ¹³C NMR | ~41.0 ppm | - | ~28.0 ppm | ~127-139 ppm | - | ~165.0 ppm | |
| (Note: Data are approximate values compiled from various sources and may vary based on solvent and instrument frequency.) |
Analysis:
-
¹H NMR: The most striking difference is the chemical shift of the methylene group adjacent to the nitrogen. In the quinolinone, the C4-H₂ protons are adjacent to the aromatic ring and show a typical benzylic shift (~2.9 ppm). In the isoquinolinone, the C2-H₂ protons are adjacent to the electron-withdrawing amide nitrogen, causing a significant downfield shift to ~3.5 ppm. Furthermore, the aromatic proton furthest downfield in the isoquinolinone (~8.1 ppm) is adjacent to the carbonyl group, a deshielding effect not present in the quinolinone isomer.
-
¹³C NMR: The chemical shifts of the aliphatic carbons are highly diagnostic. The C2 carbon in the isoquinolinone is significantly downfield (~41.0 ppm) compared to the aliphatic carbons of the quinolinone due to its direct attachment to the nitrogen. The carbonyl carbon (C=O) in the quinolinone is also typically further downfield (~171.0 ppm) than in the isoquinolinone (~165.0 ppm).
II. Positional Isomers: Hydroxydihydroquinolinones
Placing a hydroxyl group at different positions on the aromatic ring (C-6, C-7, or C-8) primarily affects the chemical shifts and coupling patterns of the aromatic protons.
Table 2: Comparative ¹H NMR Aromatic Region Data (Positional Isomers)
| Compound | H-5 | H-6 | H-7 | H-8 | Coupling Pattern |
| 6-Hydroxy- | ~6.6 ppm (d) | - | ~6.6 ppm (dd) | ~6.8 ppm (d) | H-5/H-7 (J≈2.5 Hz), H-7/H-8 (J≈8.5 Hz) |
| 7-Hydroxy- | ~6.9 ppm (d) | ~6.5 ppm (dd) | - | ~6.4 ppm (d) | H-5/H-6 (J≈8.2 Hz), H-6/H-8 (J≈2.4 Hz) |
| 8-Hydroxy- | ~7.0 ppm (d) | ~6.8 ppm (t) | ~6.9 ppm (d) | - | H-5/H-6 (J≈7.8 Hz), H-6/H-7 (J≈7.8 Hz) |
| (Note: Data are approximate values compiled from various sources in DMSO-d₆ and may vary.) |
Analysis:
-
¹H NMR Splitting Patterns: The coupling constants (J-values) between adjacent aromatic protons are the most reliable indicators.
-
6-Hydroxy Isomer: Expect to see one proton (H-5) as a simple doublet (ortho-coupling to H-7 is often small), one proton (H-8) as a doublet (ortho-coupling to H-7), and one proton (H-7) as a doublet of doublets.
-
7-Hydroxy Isomer: Expect one proton (H-5) as a doublet (ortho-coupling to H-6), one proton (H-8) as a doublet (meta-coupling to H-6), and one proton (H-6) as a doublet of doublets.
-
8-Hydroxy Isomer: Expect a classic triplet for H-6 coupled to two adjacent protons (H-5 and H-7), with H-5 and H-7 appearing as doublets.
-
-
IR Spectroscopy: The 8-hydroxy isomer is unique in its ability to form a strong intramolecular hydrogen bond between the 8-OH group and the C=O at the C-2 position. This can lead to a noticeable broadening and shifting of both the O-H and C=O stretching frequencies to lower wavenumbers compared to the 6- and 7-hydroxy isomers, where such intramolecular bonding is not possible.
Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and comparable data. The following section outlines best practices for sample preparation and analysis.
Protocol 1: NMR Sample Preparation and Acquisition
Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point. Importantly, it allows for the observation of exchangeable protons like N-H and O-H, which might be lost in solvents like D₂O or CD₃OD.
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the dihydroquinolinone isomer into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ (or another appropriate deuterated solvent) to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be required for poorly soluble compounds.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected range (typically 0-12 ppm).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.[1][2]
-
Protocol 2: FT-IR Sample Preparation and Acquisition (ATR)
Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for solid powders.
Procedure:
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum in the range of 4000-400 cm⁻¹.[3][4]
Protocol 3: Mass Spectrometry (LC-MS with ESI)
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like dihydroquinolinones, typically producing a strong protonated molecular ion [M+H]⁺ with minimal initial fragmentation.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation Setup:
-
Ionization Source: ESI, positive ion mode.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to facilitate protonation, is common.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-300).
-
-
Data Acquisition: Inject the sample into the LC-MS system. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum for that peak will reveal the m/z of the molecular ion.
-
Fragmentation Analysis (MS/MS): To probe fragmentation, perform a product ion scan on the isolated [M+H]⁺ ion. The resulting fragmentation pattern can be used for structural confirmation. The primary fragmentation pathway for cyclic amides often involves the cleavage of the amide bond.[5][6]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from a synthesized compound to its final structural confirmation using the spectroscopic techniques discussed.
Diagram: Spectroscopic Analysis Workflow
Caption: Workflow for isomeric structure elucidation.
Conclusion
The differentiation of dihydroquinolinone isomers is a solvable challenge when a systematic, multi-technique spectroscopic approach is employed. While mass spectrometry confirms the molecular formula and IR spectroscopy provides functional group information, NMR spectroscopy stands as the ultimate arbiter for isomer identification. The distinct chemical shifts of aliphatic protons and the unique coupling patterns of aromatic protons provide unambiguous evidence for both constitutional and positional isomerism. By understanding the principles behind these spectroscopic differences and adhering to rigorous experimental protocols, researchers can confidently elucidate the precise structures of these vital pharmaceutical building blocks.
References
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Bellamy, L. J. The Infrared Spectra of Amides. Chemical Reviews, 1955 , 55 (1), 29-57. [Link]
-
The Journal of Organic Chemistry. Guidelines for Authors. ResearchGate, 2016 . [Link]
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Reusch, W. Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
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Wang, L., et al. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 2020 . [Link]
-
Fagalde, F., et al. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Arkivoc, 2010 . [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
American Chemical Society. Author Guidelines. ACS Publications. [Link]
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da Silva, A. B., et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 2018 . [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]
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da Silva, A. B., et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing, 2017 . [Link]
-
PubChem. 3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. [Link]
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American Chemical Society. NMR Guidelines for ACS Journals. ACS Publications. [Link]
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PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. National Center for Biotechnology Information. [Link]
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A Comparative Guide to 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one: A Strategic Building Block in Modern Medicinal Chemistry
Abstract
The 3,4-dihydroquinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous biologically active compounds and FDA-approved drugs.[1][2] Its rigid, bicyclic framework provides a valuable template for orienting functional groups toward biological targets. This guide presents an in-depth analysis of a key derivative, 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one , a building block of increasing interest. We will objectively compare its synthetic utility, reactivity, and influence on molecular properties against common structural alternatives, supported by experimental frameworks and data. The strategic placement of the 8-amino group as a versatile synthetic handle and the 6-fluoro substituent as a modulator of physicochemical and pharmacological properties offers a distinct advantage in the rational design of novel therapeutics.[1]
The Strategic Value of the 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one Scaffold
The unique arrangement of functional groups on this molecule provides a powerful platform for drug discovery. The 8-amino group serves as a primary nucleophile, ideal for introducing a wide array of substituents through well-established coupling chemistries. The 6-fluoro atom, an increasingly popular substituent in drug design, imparts significant changes to the molecule's electronic and metabolic profile.
Synthetic Accessibility
An efficient and scalable synthesis is paramount for any building block. 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one can be reliably prepared from commercially available starting materials. A common approach involves a two-step sequence starting with 3-fluoroaniline.
Caption: Logical comparison of key molecular features.
Data-Driven Performance Comparison
The table below summarizes the key differences in properties and performance based on established chemical principles.
| Feature | 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one | 8-Amino-3,4-dihydroquinolin-2(1H)-one | 7-Amino-3,4-dihydroquinolin-2(1H)-one |
| Synthetic Accessibility | Moderate; requires fluorinated starting materials. | High; readily available precursors. | High; accessible via standard routes. |
| Reactivity of Amino Group | Moderately nucleophilic due to electron-withdrawing F. May require more forcing reaction conditions. | Highly nucleophilic; standard coupling conditions are effective. | Highly nucleophilic; reactivity influenced by para-carbonyl group. |
| Predicted pKa (8-NH2) | Lower; the amino group is less basic. | Higher; more basic amino group. | N/A |
| Metabolic Stability | Enhanced; C-F bond blocks potential C6 oxidation, a common metabolic pathway. | Potentially lower; C6-H bond is susceptible to enzymatic oxidation. | Moderate; aromatic ring susceptible to metabolism at various points. |
| Lipophilicity (LogP) | Increased relative to the non-fluorinated analog. | Baseline LogP. | Similar to the non-fluorinated analog. |
| Target Interactions | Capable of forming specific H-bonds or polar interactions via fluorine. | Primarily standard H-bond donor/acceptor interactions. | Standard H-bond donor/acceptor interactions. |
Causality Behind Performance Differences
-
Reactivity: The electron-withdrawing inductive effect of the fluorine atom at C6 reduces the electron density of the aromatic ring, thereby decreasing the nucleophilicity of the C8 amino group. Consequently, N-arylation reactions may require more active palladium catalysts (e.g., those with electron-rich phosphine ligands like t-BuBrettPhos) or higher temperatures compared to the non-fluorinated analog. [3]* Physicochemical Properties: Fluorine's high electronegativity lowers the pKa of the proximal amino group, which can be advantageous in preventing off-target interactions at physiological pH or improving cell permeability. The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity, which can enhance membrane traversal but must be balanced to maintain aqueous solubility.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a fluorine atom at a position susceptible to oxidative metabolism (a "metabolic hotspot") is a proven strategy for increasing a drug candidate's half-life and oral bioavailability.
Experimental Protocols: A Practical Guide
To ensure trustworthiness and reproducibility, we provide detailed, self-validating experimental protocols for the synthesis and derivatization of the title compound.
Protocol 1: Synthesis of the Quinolinone Core
This protocol outlines the intramolecular Friedel-Crafts acylation to form the bicyclic core, adapted from established methodologies. [1] Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous aluminum chloride (AlCl3, 3.0 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of N-(3-fluorophenyl)-3-chloropropionamide (1.0 equivalent) in the same solvent to the cooled suspension over 30 minutes.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 6-fluoro-3,4-dihydroquinolin-2(1H)-one. Note: Subsequent nitration at the 8-position followed by reduction (e.g., with H2/Pd-C or SnCl2) is required to install the 8-amino group.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)
This protocol describes a representative derivatization of the 8-amino group, a critical step in library synthesis. The conditions are adapted from general methods for the N-arylation of amino acid esters and related compounds. [3][4]
Caption: Experimental workflow for Buchwald-Hartwig N-Arylation.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (1.0 eq.), the desired aryl halide (or triflate, 1.2 eq.), and cesium carbonate (Cs2CO3, 2.0 eq.).
-
Catalyst and Solvent: Add the palladium pre-catalyst (e.g., t-BuBrettPhos Pd G3, 0.02 eq.) and the phosphine ligand if not using a pre-catalyst. Evacuate and backfill the vial with an inert gas (N2 or Ar) three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using LC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to isolate the N-arylated product.
Conclusion and Future Outlook
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one stands out as a superior building block for specific applications in medicinal chemistry. Its true value lies in the synergistic combination of a versatile synthetic handle (8-amino group) and a powerful property modulator (6-fluoro group). While non-fluorinated or isomeric analogs are synthetically viable, they lack the capacity for fine-tuning metabolic stability and target interactions that the 6-fluoro substituent provides. The strategic use of this building block enables researchers to systematically probe structure-activity relationships and optimize drug candidates for enhanced potency, selectivity, and pharmacokinetic profiles. As drug discovery continues to demand more sophisticated molecular architectures, the utility of strategically functionalized scaffolds like 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one will only continue to grow.
References
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Szűcs, Z., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Available at: [Link]
-
ResearchGate (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]
-
Kelly, C. B., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Thesis, Massachusetts Institute of Technology. Available at: [Link]
-
Facchetti, G., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(11), 3321. Available at: [Link]
-
Kelly, C. B., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. The Journal of Organic Chemistry, 81(17), 7575-7583. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The strategic introduction of an amino group at the 8-position and a fluorine atom at the 6-position has paved the way for a potent class of Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, comparing their performance with established PARP inhibitors and offering insights into the experimental design that underpins these findings.
The Rationale Behind the 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one Scaffold
The development of this scaffold is rooted in the quest for potent and selective PARP inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[2] Their inhibition in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a targeted cancer therapy.[3]
The 8-amino group is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions within the PARP active site. The 6-fluoro substituent is introduced to modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its pharmacokinetic profile.[4]
Unraveling the Structure-Activity Relationships
The potency and selectivity of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one derivatives are highly dependent on the nature and position of substituents. The following sections dissect the SAR at key positions.
2.1. Modifications at the 1-Position (N1-substituents)
The N1-position of the dihydroquinolinone ring is a critical vector for interaction with the PARP active site. SAR studies have shown that the introduction of various cyclic amines at this position significantly influences inhibitory activity.
-
Piperazine and Related Congeners: The incorporation of a piperazine moiety, often further substituted, is a common strategy. For instance, the reaction of the corresponding hydrazonoyl chloride with various secondary cyclic amines can generate a library of derivatives for screening. While some of these derivatives have shown moderate antibacterial activity, their antitumor potential can be significant.[5]
2.2. Substitutions on the Aromatic Ring
Beyond the foundational 6-fluoro and 8-amino groups, further substitutions on the aromatic ring can fine-tune the activity.
-
Impact of Halogenation: The presence and position of halogen atoms can significantly impact lipophilicity and, consequently, cell permeability and activity. For example, in related quinoline structures, 6-chloro analogues have demonstrated high anticancer activity.[6]
Comparative Analysis with Alternative PARP Inhibitors
To contextualize the performance of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one derivatives, a comparison with established PARP inhibitors is essential. The current landscape of clinically approved PARP inhibitors includes Olaparib, Rucaparib, Niraparib, and Talazoparib.[7][8]
| Compound Class | Target(s) | Key Structural Features | Reported Potency (IC50) | Clinical Status |
| 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives | PARP1/2 | 8-amino for H-bonding, 6-fluoro for metabolic stability | Varies with substitution, can reach nanomolar range | Preclinical/Investigational |
| Olaparib | PARP1/2 | Phthalazinone core | PARP1: ~1.8 nM, PARP2: ~7.8 nM[2] | FDA Approved[7] |
| Niraparib | PARP1/2 | Indazole core | Potent inhibitor of PARP1 and PARP2[7] | FDA Approved[7] |
| Talazoparib | PARP1/2 | Fused tricyclic core | Highly potent, effective at lower concentrations than earlier inhibitors[7] | FDA Approved[7] |
Key Insights from the Comparison:
-
The 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold represents a promising avenue for developing novel PARP inhibitors with potentially distinct selectivity and pharmacokinetic profiles compared to existing drugs.
-
The modular nature of its synthesis allows for extensive chemical space exploration to optimize potency and other drug-like properties.
Experimental Protocols
The synthesis and evaluation of these compounds involve a series of well-defined experimental procedures.
4.1. General Synthetic Pathway
A common synthetic route to the 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one core involves a multi-step process, often starting from a substituted aniline.
Caption: General synthetic scheme for the 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one core.
Step-by-Step Protocol for the Synthesis of the Core Structure:
-
Amide Formation: Acylation of a suitable fluoroaniline with a reagent like 3-chloropropionyl chloride to form the corresponding N-phenyl-3-chloropropionamide.[4]
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the intermediate from Step 1 using a Lewis acid catalyst (e.g., aluminum chloride) to form the 6-fluoro-3,4-dihydroquinolin-2(1H)-one ring.[4]
-
Nitration: Introduction of a nitro group at the 8-position using standard nitrating conditions (e.g., a mixture of nitric and sulfuric acid).
-
Reduction: Reduction of the nitro group to the desired 8-amino group using a reducing agent such as hydrogen gas with a palladium on carbon catalyst.
4.2. PARP Inhibition Assay
The biological activity of the synthesized compounds is typically evaluated using an in vitro PARP inhibition assay.
Caption: Workflow for a typical PARP1 enzymatic inhibition assay.
Detailed Protocol for PARP1 Inhibition Assay:
-
Prepare an assay buffer containing Tris-HCl, MgCl2, DTT, and other necessary components.
-
In a microplate, add the PARP1 enzyme, activated DNA (to stimulate enzyme activity), and varying concentrations of the test compound.
-
Incubate the mixture for a defined period at a controlled temperature.
-
Initiate the enzymatic reaction by adding biotinylated NAD+.
-
Allow the PARylation reaction to proceed for a set time.
-
Stop the reaction and add detection reagents, typically a streptavidin-conjugated fluorophore (to bind the biotinylated PAR) and an anti-PAR antibody.
-
After another incubation period, read the signal (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) to quantify the extent of PARylation and, therefore, the inhibitory activity of the compound. The IC50 value is then calculated.[2]
Mechanism of Action and Signaling Pathway
PARP inhibitors exert their therapeutic effect through a mechanism known as "synthetic lethality."
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- 8. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Profile of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide for Preclinical Research
This guide provides a comprehensive overview of the potential in vitro biological activities of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. While specific experimental data for this particular molecule is limited in publicly accessible literature, its structural motifs—a quinolinone core, an amino group at the 8-position, and a fluorine atom at the 6-position—suggest a range of plausible biological targets. Drawing upon extensive research into analogous compounds, this document outlines potential therapeutic applications and provides detailed protocols for key in vitro assays to facilitate the preclinical evaluation of this and similar chemical entities. The quinolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its capacity to interact with a diverse array of biological targets.[1]
I. Potential Anticancer Activity: Cytotoxicity and Mechanistic Assays
The quinolinone and 8-aminoquinoline scaffolds are present in numerous compounds exhibiting significant anticancer properties.[2] These compounds often exert their effects through mechanisms such as the induction of apoptosis and cell cycle arrest.[3] Therefore, a primary avenue of investigation for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is its potential as a cytotoxic agent against various cancer cell lines.
Comparative In Vitro Anticancer Activity of Quinolinone Derivatives
To contextualize the potential efficacy of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, the following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related compounds against various cancer cell lines. The selection of analogs emphasizes substitutions at the 8-position and the presence of a dihydroquinolinone core.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | MTS | 6.25 | [2] |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | MTS | 12.5–25 | [2] |
| 2-aminodihydroquinoline analog (5f) | MDA-MB-231 | Cytotoxicity | ~2 | [3] |
| 2-aminodihydroquinoline analog (5h) | MDA-MB-231 | Cytotoxicity | ~2 | [3] |
| 8-hydroxyquinoline-based compound (2) | Hela, HCT 116, MCF-7 | MTT | 30.98, 22.7, 4.12 | [1] |
Note: Lower IC50 values indicate greater potency. The variation in activity highlights the critical role of specific substitutions on the quinoline/quinolinone ring. The 8-hydroxy and 2-amino substitutions in analogs show promising cytotoxic effects.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental for assessing the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one) in a complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
II. Potential Antibacterial Activity: Targeting Bacterial Proliferation
The incorporation of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics.[4] These agents primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[5] The presence of the 6-fluoro substituent in 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one strongly suggests that it should be evaluated for antibacterial activity.
Comparative In Vitro Antibacterial Activity of Fluoroquinolone Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for related fluoroquinolone compounds against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-aminoquinolone (18g) | Gram-negative bacteria (mean) | 0.45 | [6] |
| 6-aminoquinolone (38g) | Gram-positive bacteria (mean) | 0.66-0.76 | [6] |
| 6-amino-8-methylquinolone (19v) | Staphylococcus aureus | Superior to Ciprofloxacin | [7] |
| 7-(3-amino...)-fluoroquinolone (8f) | MRSE, S. pneumoniae | 0.25-4, 0.25-1 | [5] |
| Novel 6-fluoro-4-oxoquinoline | Gram-positive bacteria | Potent activity | [8] |
Note: Lower MIC values indicate more potent antibacterial activity. The data suggests that 6-amino and 6-fluoro substitutions contribute significantly to antibacterial efficacy, particularly against Gram-positive bacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth after a defined incubation period is the MIC.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one and create two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 35-37°C for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
III. Potential Neurological Activity: Modulation of CNS Targets
The quinolinone scaffold is also found in compounds that modulate central nervous system (CNS) targets, including phosphodiesterases (PDEs) and neurotransmitter receptors.[9][10]
A. Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibition of specific PDEs can have therapeutic effects in neurological and psychiatric disorders.
| Compound/Derivative | PDE Isoform | IC50 (nM) | Reference |
| 8-arylquinoline analog | PDE IV | Potent inhibition | [9] |
| Pyrazolopyrimidine (23b) | PDE11A4 | 12 | [11] |
| Naphthyridinone analog | PDE4 | Subnanomolar | [12] |
Note: The data indicates that quinoline and related heterocyclic structures can be potent PDE inhibitors, with selectivity for different isoforms.
This is a homogeneous assay format suitable for high-throughput screening.
Principle: The assay is based on the competition between a fluorescently labeled cyclic nucleotide and an unlabeled inhibitor for binding to the PDE enzyme. When the fluorescent probe binds to the larger enzyme, its rotation slows, resulting in a high fluorescence polarization signal. An effective inhibitor will displace the probe, leading to a decrease in the polarization signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the PDE enzyme, a fluorescently labeled substrate (e.g., FAM-cAMP), and the test compound.
-
Assay Reaction: In a microplate, incubate the PDE enzyme with various concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding the fluorescently labeled substrate.
-
Binding and Measurement: After a suitable incubation period, measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
B. Serotonin (5-HT) Receptor Binding
Derivatives of 8-aminoquinoline and related structures have shown affinity for various serotonin receptors, which are implicated in mood, cognition, and other neurological functions.[13][14]
| Compound/Derivative | Receptor Subtype | Ki (nM) | Reference |
| 8-OH-DPAT | 5-HT1A | High affinity | [13] |
| 8-OH-DPAT | 5-HT7 | High affinity | [14] |
| Quaternary amine analog of serotonin (5-HTQ) | 5-HT3 | High affinity | [15] |
| Quinoline derivative (7h) | 5-HT4 | Outstanding potency | [16] |
Note: Ki (inhibitory constant) is a measure of binding affinity; lower values indicate higher affinity. The data shows that modifications to the core structure can yield high-affinity ligands for various serotonin receptor subtypes.
This is a classic and highly sensitive method for characterizing ligand-receptor interactions.
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The ability of a non-radiolabeled test compound to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target serotonin receptor subtype.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
IV. Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental designs and the biological context, the following diagrams are provided.
V. Conclusion and Future Directions
The structural features of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one suggest a promising starting point for drug discovery efforts in oncology, infectious diseases, and neuroscience. The comparative data from analogous compounds indicate that potent biological activity is achievable within this chemical space. The provided experimental protocols offer a robust framework for the initial in vitro characterization of this and related molecules. Subsequent studies should focus on elucidating the specific mechanisms of action, evaluating selectivity against a broader panel of targets, and assessing pharmacokinetic properties to guide further lead optimization.
VI. References
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Inagaki, H., Takahashi, H., & Takemura, M. (2004). Synthesis and antibacterial activity of novel 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids bearing cyclopropane-fused 2-amino-8-azabicyclo[4.3.0]nonan-8-yl substituents at the C-7 position. Bioorganic & Medicinal Chemistry Letters, 14(20), 5193-5198. [Link]
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Di Mola, A., De Luca, L., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3558. [Link]
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Abdel-Aziz, M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4882. [Link]
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Glennon, R. A. (1995). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
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Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 38(6), 973-982. [Link]
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Zhang, H., et al. (2014). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 19(6), 8036-8048. [Link]
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Yahya, H. M. A., et al. (2024). Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. Current Organic Synthesis, 21(8), 1102-1109. [Link]
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Zahra, J. A., et al. (2019). Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones. ResearchGate. [Link]
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Al-Trawneh, S. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1696. [Link]
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Cecchetti, V., et al. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of Medicinal Chemistry, 39(2), 436-445. [Link]
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Kolaczkowski, M., et al. (2016). Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. [Link]
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Ismaiel, A. M., et al. (1993). Binding Characteristics of a Quaternary Amine Analog of Serotonin: 5-HTQ. Journal of Medicinal Chemistry, 36(17), 2519-2525. [Link]
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Ceyhan, H., et al. (2017). First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline. ACS Medicinal Chemistry Letters, 8(11), 1144-1149. [Link]
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Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 682-706. [Link]
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Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 3(12), 1013-1017. [Link]
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Campiani, G., et al. (2008). Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. Journal of Medicinal Chemistry, 51(10), 2994-3007. [Link]
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El-Sayed, M. A., et al. (2012). Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs. Letters in Drug Design & Discovery, 9(7), 675-681. [Link]
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Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]
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Lee, E., et al. (2013). Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3976-3978. [Link]
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Lacombe, P., et al. (2006). Nitrogen-bridged substituted 8-arylquinolines as potent PDE IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2608-2612. [Link]
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Saponaro, G., et al. (2020). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology, 11, 585806. [Link]
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Ohguchi, K., et al. (2018). Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor. Journal of Medicinal Chemistry, 61(7), 3126-3131. [Link]
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Gurney, M. E., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry, 61(7), 3066-3085. [Link]
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A Comparative Guide to Catalytic Synthesis of Dihydroquinolinones: Efficacy and Mechanistic Insights
Dihydroquinolin-2(1H)-ones (DHQOs) are a cornerstone structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their synthesis has been a subject of intense research, leading to a diverse array of catalytic methods. This guide provides a comparative analysis of the efficacy of different catalysts for dihydroquinolinone synthesis, offering insights into their mechanisms and practical applications for researchers, scientists, and drug development professionals.
The Significance of Catalysis in Dihydroquinolinone Synthesis
The development of efficient catalytic methods for constructing the DHQO scaffold is paramount for accessing novel therapeutic agents. Catalysis offers several advantages over classical synthetic methods, including milder reaction conditions, higher yields, improved selectivity (chemo-, regio-, diastereo-, and enantioselectivity), and better atom economy. The choice of catalyst is critical and depends on the desired substitution pattern, stereochemistry, and overall synthetic strategy.
A Comparative Overview of Catalytic Systems
The catalytic landscape for DHQO synthesis is broad, encompassing metal-based catalysts, organocatalysts, and photocatalysts. Each class of catalyst offers distinct advantages and operates through different mechanistic pathways.
Metal-Based Catalysis: A Powerful and Versatile Approach
Transition metal catalysts have been extensively employed in the synthesis of DHQOs, primarily through intramolecular cyclization of α,β-unsaturated N-arylamides. These reactions often proceed via radical pathways.
Table 1: Comparison of Metal-Based Catalysts for Dihydroquinolinone Synthesis
| Catalyst System | Representative Catalyst | Typical Yield (%) | Diastereo-/Enantioselectivity | Key Features & Limitations |
| Palladium | PdCl₂, Pd(0) complexes | 39-90% | Often high diastereoselectivity (dr > 20:1) | Broad substrate scope, but can be expensive. Excited-state palladium photocatalysis enables reactions with unactivated alkyl halides.[1] |
| Iron | FeCl₂·4H₂O | Up to 91% | Excellent diastereoselectivity (dr > 20:1) | Inexpensive and environmentally benign. Uses easily prepared peresters as alkylating agents.[1][2] |
| Copper | CuI, Cu₂O | Moderate to good | High diastereoselectivity | Cost-effective. Can utilize ethers, alcohols, and alkanes as radical precursors.[1] |
| Silver | AgNO₃, Ag₂O | Moderate to excellent | High stereoselectivity | Effective for radical addition/cyclization with various radical precursors.[1][2] |
| Nickel | Ni(0) complexes | Moderate | - | Enables tandem radical addition/cyclization.[1] |
| Rhenium | Re₂(CO)₁₀ | Moderate | - | Catalyzes alkylarylation via decarboxylation.[2] |
| Ruthenium | [Ru(p-cymene)(L-proline)Cl] | Excellent | Excellent regioselectivity | Proceeds via intramolecular arene C(sp²)-H amidation.[3] |
The general mechanism for many of these metal-catalyzed radical cyclizations involves the generation of a radical species, which then adds to the double bond of the N-arylamide. This is followed by an intramolecular cyclization onto the aryl ring and a subsequent oxidation/deprotonation step to afford the dihydroquinolinone product.
Caption: Generalized catalytic cycle for metal-catalyzed radical cyclization.
Organocatalysis: An Avenue for Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of DHQOs, avoiding the use of potentially toxic and expensive metals.[4] These catalysts operate through various activation modes, including hydrogen bonding and the formation of reactive intermediates.
Table 2: Comparison of Organocatalysts for Dihydroquinolinone Synthesis
| Catalyst Type | Representative Catalyst | Typical Yield (%) | Enantioselectivity (% ee) | Key Features & Limitations |
| Thiourea/Urea | Chiral thiourea derivatives | Moderate | Poor to moderate | Used in 6π-photocyclization of acrylanilides, but enantioselectivity is often low.[1] |
| N-Heterocyclic Carbenes (NHCs) | Chiral triazolium salts | Moderate to high | Moderate to high | Enables formal [4+2] annulation reactions. Can use carboxylic acids as substrates.[4][5] |
| Squaramide | Quinine-based squaramide | 39-78% | 40-95% | Effective for aza-Henry/hemiaminalization/oxidation sequence to form dihydroisoquinolinones.[6][7] |
| Proline | L-proline | 79-93% | <10% | Catalyzes the cyclization of 2-aminoacetophenone and benzaldehydes, but with low enantioselectivity.[8] |
Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, create a chiral environment that directs the stereochemical outcome of the reaction, leading to the formation of enantioenriched products.
Photocatalysis: Harnessing Light for Mild Transformations
Visible-light photocatalysis has gained significant traction as a mild and sustainable method for DHQO synthesis.[9][10] This approach utilizes a photocatalyst that, upon light absorption, can initiate radical reactions under ambient conditions.
Table 3: Comparison of Photocatalysts for Dihydroquinolinone Synthesis
| Catalyst Type | Representative Catalyst | Typical Yield (%) | Key Features & Limitations |
| Iridium Complexes | fac-Ir(ppy)₃ | 32-34% | Can be used for tandem acylarylation and C-C bond activation.[1] |
| Ruthenium Complexes | Ru(bpy)₃Cl₂ | 46-94% | Efficient for the oxidation of tetrahydroquinolines to dihydroquinolinones.[11] |
| Organic Dyes | 4CzIPN | Good | Metal-free alternative for photoredox cyclization of N-arylacrylamides.[3] |
Photocatalytic methods often offer excellent functional group tolerance and can be performed under very mild conditions, avoiding the need for high temperatures or harsh reagents.[1][9] The mechanism typically involves a single-electron transfer (SET) process between the excited photocatalyst and a substrate to generate a radical ion, which then undergoes further reactions to form the product.
Experimental Protocol: Iron-Catalyzed Synthesis of an Alkylated Dihydroquinolinone
This protocol provides a detailed procedure for the synthesis of a 3,4-disubstituted dihydroquinolinone using an inexpensive and efficient iron catalyst, adapted from the work of Du's group.[2]
Objective: To synthesize a 3-alkyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one via an iron-catalyzed radical addition/cyclization reaction.
Materials:
-
N-phenylcinnamamide
-
Perester (e.g., di-tert-butyl peroxide)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylcinnamamide (1.0 mmol), the perester (2.0 mmol), and FeCl₂·4H₂O (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Reaction: Stir the reaction mixture at 120 °C for 12 hours under a nitrogen atmosphere.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired dihydroquinolinone.
Rationale for Experimental Choices:
-
Catalyst: FeCl₂·4H₂O is chosen for its low cost, low toxicity, and high efficiency in catalyzing radical reactions.[2]
-
Radical Precursor: Peresters are used as they are easily prepared from carboxylic acids and serve as both the alkylating reagent and a single-electron oxidant.[2]
-
Solvent: DMF is a suitable high-boiling polar aprotic solvent for this reaction.
-
Temperature: The elevated temperature is necessary to promote the thermal decomposition of the perester and initiate the radical cascade.
Caption: Experimental workflow for iron-catalyzed DHQO synthesis.
Conclusion
The synthesis of dihydroquinolinones has been significantly advanced by the development of diverse catalytic systems. Metal-based catalysts, particularly those using palladium and iron, offer high yields and diastereoselectivity for a broad range of substrates. Organocatalysis provides a valuable platform for the asymmetric synthesis of chiral dihydroquinolinones, which is crucial for the development of enantiopure pharmaceuticals. Photocatalysis represents a modern, sustainable approach that allows for mild reaction conditions and excellent functional group tolerance. The optimal choice of catalyst will depend on the specific synthetic target, desired stereochemistry, and practical considerations such as cost and environmental impact. This guide serves as a starting point for researchers to navigate the rich and expanding field of catalytic dihydroquinolinone synthesis.
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Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules. [Link]
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Enantioselective one-pot synthesis of dihydroquinolones via BINOL-derived Lewis acid catalysis. Royal Society of Chemistry. [Link]
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Recent Advances for the Synthesis of Dihydroquinolin-2(1H) ‑ones via Catalytic Annulation of α,β-unsaturated N-arylamides. Preprints.org. [Link]
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Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. PubMed. [Link]
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Enantioselective Annulations for Dihydroquinolones by in Situ Generation of Azolium Enolates. PMC - NIH. [Link]
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Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. MDPI. [Link]
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Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence. PMC - NIH. [Link]
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Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines. PubMed. [Link]
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Photochemical synthesis of dihydroquinolinones and their investigation toward macrocycle synthesis via ring expansion. OpenUCT. [Link]
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Enantioselective Annulations for Dihydroquinolones by in Situ Generation of Azolium Enolates. Journal of the American Chemical Society. [Link]
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Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence. Sci-Hub. [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. [Link]
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Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]
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A Comparative Guide to the Biological Activities of Fluoro-Substituted Quinolinones: From Antibacterial Agents to Anticancer and Antiviral Hopefuls
Introduction: The Enduring Potency of the Quinolone Scaffold
The quinolone core, a bicyclic heterocyclic system, has long been a cornerstone in medicinal chemistry, most notably for its profound antibacterial efficacy. The introduction of a fluorine atom, particularly at the C-6 position, marked a pivotal moment in the evolution of this class of compounds, giving rise to the highly successful fluoroquinolones. This strategic fluorination dramatically enhances lipophilicity and cell penetration, significantly broadening the antibacterial spectrum and potency.[1][2] Beyond their established role in combating bacterial infections, a growing body of evidence now highlights the remarkable potential of fluoro-substituted quinolinones as potent anticancer and antiviral agents. This guide provides a comprehensive literature review and comparative analysis of the diverse biological activities of these versatile molecules, offering researchers, scientists, and drug development professionals a detailed overview of their therapeutic promise, supported by experimental data and methodologies.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
The repurposing of fluoroquinolones as anticancer agents has gained significant traction, with numerous studies demonstrating their cytotoxic effects against a wide array of cancer cell lines.[3][4] The primary mechanism underlying their antineoplastic activity is the inhibition of human topoisomerase II, an essential enzyme involved in DNA replication, transcription, and chromosome segregation.[5][6][7] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce double-strand breaks in DNA, ultimately triggering apoptotic cell death and cell cycle arrest.[8]
Comparative Anticancer Efficacy
The cytotoxic potential of fluoro-substituted quinolinones is highly dependent on the specific substitutions on the quinolone ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various derivatives against several human cancer cell lines, showcasing the impact of structural modifications on their anticancer activity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin Derivatives | |||
| Derivative 4a | T-24 (Bladder) | 3.36 | [3] |
| Derivative 4b | T-24 (Bladder) | 4.52 | [3] |
| Derivative 4c | PC-3 (Prostate) | 3.24 | [3] |
| Derivative 5a | A549 (Lung) | 2.98 | [3] |
| Norfloxacin Derivatives | |||
| Derivative 73 | MCF-7 (Breast) | 2.27 | [9] |
| Derivative 73 | MDA-MB-231 (Breast) | 1.52 | [9] |
| Derivative 74 | DU145 (Prostate) | 1.56 | [9] |
| Levofloxacin Derivatives | |||
| Derivative 17b (3-chloro) | MCF-7 (Breast) | 2.82 | [3] |
| Derivative 17h (4-fluoro) | MCF-7 (Breast) | 1.69 | [3] |
| Novel Fluorinated Quinolines | |||
| Compound 6a | MDA-MB-468 (TNBC) | 4.0 | [10] |
| Compound 6b | MDA-MB-468 (TNBC) | 5.0 | [10] |
| Compound 6d | MDA-MB-468 (TNBC) | 2.5 | [10] |
| Compound 6f | MDA-MB-468 (TNBC) | 3.5 | [10] |
Mechanism of Action: A Pathway to Apoptosis
The inhibition of topoisomerase II by fluoro-substituted quinolinones initiates a cascade of cellular events culminating in programmed cell death. This signaling pathway is a critical aspect of their anticancer efficacy.
Caption: Anticancer mechanism of fluoro-substituted quinolinones.
Experimental Protocol: Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Fluoro-substituted quinolinone compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluoro-substituted quinolinone compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antibacterial Activity: A Legacy of Potency
The hallmark of fluoroquinolones is their potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] This dual-targeting capability contributes to their efficacy and can help to mitigate the development of bacterial resistance.
Comparative Antibacterial Efficacy
The following table presents the minimum inhibitory concentration (MIC) values for several fluoroquinolones against common Gram-positive and Gram-negative bacterial strains.
| Fluoroquinolone | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | [11] |
| Escherichia coli | 0.013 | [11] | |
| Pseudomonas aeruginosa | 0.15 | [11] | |
| Levofloxacin | Staphylococcus aureus | 0.181 - 3.954 | [12] |
| Escherichia coli | 0.015 - >32 | [13] | |
| Moxifloxacin | Staphylococcus aureus | 0.06 - 0.25 | [14] |
| Escherichia coli | 0.06 - 0.25 | [14] | |
| Norfloxacin | Staphylococcus aureus | <0.128 - 156.170 | [12] |
| Escherichia coli | 0.03 - 1 | [15] |
Mechanism of Action: Disrupting Bacterial DNA Replication
The bactericidal effect of fluoroquinolones is a direct result of their interference with bacterial DNA replication and repair.
Caption: Antibacterial mechanism of fluoroquinolones.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Fluoroquinolone compounds
-
Bacterial inoculum standardized to 0.5 McFarland
-
Multichannel pipette
-
Incubator
Procedure:
-
Compound Preparation: Prepare a two-fold serial dilution of the fluoroquinolone compounds in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity: An Emerging Frontier
The exploration of fluoro-substituted quinolinones as antiviral agents is a more recent but promising area of research. Studies have reported their activity against a range of viruses, including herpes simplex virus (HSV), influenza virus, and human immunodeficiency virus (HIV).[16][17][18] The antiviral mechanisms appear to be more diverse than their antibacterial and anticancer counterparts, involving the inhibition of various viral enzymes crucial for replication.
Comparative Antiviral Efficacy
Quantitative data on the antiviral activity of fluoro-substituted quinolinones is still emerging. The following table provides a summary of available data.
| Compound/Derivative | Virus | Assay | Endpoint | Value | Reference |
| Quinolonic Acyclovir Analogues | |||||
| Compound 3j | HSV-1 | Virus Yield | EC50 | 0.7 ± 0.04 µM | [19] |
| Compound 2d | HSV-1 | Virus Yield | EC50 | 0.8 ± 0.09 µM | [19] |
| Substituted Quinolines | |||||
| Compound 9b | Influenza A | CPE | IC50 | 0.88 - 6.33 µM | [17] |
| Enoxacin | HIV-1 | p24 ELISA | - | Anti-HIV-1 effect | [18] |
| 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) | HIV-1 | PBMC | EC50 | 0.05 nM | [20] |
Mechanisms of Antiviral Action
The antiviral activity of fluoro-substituted quinolinones is attributed to the inhibition of various viral enzymes. For instance, against HSV, they may target the viral DNA polymerase.[21] In the case of influenza virus, inhibition of viral RNA transcription and replication has been suggested.[17] For HIV, some fluoroquinolones have been shown to inhibit reverse transcriptase, a key enzyme in the viral life cycle.[18][20]
Caption: Potential antiviral mechanisms of fluoro-substituted quinolinones.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Materials:
-
24-well or 48-well plates
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Cell culture medium
-
Fluoro-substituted quinolinone compounds
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known amount of virus (to produce a countable number of plaques).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the fluoro-substituted quinolinone compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC50 value.
Conclusion: A Scaffold of Immense Therapeutic Potential
Fluoro-substituted quinolinones represent a remarkable class of compounds with a rich history in antibacterial therapy and a promising future in the realms of oncology and virology. Their ability to target fundamental cellular processes, such as DNA replication and repair, underscores their therapeutic versatility. The extensive structure-activity relationship data available for these compounds provides a solid foundation for the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. As research continues to unravel the full spectrum of their biological activities, fluoro-substituted quinolinones are poised to remain a significant and adaptable scaffold in the ongoing quest for novel and effective therapeutic agents.
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A Researcher's Guide to Navigating the Selectivity Landscape of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one and its Analogs
In the quest for novel therapeutics, the journey of a promising small molecule from initial hit to viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A compound that interacts with unintended biological targets can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel chemical entity, using 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one as a central case study. While specific biological data for this particular compound is not extensively published, its quinolinone core is a privileged structure in medicinal chemistry, appearing in numerous agents with diverse activities.[1] This guide, therefore, serves as a universal roadmap for researchers, scientists, and drug development professionals when faced with a novel compound.
We will move beyond a simple listing of protocols to explain the strategic rationale behind experimental choices. This guide is designed to be a self-validating system, where each step logically informs the next, ensuring a robust and reliable selectivity profile.
Part 1: The Imperative of Selectivity and Initial Target Hypothesis
The therapeutic efficacy of a small molecule is intrinsically linked to its selectivity. High selectivity minimizes the potential for off-target effects, which are a major cause of clinical trial failures.[2] For a novel compound like 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, the first step is to generate a hypothesis about its primary biological target. This provides a crucial starting point for designing a focused and cost-effective cross-reactivity assessment.
Initial Approaches to Target Identification:
-
Computational Similarity Searching: The structure of the compound can be compared to databases of known bioactive molecules. Techniques like 2D and 3D similarity analysis can identify known targets of structurally related compounds, providing a valuable starting hypothesis.[3] For instance, the dihydroquinolinone scaffold is present in compounds targeting a range of enzymes and receptors.
-
Broad-Spectrum Phenotypic Screening: Exposing the compound to a variety of cell lines and observing its phenotypic effects (e.g., apoptosis, cell cycle arrest, changes in morphology) can offer clues about the pathways it perturbs.
-
Initial Target-Agnostic Binding Assays: Techniques like affinity chromatography can help identify binding partners from cell lysates, offering a direct, albeit technically demanding, route to target identification.[4]
For the purpose of this guide, let us hypothesize that initial computational and cell-based assays suggest that 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a potential inhibitor of one or more protein kinases. This is a common activity for compounds with similar structural motifs. This hypothesis will now guide our tiered approach to selectivity profiling.
Part 2: A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A logical, tiered approach is the most efficient way to build a comprehensive selectivity profile. This strategy begins with broad screening to identify potential areas of cross-reactivity and then narrows down to more specific, in-depth analyses.
Caption: A tiered workflow for assessing small molecule selectivity.
Comparison of Key Cross-Reactivity Screening Platforms
The selection of the right screening platform is critical. Each has its own advantages and limitations.
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| Large-Panel Kinase Assays | Measures the inhibition of kinase activity, often through radiometric detection of substrate phosphorylation.[5] | - Comprehensive coverage of the kinome.- Quantitative IC50 data.- High-throughput. | - In vitro format may not reflect cellular activity.- Can be expensive.- ATP concentration can influence results.[6] | Initial, broad screening of kinase inhibitor candidates. |
| Receptor Binding Assays | Utilizes radiolabeled ligands to assess the displacement by the test compound at a specific receptor. | - Direct measure of binding affinity.- Well-established for many targets (e.g., GPCRs). | - Requires a specific radioligand for each target.- Does not measure functional activity (agonist vs. antagonist). | Assessing off-target liabilities at common safety-relevant receptors. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[7] | - Measures target engagement in a cellular environment.- Label-free.- Can be adapted to a high-throughput format (HT-CETSA). | - Technically more complex than biochemical assays.- Not all proteins show a clear thermal shift. | Confirming on- and off-target binding within intact cells. |
| Phenotypic Screening | Assesses the effect of a compound on cellular morphology or function using high-content imaging or other readouts. | - Unbiased, target-agnostic approach.- Directly measures cellular outcomes. | - Deconvolution of the target can be challenging.- Lower throughput than biochemical assays. | Discovering novel targets and identifying unexpected biological effects. |
Part 3: Experimental Protocols
To provide actionable guidance, we present detailed protocols for two key stages of our proposed workflow: a broad kinase panel screen and a confirmatory cellular thermal shift assay.
Protocol 1: Broad Kinome Selectivity Profiling
This protocol is based on a typical radiometric kinase assay format, such as those offered by commercial vendors like Reaction Biology.[5]
Objective: To assess the inhibitory activity of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one against a large panel of protein kinases at a single, high concentration.
Materials:
-
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (test compound)
-
DMSO (vehicle control)
-
Staurosporine (positive control)
-
Kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™)
-
[γ-³³P]ATP
-
Kinase-specific substrates
-
Assay buffer
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. For a final assay concentration of 10 µM, perform the necessary serial dilutions.
-
Assay Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the assay buffer.
-
Compound Addition: Add the test compound, vehicle control (DMSO), and positive control (Staurosporine) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate reflection of inhibitory potency.[6]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stopping the Reaction and Capture: Stop the reaction and spot the mixture onto filter plates. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plates and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to the vehicle control.
Hypothetical Data Presentation:
To illustrate the output of such a screen, the table below presents hypothetical data for our compound of interest compared to a known selective and a non-selective kinase inhibitor.
| Compound | Primary Target | % Inhibition at 10 µM | Number of Kinases Inhibited >80% (out of 400) | Selectivity Profile |
| 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one | Aurora A | 98% | 5 | Potentially Selective |
| Comparator A (Selective) | B-Raf | 99% | 2 | Highly Selective |
| Comparator B (Non-selective) | Multiple | >90% for >50 kinases | >50 | Non-selective |
This initial screen suggests that 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one has a manageable number of potential off-targets, warranting further investigation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol will confirm whether the compound engages its primary target (and any identified off-targets) in a more physiologically relevant cellular environment.[7]
Objective: To determine the thermal stabilization of a target protein in intact cells upon binding of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Materials:
-
Cell line expressing the target protein (e.g., HeLa cells for Aurora A)
-
8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies for Western blotting
-
PCR thermocycler
-
Centrifuge
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control. Incubate for 1 hour at 37°C.
-
Harvesting and Resuspension: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (containing the soluble protein fraction) and prepare samples for SDS-PAGE.
-
Western Blotting: Perform Western blotting using an antibody specific to the target protein to detect the amount of soluble protein remaining at each temperature.
-
Data Analysis: Plot the band intensity against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Part 4: Conclusion and Future Directions
Characterizing the selectivity of a novel compound like 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is not a single experiment but a systematic investigation. By employing a tiered strategy that combines broad biochemical screening with targeted cell-based validation, researchers can build a comprehensive and reliable cross-reactivity profile. The hypothetical data presented herein illustrates how such a profile can differentiate a promising lead from a problematic one.
The journey does not end with these assays. Any significant off-target interactions identified should be further investigated for their potential functional consequences and to inform structure-activity relationship (SAR) studies aimed at improving selectivity. Ultimately, a thorough understanding of a compound's interactions with the proteome is fundamental to its successful development as a safe and effective therapeutic agent.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical-proteomics-based kinome profiling and target deconvolution of clinical kinase inhibitors. Nature Protocols, 12(11), 2263-2283. [Link]
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Scholten, A., Heck, A. J., & Altelaar, A. F. (2012). Kinase selectivity profiling by inhibitor affinity chromatography. Current Pharmaceutical Design, 18(20), 2896-2906. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 15, 2026, from [Link]
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Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]
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Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197-206. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Romano, A., Caubet, J. C., & Demoly, P. (2008). Cross-reactivity among drugs: clinical problems. Toxicology, 254(3), 164-169. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. Developed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols and regulatory standards to ensure minimal risk to personnel and the environment. The procedures outlined are grounded in the principles of chemical safety and responsible waste management, reflecting a commitment to best practices in the laboratory.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The foundational principle of laboratory safety is the proactive assessment of risk and the diligent use of Personal Protective Equipment (PPE). Given the potential hazards associated with quinoline-based compounds, the following PPE is mandatory when handling 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one in any form, including its waste products:
-
Eye Protection: Safety goggles or a face shield are essential to protect against potential splashes or fine particulates causing serious eye damage.[1][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[1]
-
Body Protection: A laboratory coat must be worn to protect against contamination of personal clothing.[1]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, work must be conducted in a certified chemical fume hood to prevent inhalation.[1][3]
II. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is a critical step in the waste management lifecycle.[5] Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.[6]
Protocol for Waste Collection:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, under the direct control of laboratory personnel, for the accumulation of hazardous waste.[7][8] This area must be clearly marked with appropriate signage.
-
Select Appropriate Waste Containers:
-
Solid Waste: Use a dedicated, leak-proof container with a secure lid for solid waste contaminated with 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one (e.g., contaminated filter paper, gloves, weighing boats).
-
Liquid Waste: Use a separate, compatible, and shatter-resistant container for liquid waste streams. Avoid using metal containers for acidic or basic solutions.[8] Containers should only be filled to 90% capacity to allow for expansion.[8]
-
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[5] The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one" and any other constituents in the waste stream. Avoid using abbreviations or chemical formulas.[5]
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").[9]
-
The date when waste was first added to the container.
-
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Caption: Decision workflow for handling and disposing of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one waste.
IV. Quantitative Data and Storage Limits
Adherence to regulatory storage limits is mandatory. The following table summarizes key quantitative parameters based on United States Environmental Protection Agency (USEPA) guidelines.[10]
| Parameter | Guideline | Rationale |
| Maximum Volume in SAA | 55 gallons of hazardous waste or 1 quart of acute hazardous waste | Prevents the accumulation of large quantities of hazardous materials in a laboratory setting.[10] |
| Container Fill Level | Do not exceed 90% of the container's capacity | Allows for vapor expansion and reduces the risk of spills from overfilling.[8] |
| Maximum Storage Time | Varies by institutional policy and generator status, but waste should be picked up promptly. | Minimizes the long-term risks associated with storing hazardous chemicals. |
V. Prohibited Disposal Methods
To ensure safety and environmental protection, the following disposal methods are strictly forbidden for waste containing 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one:
-
Drain Disposal: Under no circumstances should this chemical or its waste be poured down the drain.[11][12] This is to prevent the contamination of waterways, as related compounds are known to be very toxic to aquatic life.[1][4]
-
Regular Trash Disposal: All materials contaminated with this compound must be treated as hazardous waste and cannot be disposed of in the general trash.[6]
-
Evaporation: Intentionally evaporating volatile chemical waste in a fume hood is not a permissible disposal method.[6]
VI. Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Minor Spills: If the spill is small and you are trained and equipped to handle it, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed container for disposal as hazardous waste.[2]
-
Major Spills: In the case of a large spill, or if you are not equipped to handle it, evacuate the area immediately and contact your institution's emergency response team or Environmental Health and Safety (EH&S) office.[6]
By adhering to these procedures, you contribute to a culture of safety and ensure that your research is conducted with the utmost respect for environmental stewardship and regulatory compliance.
References
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National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]
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National Institutes of Health. (2022, February 2). Chemical Waste. Office of Research Facilities. Retrieved from [Link]
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from a URL provided by the grounding tool.
- National Institutes of Health. (2015). NIH Chemical Safety Guide 2015. Retrieved from a URL provided by the grounding tool.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from a URL provided by the grounding tool.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from a URL provided by the grounding tool.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from a URL provided by the grounding tool.
- United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from a URL provided by the grounding tool.
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- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from a URL provided by the grounding tool.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from a URL provided by the grounding tool.
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- BenchChem. (2025). Proper Disposal of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: A Step-by. Retrieved from a URL provided by the grounding tool.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from a URL provided by the grounding tool.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from a URL provided by the grounding tool.
- MilliporeSigma. (2024, August 6). Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: Quinoline. Retrieved from a URL provided by the grounding tool.
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A Comprehensive Guide to Personal Protective Equipment for Handling 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds in a research and development setting requires a proactive and thorough approach to safety. This guide provides essential safety and logistical information for the handling of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, a compound with potential applications in pharmaceutical development. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following recommendations are based on the known hazards of structurally similar quinoline derivatives and established best practices for handling hazardous chemicals. Quinoline and its derivatives are recognized as hazardous, with potential toxicity if swallowed or in contact with skin, risk of serious eye irritation, and suspicion of causing genetic defects and cancer[1]. Therefore, strict adherence to these protocols is imperative to ensure a safe laboratory environment.
The Hierarchy of Controls: A Foundation for Safety
Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the hierarchy of controls, a fundamental concept in occupational health and safety. PPE is the last line of defense against chemical exposure.[2] The most effective safety measures involve eliminating the hazard or substituting it with a less hazardous alternative. When this is not possible, engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and finally, PPE should be implemented to minimize risk.
Essential Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed with 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1][3] | EN 166 (EU) or NIOSH (US) approved[1] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton). Double gloving is recommended.[1][2] | Tested according to EN 374[1] |
| Body Protection | A chemical-resistant lab coat with full-length sleeves or a complete chemical protection suit.[1][4] | N/A |
| Foot Protection | Closed-toe shoes made of a chemically resistant material.[5] | N/A |
| Respiratory Protection | An N-95 or N-100 particle mask for handling powders. A full-face respirator with appropriate cartridges for large spills or aerosol-generating procedures.[2] | NIOSH (US) or EN 14387 (EU) approved |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step operational plan is critical to minimize exposure and ensure the integrity of the research.
Pre-Operational Checks
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one may not be readily available, always search for the most current safety information. For structurally similar compounds, review their SDS to understand potential hazards.
-
Inspect PPE: Before each use, thoroughly inspect all PPE for any signs of damage, such as cracks, holes, or degradation.[1]
-
Ensure Engineering Controls are Functional: Verify that the fume hood or other ventilated enclosure is working correctly.
Operational Workflow
The following diagram illustrates the standard workflow for handling 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
